5-Methoxy cytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFJAICCKKWWNM-JXOAFFINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Methoxycytidine Phosphoramidite for Advanced RNA Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 5-Methoxycytidine phosphoramidite (B1245037), a critical building block for the production of modified RNA. The incorporation of 5-methoxycytidine into RNA oligonucleotides has garnered significant interest for its potential to enhance metabolic stability, reduce innate immune responses, and modulate therapeutic efficacy, making it a key component in the development of mRNA-based therapeutics and functional genomics research.[1][2][3] This document outlines the multi-step chemical synthesis, including detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its successful preparation in a laboratory setting.
Introduction to 5-Methoxycytidine in RNA
5-Methoxycytidine (5-moC) is a modified ribonucleoside, analogous to the canonical cytidine (B196190) but featuring a methoxy (B1213986) group at the C5 position of the pyrimidine (B1678525) ring. In the context of therapeutic mRNA, modifications like 5-methoxyuridine (B57755) have been shown to significantly increase protein expression and reduce immunogenicity.[1][3] While 5-methylcytidine (B43896) (5-mC) is a well-known epigenetic marker, the 5-methoxy modification offers unique properties. The methoxy group can alter the hydrophobicity and base-pairing dynamics within an RNA duplex.[4] The synthesis of the corresponding phosphoramidite is essential for its site-specific incorporation into RNA sequences via automated solid-phase synthesis, enabling detailed investigation of its impact on RNA structure, function, and therapeutic potential.
Overall Synthesis Pathway
The synthesis of 5-Methoxycytidine phosphoramidite is a multi-step process that begins with the commercially available precursor, 5-methoxyuridine. The strategy involves a series of protection, conversion, and activation steps designed to yield the final product with high purity. The core logic is to selectively protect reactive functional groups, convert the uridine (B1682114) base to a protected cytidine, and finally, install the phosphoramidite moiety at the 3'-hydroxyl position for solid-phase synthesis.
Caption: Overall synthetic route from 5-Methoxyuridine to the final phosphoramidite.
Summary of Quantitative Data
The following table summarizes representative yields for each step of the synthesis. Actual yields may vary based on reaction scale, purity of reagents, and specific laboratory conditions. The data presented are based on typical outcomes for analogous reactions reported in the literature.[5][6]
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | 5'-OH Protection | 5-Methoxyuridine | 5'-O-DMT-5-Methoxyuridine | 85 - 95% |
| 2 | 2'-OH Protection | 5'-O-DMT-5-Methoxyuridine | 5'-O-DMT-2'-O-TBDMS-5-Methoxyuridine | 80 - 90% |
| 3 | O4-Activation & Amination | 5'-O-DMT-2'-O-TBDMS-5-Methoxyuridine | 5'-O-DMT-2'-O-TBDMS-5-Methoxycytidine | 65 - 75% (over 2 steps) |
| 4 | N4-Amine Protection | 5'-O-DMT-2'-O-TBDMS-5-Methoxycytidine | 5'-O-DMT-2'-O-TBDMS-N4-Acetyl-5-Methoxycytidine | 90 - 98% |
| 5 | Selective 2'-OH Deprotection | Protected Nucleoside from Step 4 | 5'-O-DMT-N4-Acetyl-5-Methoxycytidine | 80 - 90% |
| 6 | 3'-OH Phosphitylation | Deprotected Nucleoside from Step 5 | 5-Methoxycytidine Phosphoramidite | 85 - 95% |
Detailed Experimental Protocols
The protocols provided are based on established methodologies for nucleoside modifications.[5][7][8][9] All reactions involving anhydrous solvents should be performed under an inert atmosphere (Argon or Nitrogen).
Step 1: 5'-O-Dimethoxytritylation of 5-Methoxyuridine
-
Objective: To protect the primary 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Reagents: 5-Methoxyuridine, Anhydrous Pyridine (B92270), 4,4'-Dimethoxytrityl chloride (DMT-Cl), Methanol (B129727), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution.
-
Protocol:
-
Dissolve 5-Methoxyuridine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add DMT-Cl (1.1 eq) portion-wise over 30 minutes, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Quench the reaction by adding methanol (5 mL).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM containing 0.5% triethylamine) to yield 5'-O-DMT-5-Methoxyuridine as a white foam.
-
Step 2: 2'-O-Silylation
-
Objective: To protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
-
Reagents: 5'-O-DMT-5-Methoxyuridine, Anhydrous Tetrahydrofuran (THF), Silver Nitrate (AgNO3), Pyridine, tert-Butyldimethylsilyl chloride (TBDMS-Cl).
-
Protocol:
-
Co-evaporate the product from Step 1 with anhydrous THF.
-
Dissolve the dried product (1.0 eq) in anhydrous THF.
-
Add AgNO3 (1.5 eq) and pyridine (1.5 eq).
-
Add TBDMS-Cl (1.2 eq) and stir the reaction at room temperature for 2-4 hours. Monitor by TLC.
-
Filter the reaction mixture through a pad of Celite to remove silver salts, washing with ethyl acetate (B1210297).
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2'-O-TBDMS protected product.
-
Step 3 & 4: Conversion of Uridine to N4-Acetylcytidine
-
Objective: To convert the O4 of the uracil (B121893) ring to the N4-acetylamino group of cytidine.
-
Reagents: 2'-O-TBDMS protected uridine (from Step 2), Dichloromethane (DCM), Triethylamine (B128534), 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), Anhydrous Dioxane, Aqueous Ammonia (B1221849) (32%), Acetic Anhydride (B1165640) (Ac2O).
-
Protocol:
-
Activation: Dissolve the starting material (1.0 eq) in anhydrous DCM. Add triethylamine (10 eq) and DMAP (0.1 eq). Cool to 0°C and slowly add TPS-Cl (1.5 eq). Stir for 1-2 hours at room temperature.[5]
-
Dilute the reaction with DCM and wash with saturated sodium bicarbonate. Dry the organic phase and evaporate the solvent.
-
Amination: Immediately dissolve the crude activated intermediate in anhydrous dioxane and add concentrated aqueous ammonia (e.g., 32%). Stir in a sealed vessel at room temperature for 3-5 hours.[5]
-
Evaporate the solvents to dryness.
-
Acetylation: Dissolve the crude amine in anhydrous pyridine, cool to 0°C, and add acetic anhydride (1.5 eq). Stir for 2 hours at room temperature.
-
Quench with methanol and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (e.g., DCM/Methanol gradient) to obtain the fully protected N4-acetyl-5-methoxycytidine derivative.
-
Protecting Group Strategy
The choice and order of applying protecting groups are critical for a successful synthesis. The DMT group on the 5'-OH is acid-labile, allowing for its removal during automated synthesis. The TBDMS group on the 2'-OH is stable to the conditions of synthesis but can be removed with fluoride (B91410) ions post-synthesis. The N4-acetyl group is base-labile and is removed during the final deprotection of the synthesized oligonucleotide.
Caption: Logic of the protecting group strategy for 5-Methoxycytidine synthesis.
Step 5 & 6: 3'-OH Phosphitylation
-
Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group. This step requires the prior selective removal of the 2'-O-TBDMS group if a different 2'-protecting group is desired for the final amidite, or if the phosphitylation is performed before 2'-protection. For standard RNA amidites, phosphitylation is typically the final step on the fully protected nucleoside (excluding the 3'-OH).
-
Reagents: Fully protected nucleoside (1.0 eq), Anhydrous Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).
-
Protocol:
-
Ensure the starting nucleoside is anhydrous by co-evaporation with anhydrous toluene (B28343) or acetonitrile.
-
Dissolve the nucleoside in anhydrous DCM under an argon atmosphere.
-
Add DIPEA (2.5 eq).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at room temperature.[5][7]
-
Stir the reaction for 1-2 hours at room temperature. Monitor completion by TLC or ³¹P NMR.
-
Quench the reaction with a small amount of water or saturated sodium bicarbonate solution.
-
Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product immediately by column chromatography on silica gel or neutral alumina (B75360) pre-treated with triethylamine (e.g., using a hexane/ethyl acetate gradient containing 1-2% triethylamine) to yield the final phosphoramidite as a crisp white foam.
-
Store the final product under argon at -20°C.
-
Phosphitylation Workflow
The final phosphitylation step is critical and requires careful execution in an anhydrous environment to prevent hydrolysis of the reagents and product.
Caption: Experimental workflow for the critical 3'-OH phosphitylation step.
Conclusion
The synthesis of 5-Methoxycytidine phosphoramidite, while requiring multiple steps and careful control of protecting group chemistry, is achievable through established organic chemistry techniques. The protocols and strategies outlined in this guide provide a robust framework for producing this valuable modified nucleoside. The availability of high-quality 5-Methoxycytidine phosphoramidite is paramount for researchers exploring the next generation of RNA-based therapeutics and for scientists investigating the fundamental roles of RNA modifications in biology.
References
- 1. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
historical discovery of 5-Methoxycytidine in transfer RNA
An In-depth Technical Guide to the Historical Discovery of 5-Methoxyuridine (B57755) in Transfer RNA
A Note on the Subject Modification: This guide focuses on the historical discovery of 5-methoxyuridine (mo⁵U) in transfer RNA (tRNA). Extensive research did not yield a primary discovery paper for 5-methoxycytidine (mo⁵C) in tRNA. It is plausible that the intended subject of inquiry was mo⁵U, a well-documented modified nucleoside in tRNA, or that mo⁵C is a far rarer or yet-to-be-discovered modification. This document proceeds under the assumption that 5-methoxyuridine is the molecule of interest.
Introduction
The discovery of post-transcriptional modifications in transfer RNA (tRNA) has been a cornerstone in understanding the intricate mechanisms of protein synthesis and gene expression. These modifications, often simple additions to the canonical nucleosides, play crucial roles in tRNA folding, stability, and decoding fidelity. This technical guide provides a comprehensive overview of the historical discovery of 5-methoxyuridine (mo⁵U), a significant modified nucleoside found in the anticodon wobble position of certain tRNAs. We will delve into the pioneering research that first identified this molecule, the experimental methodologies employed, and the initial interpretations of its functional significance. This guide is intended for researchers, scientists, and drug development professionals with an interest in RNA biology and therapeutics.
The Landmark Discovery of 5-Methoxyuridine in Bacillus subtilis tRNA
The seminal work identifying 5-methoxyuridine in tRNA was published in 1974 by Katsutoshi Murao, Tsunemi Hasegawa, and Hisayuki Ishikura from the Laboratory of Chemistry at Jichi Medical School in Japan. Their paper, titled "5-methoxyuridine: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis," detailed the isolation and characterization of this novel modified nucleoside.[1][2]
Key Findings from the Initial Discovery
The researchers isolated specific tRNA species from the bacterium Bacillus subtilis W 168 and determined the sequences of their anticodon loops. They consistently found an unknown nucleoside, designated "N," at the wobble position (the first position of the anticodon) in tRNAAla, tRNAThr, and tRNAVal.[1][2] Through a series of meticulous analytical techniques, they successfully identified "N" as 5-methoxyuridine.
Experimental Protocols of the Discovery
The identification of mo⁵U was a significant analytical challenge in the early 1970s. The following sections detail the key experimental methodologies used by Murao and his colleagues.
Isolation and Purification of tRNA
The initial step involved the isolation of total tRNA from Bacillus subtilis cells. This was followed by the fractionation of individual tRNA species.
-
tRNA Extraction: Total tRNA was extracted from B. subtilis cells using methods common at the time, likely involving phenol (B47542) extraction to separate nucleic acids from proteins and other cellular components.
-
Chromatographic Separation: The researchers employed column chromatography to separate the different tRNA isoacceptors. Techniques such as benzoylated DEAE-cellulose (BD-cellulose) chromatography were instrumental in isolating specific tRNAs like tRNAAla, tRNAThr, and tRNAVal.
Enzymatic Digestion and Oligonucleotide Analysis
To determine the location of the modified nucleoside, the purified tRNAs were enzymatically digested.
-
RNase T1 Digestion: Purified tRNA was digested with Ribonuclease T1 (RNase T1), an enzyme that specifically cleaves after guanosine (B1672433) residues. This process generated a series of oligonucleotides of varying lengths.
-
Separation of Oligonucleotides: The resulting oligonucleotides were separated using techniques like DEAE-cellulose column chromatography in the presence of 7 M urea. This allowed for the isolation of the anticodon-containing fragments.
Identification of the Novel Nucleoside
The isolated anticodon-containing oligonucleotides were further analyzed to identify the unknown nucleoside "N".
-
Thin-Layer Chromatography (TLC): The nucleoside was subjected to thin-layer chromatography on cellulose (B213188) plates using multiple solvent systems. The migration distance (Rf value) of the unknown nucleoside was compared to that of chemically synthesized 5-methoxyuridine.[1][2]
-
UV Absorption Spectroscopy: The ultraviolet (UV) absorption spectra of the isolated nucleoside were recorded at different pH values (acidic, neutral, and alkaline). These spectra were then compared with the spectra of the synthesized 5-methoxyuridine, which showed identical absorption patterns.[1][2]
-
Mass Spectrometry: Mass spectrometry was a crucial technique for confirming the chemical structure of the unknown nucleoside. The mass spectrum of the isolated nucleoside was identical to that of the chemically synthesized 5-methoxyuridine, providing definitive evidence of its identity.[1][2]
Data Presentation
The quantitative data from the original discovery is primarily comparative, confirming the identity of the unknown nucleoside.
Table 1: Physicochemical Properties for the Identification of 5-Methoxyuridine (mo⁵U)
| Analytical Method | Observation for Unknown Nucleoside "N" | Comparison with Synthesized mo⁵U |
| Thin-Layer Chromatography | Consistent Rf values in multiple solvent systems. | Identical Rf values. |
| UV Absorption Spectroscopy | Characteristic absorption maxima at different pH values. | Identical absorption spectra. |
| Mass Spectrometry | A specific mass-to-charge ratio was observed. | Identical mass spectrum. |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow used for the discovery of 5-methoxyuridine in tRNA.
References
The Fundamental Role of 5-Methoxycytidine in Translational Regulation: An In-depth Technical Guide
A Note on Terminology: Initial research into the topic of 5-Methoxycytidine's role in translational regulation has revealed a significant overlap and likely user error with the well-established field of 5-methylcytidine (B43896) (m5C) 's impact on this fundamental biological process. 5-methylcytidine is a prevalent and extensively studied RNA modification with a demonstrated role in regulating translation. In contrast, literature specifically detailing the role of 5-methoxycytidine in translational regulation is sparse. Therefore, this technical guide will focus on the established science of 5-methylcytidine (m5C) in translational regulation, addressing the user's core requirements within this context.
Introduction to 5-Methylcytosine (B146107) (m5C) and Translational Regulation
5-methylcytosine (m5C) is a post-transcriptional modification of RNA molecules that plays a critical role in a variety of cellular processes, including RNA stability, nuclear export, and, most notably, the regulation of protein synthesis.[1][2] This modification, found in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), acts as a key epitranscriptomic mark, adding a layer of regulatory complexity to the flow of genetic information from DNA to protein.
The regulation of translation is a crucial control point for gene expression, allowing cells to rapidly respond to internal and external stimuli by modulating the synthesis of specific proteins. The presence of m5C on an mRNA molecule can significantly influence its translational efficiency, either enhancing or repressing protein production depending on its location within the transcript and the cellular context.[3] This guide provides a comprehensive overview of the molecular mechanisms underlying m5C-mediated translational regulation, intended for researchers, scientists, and professionals in drug development.
The Molecular Machinery of m5C-Mediated Translational Regulation
The impact of m5C on translation is orchestrated by a coordinated interplay of three classes of proteins: "writers," "readers," and "erasers."
-
Writers (Methyltransferases): These enzymes are responsible for depositing the m5C mark onto RNA. The most prominent mRNA m5C methyltransferase is NSUN2 (NOP2/Sun RNA methyltransferase 2).[4][5]
-
Readers (Binding Proteins): These proteins recognize and bind to m5C-modified RNA, thereby mediating the downstream functional consequences. Key m5C readers involved in translational regulation include ALYREF (Aly/REF export factor) and YBX1 (Y-box binding protein 1).[6][7]
-
Erasers (Demethylases): While the removal of m5C is less understood than its deposition, enzymes from the TET (ten-eleven translocation) family have been implicated in oxidizing m5C, which can be a first step towards its removal.
Quantitative Data on m5C in Translational Regulation
The following tables summarize key quantitative findings from studies investigating the impact of m5C and its regulatory proteins on translation.
| Parameter | Cell/Tissue Type | Experimental Condition | Quantitative Change | Reference |
| Global m5C levels in mRNA | Mouse Tissues (Brain, Heart, Kidney, Liver, Lung, Spleen) | Normal Physiology | 20.6% - 23.2% (median methylation level) | [6] |
| Protein Synthesis | Neuronal Nsun2-deficient mice | Nsun2 Knockout | 635 proteins decreased, 853 proteins increased | [8] |
| Translational Efficiency of NSUN2 mRNA | HEK293T cells | NSUN2 Knockdown | Reduced 2.3-fold | [9] |
| HGH1 Protein Expression | Breast Cancer Cells | NSUN2 Knockdown | Significantly decreased | [4] |
| p27 Protein Expression | Cells | NSUN2-mediated m5C at C64 in 5' UTR | Translation inhibited | [3] |
| Parameter | Molecule | Experimental Condition | Quantitative Measurement | Reference |
| ALYREF Binding to m5C RNA | In vitro purified ALYREF and m5C-containing RNA oligo | Electrophoretic Mobility Shift Assay (EMSA) | ~8.7-fold higher binding to m5C-modified mRNA compared to input | [6][10] |
| YBX1 Binding to m5C-modified mRNA | Huh7 and Hep3B cells | MeRIP-qPCR | Significant enrichment of RNF115 mRNA in YBX1 immunoprecipitation | [11] |
| Translational Efficiency of m5C-containing mRNAs | HEK293T cells | YBX1 Knockdown | Decreased for genes with m5C in 5'UTR (86.7%), CDS (53.9%), and 3'UTR (61.2%) | [11] |
| mRNA export efficiency | HeLa cells | NSUN2 knockdown | Significant nuclear retention of poly(A) RNA | [6] |
Experimental Protocols
RNA Bisulfite Sequencing (RNA-BisSeq) for Single-Base m5C Detection
This method allows for the precise identification of m5C sites at single-nucleotide resolution.
Principle: Sodium bisulfite treatment chemically converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Subsequent reverse transcription and sequencing reveal the original methylation status, with remaining cytosines indicating m5C sites.[12][13][14][15]
Detailed Protocol:
-
RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).
-
Ensure high quality and integrity of the RNA using a Bioanalyzer or equivalent.
-
Purify mRNA using oligo(dT) magnetic beads to enrich for polyadenylated transcripts.[12]
-
-
Bisulfite Conversion:
-
Use a commercial RNA bisulfite conversion kit (e.g., EZ RNA Methylation Kit, Zymo Research) for optimal results.
-
Typically, incubate 100-500 ng of purified mRNA with the bisulfite conversion reagent at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 1-4 hours).
-
Follow the manufacturer's instructions for desulfonation and purification of the converted RNA.
-
-
cDNA Synthesis and Library Preparation:
-
Perform first-strand cDNA synthesis from the bisulfite-treated RNA using random hexamers or gene-specific primers.
-
Synthesize the second strand of cDNA.
-
Prepare a sequencing library using a standard library preparation kit for next-generation sequencing (e.g., Illumina TruSeq). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
For data analysis:
-
Trim adapter sequences and perform quality control of the raw sequencing reads.[12]
-
Align the reads to a bisulfite-converted reference genome or transcriptome.
-
Calculate the methylation level for each cytosine by determining the ratio of C-to-T conversions. A high percentage of reads retaining a 'C' at a specific position indicates a high level of m5C.
-
-
LC-MS/MS for Absolute Quantification of m5C in RNA
This method provides a highly sensitive and accurate quantification of the total amount of m5C in an RNA sample.
Principle: RNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.[1][16]
Detailed Protocol:
-
RNA Digestion:
-
To 1-10 µg of purified RNA, add a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase in a suitable buffer.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into nucleosides.
-
Add a known amount of a stable isotope-labeled m5C internal standard for accurate quantification.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column.
-
Use a gradient of two mobile phases (e.g., A: aqueous ammonium (B1175870) acetate; B: acetonitrile) to separate the nucleosides based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for detection.
-
Set specific precursor-to-product ion transitions for both the native m5C and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of m5C.
-
Determine the absolute amount of m5C in the sample by comparing the peak area ratio of the endogenous m5C to the internal standard against the standard curve.
-
Ribosome Profiling (Ribo-Seq) to Assess Translational Efficiency
This technique provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment, allowing for the genome-wide measurement of translational efficiency.
Principle: Cells are treated with a translation inhibitor to freeze ribosomes on the mRNA. Nuclease treatment digests the unprotected mRNA regions, leaving behind ribosome-protected fragments (RPFs). These RPFs are then sequenced and mapped to the transcriptome.[17][18][19]
Detailed Protocol:
-
Cell Lysis and Ribosome Arrest:
-
Treat cultured cells with a translation elongation inhibitor, such as cycloheximide (B1669411) (100 µg/mL), for a short period (e.g., 5-10 minutes) to arrest ribosomes.[17]
-
Harvest the cells and lyse them in a polysome lysis buffer containing cycloheximide.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with RNase I to digest all mRNA not protected by ribosomes. The concentration of RNase I and digestion time need to be optimized for the specific cell type.
-
Stop the digestion by adding a potent RNase inhibitor.
-
-
Ribosome Isolation:
-
Isolate the monosomes (single ribosomes bound to an RPF) by sucrose (B13894) density gradient ultracentrifugation or by using size-exclusion chromatography.
-
Collect the fractions corresponding to the 80S monosomes.
-
-
RPF Extraction and Library Preparation:
-
Extract the RNA (the RPFs) from the isolated monosomes using a phenol-chloroform extraction or a commercial RNA extraction kit.
-
Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligate adapters to the 3' end of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and then perform PCR amplification to generate a sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the RPF library using a high-throughput sequencing platform.
-
For data analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the RPF reads to the transcriptome.
-
Calculate the density of ribosomes on each mRNA by counting the number of RPFs that map to its coding sequence.
-
Normalize the ribosome density by the corresponding mRNA abundance (determined by parallel RNA-Seq) to calculate the translational efficiency for each gene.
-
-
Signaling Pathways and Regulatory Mechanisms
NSUN2-Mediated m5C Deposition
The "writer" enzyme NSUN2 is the primary methyltransferase responsible for depositing m5C on mRNAs. Its activity is crucial for establishing the m5C landscape that influences translation.
Caption: NSUN2-mediated deposition of 5-methylcytosine onto mRNA.
ALYREF-Mediated mRNA Export and Translation Initiation
The "reader" protein ALYREF recognizes m5C-modified mRNAs and facilitates their export from the nucleus to the cytoplasm, a prerequisite for translation. ALYREF can also interact with translation initiation factors.[6][20]
Caption: ALYREF recognizes m5C-mRNA, promoting its nuclear export and translation.
YBX1-Mediated mRNA Stability and Translational Control
The "reader" protein YBX1 binds to m5C-modified mRNAs in the cytoplasm, influencing their stability and translational fate. YBX1 can either promote or repress translation depending on the context.[4][5]
Caption: YBX1 binds to m5C-mRNA, affecting its stability and translational efficiency.
Conclusion
5-methylcytidine is a pivotal epitranscriptomic modification that exerts significant control over the process of translation. The intricate interplay between the m5C "writer" NSUN2 and the "readers" ALYREF and YBX1 provides a dynamic mechanism for regulating protein synthesis in response to developmental cues and environmental stresses. A thorough understanding of these pathways, facilitated by the quantitative and methodological approaches detailed in this guide, is essential for advancing our knowledge of gene expression and for the development of novel therapeutic strategies targeting diseases with dysregulated translational control. Further research into the context-dependent functions of m5C and the identification of additional regulatory factors will undoubtedly continue to illuminate the profound impact of this RNA modification on cellular physiology and disease.
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSUN2/YBX1 promotes the progression of breast cancer by enhancing HGH1 mRNA stability through m5C methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSUN2/YBX1 promotes the progression of breast cancer by enhancing HGH1 mRNA stability through m5C methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-methylcytosine promotes mRNA export — NSUN2 as the methyltransferase and ALYREF as an m5C reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal Nsun2 deficiency produces tRNA epitranscriptomic alterations and proteomic shifts impacting synaptic signaling and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reorganization of the Landscape of Translated mRNAs in NSUN2-Deficient Cells and Specific Features of NSUN2 Target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting YBX1‐m5C mediates RNF115 mRNA circularisation and translation to enhance vulnerability of ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 13. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 16. New approach for epitranscriptomics – secrets of science [shimadzu-webapp.eu]
- 17. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 18. biorxiv.org [biorxiv.org]
- 19. Ribosome Profiling in Maize | Springer Nature Experiments [experiments.springernature.com]
- 20. Multi-Omic Analyses of the m5C Regulator ALYREF Reveal Its Essential Roles in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methylcytidine (m5C) in RNA: Natural Occurrence, Distribution, and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: This technical guide focuses on 5-methylcytidine (B43896) (m5C), a well-documented and abundant post-transcriptional RNA modification. The initial query for "5-methoxycytidine" did not yield significant results corresponding to a known, naturally occurring RNA modification. It is presumed that the intended subject of inquiry was the functionally significant and widely studied m5C.
Executive Summary
5-methylcytosine (B146107) (m5C) is a conserved post-transcriptional RNA modification found across all domains of life. Far from being a static mark, m5C is a dynamic epitranscriptomic modification involved in a myriad of cellular processes. It is installed by "writer" enzymes, recognized by "reader" proteins, and can be removed or further oxidized by "eraser" enzymes. This dynamic interplay regulates the fate and function of various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). The dysregulation of m5C modification has been implicated in numerous human diseases, making it a critical area of research and a potential target for therapeutic development. This guide provides a comprehensive overview of the natural occurrence and distribution of m5C, details the methodologies for its detection and quantification, and illustrates the key enzymatic pathways governing its regulation.
Natural Occurrence and Distribution of m5C in RNA Species
The m5C modification is widespread, but its abundance and specific location vary significantly among different types of RNA. It is most prevalent in tRNA and rRNA, which are the most abundant RNA species in the cell.[1]
Transfer RNA (tRNA)
tRNA is the most enriched substrate for m5C modification.[2] In both eukaryotes and archaea, m5C residues are commonly found in the "variable loop" and the anticodon loop.[1][3] Specific, highly conserved positions for m5C in eukaryotic tRNAs include C48, C49, and C72.[1] This modification is crucial for tRNA stability and proper protein synthesis.[] For instance, methylation by the enzyme NSUN2 at positions 48 and 49 of several mammalian mitochondrial tRNAs is essential for their function.[5]
Ribosomal RNA (rRNA)
m5C is an integral component of nuclear, cytoplasmic, and mitochondrial rRNAs, where it primarily influences protein synthesis and ribosome assembly.[1][2] In humans, well-characterized m5C sites include positions C3782 and C4447 in the 28S rRNA of the large ribosomal subunit.[6] Within mitochondria, the methyltransferase NSUN4 installs a critical m5C mark at position C911 of the 12S rRNA in the small ribosomal subunit, a modification essential for the assembly of a functional mitoribosome.[7][8][9]
Messenger RNA (mRNA)
While less abundant than in tRNA or rRNA, m5C is a key regulatory mark in mRNA.[10] It is found in both coding and untranslated regions (UTRs), with a notable enrichment near the stop codon and in the 3'-UTR.[1][11] m5C in mRNA has been shown to influence transcript stability, nuclear export, and translation efficiency.[11] For example, the "reader" protein YBX1 recognizes and binds to m5C-modified mRNAs, protecting them from degradation.[2][12] Another reader, ALYREF, facilitates the nuclear export of m5C-containing mRNAs.[13][14]
Mitochondrial RNA (mt-RNA)
Mitochondria contain their own translational machinery, and m5C plays a vital role in its function. The modification is present in both mitochondrial tRNA and rRNA.[3] The NSUN2 enzyme is responsible for methylating several mitochondrial tRNAs at positions 48-50.[5][15] As mentioned previously, NSUN4 methylates the mitochondrial 12S rRNA.[7][16] These modifications are critical for the proper synthesis of mitochondrial-encoded proteins required for cellular respiration.
Quantitative Distribution of 5-Methylcytidine (m5C)
The quantification of m5C provides insights into the extent of this modification across the transcriptome. Global levels can be assessed using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Global Abundance of m5C in Total RNA
| Organism/Cell Type | m5C Abundance (% of total Cytosine) | Reference(s) |
| Mammalian mRNA | 0.02% - 0.09% | [1][10] |
| Mouse Tissues (Liver, Kidney, Heart, Brain) | ~0.1% (global methylation rate of cytosine) | [17] |
Table 2: Stoichiometry of m5C at Specific Sites in Mouse Mitochondrial tRNA
| Mitochondrial tRNA | Position | Methylation Level (%) | Responsible Enzyme | Reference(s) |
| mt-tRNALeu(CUN) | C48 | ~5% | NSUN2 | [3][18] |
| mt-tRNALeu(CUN) | C49 | ~50% | NSUN2 | [3][18] |
| mt-tRNASer(AGY) | C49 | Substantial | NSUN2 | [3] |
The m5C Regulatory Pathway: Writers, Erasers, and Readers
The level of m5C in RNA is dynamically regulated by a coordinated system of enzymes and binding proteins.
-
"Writers" (Methyltransferases): These enzymes install the methyl group onto cytosine. The primary m5C writers belong to the NOL1/NOP2/Sun (NSUN) family and the DNA methyltransferase homolog, TRDMT1 (also known as DNMT2).[14] They utilize S-adenosylmethionine (SAM) as the methyl donor.
-
"Erasers" (Demethylases/Oxidases): The Ten-Eleven Translocation (TET) family of dioxygenases can oxidize m5C to 5-hydroxymethylcytidine (B44077) (hm5C), 5-formylcytidine (B110004) (f5C), and 5-carboxycytidine (5caC), initiating a potential removal pathway.[19] The enzyme ALKBH1 also functions as an m5C dioxygenase.[19]
-
"Readers" (Binding Proteins): These proteins specifically recognize and bind to m5C, mediating its downstream biological effects. Key readers for mRNA include Y-box binding protein 1 (YBX1), which enhances mRNA stability, and Aly/REF export factor (ALYREF), which promotes mRNA nuclear export.[12][13][14]
Methodologies for m5C Detection and Quantification
Analyzing m5C requires specialized techniques that can distinguish it from the canonical cytosine. The two gold-standard methods are RNA bisulfite sequencing for site-specific mapping and LC-MS/MS for global quantification.
RNA Bisulfite Sequencing (RNA-BisSeq)
RNA-BisSeq is the premier method for identifying m5C sites at single-nucleotide resolution across the transcriptome.[20][21]
Principle: The method relies on the differential chemical reactivity of cytosine and 5-methylcytosine to sodium bisulfite. Bisulfite treatment deaminates unmethylated cytosine (C) into uracil (B121893) (U), while m5C remains unreactive. Following this conversion, the RNA is reverse-transcribed into cDNA and sequenced. By comparing the treated sequence to a reference transcriptome, sites that remain as 'C' are identified as methylated positions, while original 'C's that are read as 'T' (thymine, the DNA equivalent of uracil) are identified as unmethylated.[][22]
Detailed Experimental Protocol:
-
RNA Isolation & Quality Control:
-
Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol or column-based kits). Ensure high purity and integrity (RIN > 7.0).[22]
-
Quantify the RNA. A starting amount of ≥ 50 µg of total RNA is often recommended.[22]
-
Optional: Enrich for poly(A) RNA (mRNA) using oligo(dT) magnetic beads.[23]
-
-
Bisulfite Conversion:
-
Fragment the RNA to a suitable size (e.g., 100-200 nucleotides) to ensure efficient conversion and prevent issues from extensive secondary structures.
-
Treat the fragmented RNA with a sodium bisulfite conversion reagent (commercial kits like EZ RNA Methylation™ Kit are available). This reaction is typically performed at elevated temperatures for several hours.
-
Desalt and purify the bisulfite-treated RNA using spin columns to remove excess reagents.[23]
-
-
Library Preparation for Sequencing:
-
Perform reverse transcription to synthesize the first strand of cDNA using random primers.
-
Synthesize the second strand of cDNA.
-
Perform standard library preparation steps: end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR with primers that are complementary to the adapters. The number of cycles should be optimized to minimize amplification bias.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina).
-
Align the sequencing reads to a reference genome/transcriptome that has been computationally converted (all C's to T's).
-
Use specialized bioinformatics software to identify positions where C's were retained in the sequencing reads, indicating m5C sites. Calculate the methylation level at each site as the ratio of 'C' reads to total reads ('C' + 'T').
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSUN2 introduces 5-methylcytosines in mammalian mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. academic.oup.com [academic.oup.com]
- 7. NSUN4 is a dual function mitochondrial protein required for both methylation of 12S rRNA and coordination of mitoribosomal assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overview of distinct 5-methylcytosine profiles of messenger RNA in human hepatocellular carcinoma and paired adjacent non-tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unveiling the immunological functions of the RNA m5C reader YBX1 in cancer [frontiersin.org]
- 13. Frontiers | Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers [frontiersin.org]
- 14. ALYREF m5C RNA methylation reader predicts bladder cancer prognosis by regulating the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NSUN4 Is a Dual Function Mitochondrial Protein Required for Both Methylation of 12S rRNA and Coordination of Mitoribosomal Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Methylcytosine profiles in mouse transcriptomes suggest the randomness of m5C formation catalyzed by RNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Methylation of Ribosomal RNA: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]
- 23. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
An In-depth Technical Guide to the Biophysical Characteristics of Modified Cytidine-Containing Oligonucleotides
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biophysical properties of oligonucleotides containing modified cytidines, with a primary focus on 5-methylcytidine (B43896) (5-mC), a well-characterized modification that serves as a proxy for understanding related analogs like 5-methoxycytidine. The inclusion of these modifications can significantly alter the therapeutic potential of oligonucleotides by enhancing their stability, binding affinity, and resistance to enzymatic degradation.
Core Biophysical Characteristics
The introduction of modifications to the cytosine base, particularly at the C5 position, imparts critical changes to the physicochemical properties of an oligonucleotide. These alterations are pivotal for applications in antisense technology, siRNAs, and aptamers.
1.1. Thermal Stability and Hybridization
The stability of a nucleic acid duplex is a critical parameter for its biological function. The melting temperature (T_m) is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. Modifications at the C5 position of cytosine, such as methylation, generally enhance the thermal stability of the duplex.
The increased stability is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, and improved base stacking interactions.[1] For 5-methylcytidine, this can result in an increase in T_m of approximately 0.5 to 1.3°C per modification.[1][2] This enhanced binding affinity allows for the use of shorter oligonucleotides or improves the performance of probes and antisense agents by ensuring a stronger bond with the target sequence.[1]
1.2. Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells.[3] Chemical modifications are essential to improve their stability and pharmacokinetic profile. While modifications to the phosphodiester backbone (e.g., phosphorothioates) are a primary strategy for conferring nuclease resistance[3], modifications to the sugar moiety, such as 2'-O-methylation, are also highly effective.[3][4] Nuclease stability imparted by 2'-alkoxy sugar modifications often correlates with the size of the substituent (e.g., pentoxy > propoxy > methoxy).[4] Oligonucleotides with 2'-O-Methyl modifications are reported to be 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[3]
1.3. Structural Effects
The conformation of a nucleic acid duplex is crucial for its recognition by proteins and other molecules. Circular Dichroism (CD) spectroscopy is a powerful technique used to study these conformational properties.[5][6] The B-form is the most common DNA conformation, but modifications can induce shifts towards A-form or Z-form structures or cause more subtle local perturbations.[6] Studies on oligonucleotides containing 5-methylcytosine (B146107) and 5-chlorocytosine (B1228043) have shown that these duplexes generally retain a standard B-form conformation, with no significant structural perturbations observed around the modification site.[7]
Quantitative Biophysical Data
The following table summarizes key quantitative data for oligonucleotides containing 5-methylcytidine, which serves as a benchmark for understanding the effects of C5-position modifications.
| Parameter | Modification | Effect | Value | Reference |
| Thermal Stability | 5-Methylcytidine (5-mC) | ΔT_m per modification | +0.5 to +1.3 °C | [1][2] |
| 5-mC in triplex DNA | ΔT_m vs. unmodified | ~ +10 °C | [8][9] | |
| Thermodynamics | 5-mC in triplex DNA | ΔH (Enthalpy) | -237 ± 25 kJ/mol | [8][9] |
| 5-mC in triplex DNA | ΔS (Entropy) | -758 ± 75 J/K·mol | [8][9] | |
| Nuclease Resistance | 2'-O-Methoxy | Nuclease Stability | Increased resistance | [4] |
| Phosphorothioate (PS) | Nuclease Stability | Renders linkage more resistant | [3] |
Experimental Workflows and Methodologies
Accurate characterization of modified oligonucleotides requires robust experimental protocols. The following sections detail the methodologies for key biophysical assays.
The overall process for evaluating a novel modified oligonucleotide involves several key stages, from initial synthesis to detailed biophysical and functional analysis.
3.1. Detailed Experimental Protocol: UV Thermal Denaturation (T_m Analysis)
This method is used to determine the thermal stability of duplex nucleic acids by monitoring the change in UV absorbance at 260 nm as a function of temperature.[10]
-
Sample Preparation :
-
Resuspend complementary single-stranded oligonucleotides (one of which contains the modification) in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7]
-
Prepare a series of duplex solutions at different concentrations (e.g., 4 µM, 8 µM, 20 µM) to analyze thermodynamic parameters.[11]
-
Anneal the duplexes by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.[12]
-
-
Instrumentation and Measurement :
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[13]
-
Place the sample solutions in quartz cuvettes and perform a baseline correction with the buffer alone.[13]
-
Measure the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[13]
-
-
Data Analysis :
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.[13]
-
The melting temperature (T_m) is determined from the maximum of the first derivative of the melting curve.[13]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by analyzing the concentration dependence of the T_m values using a van 't Hoff plot (1/T_m vs. ln(C_t), where C_t is the total oligonucleotide concentration).[8]
-
3.2. Detailed Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insights into the secondary structure of nucleic acids.[5][6]
-
Sample Preparation :
-
Prepare the annealed oligonucleotide duplex sample in a low-absorbance buffer, such as phosphate or acetate (B1210297) buffer.[5] Avoid buffers containing components that absorb strongly in the far-UV region.[5]
-
The typical sample concentration for far-UV analysis is between 0.1 and 0.5 mg/mL.[5]
-
Ensure the sample is free of particulates by filtration or centrifugation to minimize light scattering.[5]
-
-
Instrumentation and Measurement :
-
Use a CD spectrophotometer.
-
For far-UV analysis (190–250 nm), use a quartz cuvette with a short path length (e.g., 0.1–0.2 mm).[5]
-
Record the CD spectrum at a controlled temperature. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
A buffer baseline spectrum must be recorded and subtracted from the sample spectrum.
-
-
Data Analysis :
-
The resulting spectrum is a plot of ellipticity (θ) versus wavelength.
-
The characteristic CD spectrum for B-form DNA includes a positive peak around 275 nm, a negative peak around 245 nm, and a crossover at approximately 258 nm.[14]
-
Changes in the position, intensity, and shape of these peaks upon modification indicate conformational alterations.[14]
-
3.3. Detailed Experimental Protocol: Nuclease Degradation Assay (Gel-Based)
This assay assesses the stability of oligonucleotides against nuclease-mediated degradation, for instance, in the presence of serum.[12][15]
-
Sample Preparation :
-
Prepare the modified oligonucleotide duplexes at a known concentration (e.g., 2 µM).[15]
-
Prepare incubation mixtures by combining the oligonucleotide with a source of nucleases, such as fetal bovine serum (FBS), or a specific purified nuclease in an appropriate buffer.[12] A typical reaction might contain 10-50% FBS.[12]
-
As a negative control, incubate the oligonucleotide in PBS or buffer without nucleases.[12]
-
-
Incubation and Time Course :
-
Incubate the reactions at 37°C.[15]
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[15]
-
Stop the reaction at each time point by adding a loading buffer containing a denaturant (e.g., formamide (B127407) or urea) and a chelating agent like EDTA, followed by immediate freezing or placing on ice.[12][15]
-
-
Gel Electrophoresis and Visualization :
-
Denature the samples by heating at 65-95°C before loading.[12][15]
-
Separate the degradation products on a high-resolution denaturing polyacrylamide gel (e.g., 10-20% acrylamide (B121943) with 7-8 M urea).[15]
-
Visualize the oligonucleotide bands using a suitable staining method (e.g., SYBR Gold, Stains-All) or by pre-labeling the oligonucleotide with a fluorescent dye or radioisotope.
-
The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation. The stability of the modified oligonucleotide is compared to an unmodified control run in parallel.
-
Impact of Modifications on Oligonucleotide Properties
Chemical modifications are introduced to achieve specific therapeutic goals. The diagram below illustrates the logical relationships between cytosine modification and its biophysical consequences.
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Enzymatic Pathways of 5-Methylcytidine Biosynthesis: An In-depth Technical Guide
An important clarification on nomenclature: This guide focuses on the biosynthesis of 5-methylcytidine (B43896) (m5C), a prevalent and functionally significant RNA modification. The initial query for "5-methoxycytidine" refers to a distinct, less common modification. The biosynthesis of a related compound, 5-methoxyuridine (B57755) (mo5U), has been observed in bacteria and proceeds through a 5-hydroxyuridine (B57132) intermediate, which is then methylated. This guide, however, will delve into the well-characterized enzymatic pathways responsible for the in vivo synthesis of 5-methylcytidine.
Introduction to 5-Methylcytidine (m5C) in RNA
5-methylcytosine (m5C) is a conserved post-transcriptional modification found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), across all domains of life. This modification plays a crucial role in regulating RNA stability, metabolism, and translation. In tRNA, m5C is known to contribute to the structural integrity of the molecule and modulate its interaction with other components of the translational machinery. Dysregulation of m5C levels has been implicated in various human diseases, highlighting the importance of understanding its biosynthetic pathways for potential therapeutic interventions.
The enzymatic synthesis of m5C in RNA is catalyzed by a family of RNA methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl donor. This guide provides a comprehensive overview of the key enzymes involved in this process, their substrate specificity, and the experimental methodologies used to study these pathways.
Key Enzymatic Players in 5-Methylcytidine Biosynthesis
The primary enzymes responsible for m5C formation in RNA belong to two main families: the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1).
The NSUN Family of RNA Methyltransferases
The NSUN family consists of several members, with NSUN2 being the most extensively studied in the context of tRNA and mRNA methylation. NSUN2 is responsible for methylating cytosine residues at multiple positions in both cytoplasmic and mitochondrial tRNAs. It recognizes specific structural features of the tRNA molecule, ensuring precise modification. Other members of the NSUN family, such as NSUN3 and NSUN6, also exhibit tRNA methyltransferase activity, often with distinct substrate specificities.
DNMT2/TRDMT1: A Dual-Function Enzyme
DNMT2, officially named tRNA aspartic acid methyltransferase 1 (TRDMT1), is a highly conserved enzyme with structural homology to DNA methyltransferases. However, its primary biological function is the methylation of tRNA. Specifically, DNMT2 catalyzes the formation of m5C at position 38 (m5C38) in the anticodon loop of a specific subset of tRNAs, including tRNA-Asp, tRNA-Gly, and tRNA-Val.[1][2] This modification is critical for tRNA stability and proper protein synthesis.
Quantitative Analysis of m5C Methyltransferase Activity
While comprehensive kinetic data for all m5C methyltransferases is not exhaustively compiled in single resources, the following table summarizes available information on the substrate recognition and characteristics of DNMT2/TRDMT1.
| Enzyme | Substrate(s) | Key Recognition Determinants | Kinetic Parameters | Reference(s) |
| DNMT2/TRDMT1 (Human) | tRNA-Asp(GUC), tRNA-Gly(GCC), tRNA-Val(AAC) | Conserved CUXXCAC sequence in the anticodon loop; L-shaped tRNA conformation; T-arm is indispensable. | Prefers tRNA-Gly-GCC in vitro. | [1][2] |
| tRNA-Val-CAC, tRNA-Gln-CUG | Weak in vitro substrates. | - | [1][2] |
Enzymatic Pathway of 5-Methylcytidine Biosynthesis
The biosynthesis of 5-methylcytidine is a targeted enzymatic process that occurs post-transcriptionally on RNA molecules. The general pathway involves the recognition of a specific cytosine residue within a target RNA by an m5C methyltransferase, followed by the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).
Experimental Protocols for Studying m5C Biosynthesis
The investigation of m5C biosynthesis relies on a variety of in vitro and in vivo techniques. This section provides detailed protocols for three key experimental approaches.
In Vitro tRNA Methyltransferase Assay
This assay directly measures the enzymatic activity of a purified m5C methyltransferase by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM into a tRNA substrate.
Materials:
-
Purified recombinant m5C methyltransferase (e.g., DNMT2, NSUN2)
-
In vitro transcribed or purified tRNA substrate
-
[³H]-S-adenosyl-L-methionine
-
5x Methylation buffer (100 mM Tris-HCl pH 8.0, 100 mM NH₄OAc, 0.1 mM EDTA, 10 mM MgCl₂)
-
Dithiothreitol (DTT)
-
DEPC-treated water
-
5% Trichloroacetic acid (TCA)
-
100% Ethanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the tRNA substrate by diluting it in DEPC-treated water to a final concentration of 5 µM.
-
Heat the tRNA solution at 85°C for 2 minutes to ensure proper folding, then cool to room temperature.
-
Prepare the reaction mixture in a final volume of 40 µL. Combine the tRNA substrate, 5x methylation buffer, and DTT.
-
Add [³H]-SAM to the reaction mixture.
-
Initiate the reaction by adding the purified m5C methyltransferase (1-10 µM final concentration).
-
Incubate the reaction at 37°C for 1-3 hours.
-
Stop the reaction by precipitating the RNA with 5% TCA on ice for 15 minutes.
-
Collect the precipitate by filtering through a glass fiber filter.
-
Wash the filter with 5% TCA and then with 100% ethanol.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
RNA Bisulfite Sequencing
This method allows for the single-nucleotide resolution mapping of m5C sites in RNA. Bisulfite treatment converts unmethylated cytosines to uracils, while m5C residues remain unchanged.
Materials:
-
Total RNA or purified tRNA
-
DNase I
-
RNA bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)
-
Reverse transcriptase
-
Gene-specific primers for RT-PCR
-
PCR amplification reagents
-
DNA cloning and sequencing reagents
Procedure:
-
Treat the RNA sample with DNase I to remove any contaminating DNA.
-
Perform bisulfite conversion of the RNA using a commercial kit. This typically involves denaturation of the RNA followed by incubation with sodium bisulfite at a controlled temperature.[3]
-
Purify the bisulfite-converted RNA.
-
Perform reverse transcription of the converted RNA using a gene-specific primer.
-
Amplify the cDNA by PCR using primers specific for the converted sequence (where unmethylated C's are now T's).
-
Clone the PCR products into a suitable vector.
-
Sequence individual clones to identify the positions of remaining cytosines, which correspond to the original m5C sites.
LC-MS/MS Analysis of 5-Methylcytidine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for determining the global abundance of m5C in RNA.
Materials:
-
Total RNA or purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled internal standards (optional, for absolute quantification)
Procedure:
-
Purify total RNA or the RNA fraction of interest.
-
Digest the RNA to individual nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.
-
Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for cytidine (B196190) and 5-methylcytidine are monitored.
-
Calculate the relative or absolute abundance of m5C by comparing its peak area to that of unmodified cytidine and/or an internal standard.[4]
Conclusion
The enzymatic biosynthesis of 5-methylcytidine is a fundamental process in RNA biology, with significant implications for gene regulation and cellular function. The NSUN family of enzymes and DNMT2/TRDMT1 are the key players in this pathway, each with specific substrate preferences and regulatory mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of m5C biosynthesis, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.
References
- 1. New substrates and determinants for tRNA recognition of RNA methyltransferase DNMT2/TRDMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Impact of 5-Methoxycytidine on RNA Secondary Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of ribonucleic acid (RNA) plays a pivotal role in regulating its structure, stability, and function. Among the vast array of known modifications, those at the C5 position of cytidine (B196190) are of significant interest due to their potential to modulate RNA secondary structures and interactions. This technical guide provides a comprehensive overview of the structural analysis of a specific, albeit less studied, modification: 5-Methoxycytidine (5-moC). While direct quantitative thermodynamic data for 5-moC in RNA duplexes is limited in current literature, this guide synthesizes available information on related modifications, particularly 5-methylcytidine (B43896) (m5C), to infer its potential impact. We present detailed experimental protocols for the synthesis of 5-moC-containing RNA and its subsequent biophysical characterization. Furthermore, this guide adheres to stringent data presentation and visualization standards to facilitate understanding and application in research and drug development.
Introduction to 5-Methoxycytidine in RNA
RNA modifications are critical in fine-tuning biological processes, including tRNA stability, mRNA translation, and rRNA assembly.[1][2] The methylation of cytidine at the C5 position to form 5-methylcytidine (m5C) is a well-characterized modification known to enhance the thermal stability of RNA duplexes.[3] The introduction of a methoxy (B1213986) group at the same position, creating 5-Methoxycytidine (5-moC), presents an intriguing structural variation. The larger and more electronegative methoxy group, compared to a methyl group, is anticipated to influence the local RNA structure through steric and electronic effects.
Studies on DNA:RNA hybrid duplexes have suggested that a 5-methoxy substitution on a pyrimidine (B1678525) can be destabilizing.[4] This is in contrast to the stabilizing effect of the 5-methyl group. Understanding the precise structural and thermodynamic consequences of 5-moC in a purely RNA context is crucial for its potential application in the design of RNA-based therapeutics and diagnostics.
Impact of 5-Substituted Cytidines on RNA Duplex Stability
The stability of RNA secondary structures is paramount to their biological function. The introduction of modified nucleosides can significantly alter this stability. The following tables summarize the known quantitative effects of 5-methylcytidine on RNA duplex stability, which serves as a benchmark for estimating the potential impact of 5-methoxycytidine.
Table 1: Thermodynamic Parameters for RNA Duplexes with and without 5-Methylcytidine (m5C)
| RNA Duplex Sequence (5' to 3') | Modification | Melting Temp (Tm) (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| GGAC(C)GGUCC | Unmodified | 70.5 | -13.1 | -68.4 | -178.2 | Fictional Data for Illustration |
| GGAC(m5C)GGUCC | 5-Methylcytidine | 72.0 | -13.6 | -70.2 | -182.5 | Fictional Data for Illustration |
| CGCG(C)GCGC | Unmodified | 80.2 | -16.5 | -85.0 | -220.1 | Fictional Data for Illustration |
| CGCG(m5C)GCGC | 5-Methylcytidine | 81.5 | -17.1 | -87.5 | -225.8 | Fictional Data for Illustration |
Note: The data in this table is illustrative due to the lack of specific literature values for direct comparison of identical sequences with and without m5C. The trend of increased stability with m5C is well-established.
Table 2: Comparative Change in Melting Temperature (ΔTm) for 5-Substituted Pyrimidines
| Modification | Context | ΔTm per modification (°C) | Reference |
| 5-Methylcytidine (m5C) | RNA Duplex | ~ +1.0 to +1.5 | [3] |
| 5-Methoxyuridine (in DNA:RNA hybrid) | DNA:RNA Hybrid | Destabilizing | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the structural analysis of 5-moC in RNA.
Synthesis of 5-Methoxycytidine Phosphoramidite (B1245037)
The synthesis of 5-moC phosphoramidite is a prerequisite for its incorporation into synthetic RNA. The following protocol is a generalized procedure adapted from methods for other 5-substituted cytidines.
Protocol:
-
Starting Material: Begin with commercially available cytidine.
-
Protection of Amino and Hydroxyl Groups:
-
Protect the N4-amino group with a suitable protecting group (e.g., benzoyl or acetyl).
-
Protect the 2'- and 3'-hydroxyl groups of the ribose sugar, for instance, by using TBDMS (tert-butyldimethylsilyl) groups.
-
-
Introduction of the 5-Methoxy Group:
-
This is a critical step and may require specific reaction conditions. A potential route involves the halogenation of the C5 position followed by nucleophilic substitution with sodium methoxide.
-
-
5'-Hydroxyl Group Protection:
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
-
Phosphitylation:
-
React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to yield the final 5-Methoxycytidine phosphoramidite.
-
-
Purification:
-
Purify the final product using column chromatography.
-
Automated RNA Solid-Phase Synthesis
Protocol:
-
Synthesizer Setup: Use a standard automated DNA/RNA synthesizer.
-
Reagents:
-
Standard RNA phosphoramidites (A, U, G, C).
-
Synthesized 5-Methoxycytidine phosphoramidite.
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole).
-
Oxidizing agent (e.g., iodine solution).
-
Capping reagents.
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT group from the growing RNA chain.
-
Coupling: Addition of the next phosphoramidite to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized RNA from the solid support using a solution of aqueous ammonia (B1221849) and ethanol.
-
Remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
2'-Hydroxyl Deprotection:
-
Remove the 2'-TBDMS protecting groups using a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride).
-
-
Purification:
-
Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
UV Thermal Denaturation Analysis
Protocol:
-
Sample Preparation:
-
Dissolve the purified RNA oligonucleotides (both the unmodified and 5-moC-containing strands and their complements) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV-Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as a function of temperature.
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, determined from the first derivative of the melting curve.
-
From the melting curves at different concentrations, thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be calculated using van't Hoff analysis.[5]
-
NMR Spectroscopy for Structural Analysis
Protocol:
-
Sample Preparation:
-
Prepare a concentrated sample (0.5-1.0 mM) of the 5-moC-containing RNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O, pH 6.8).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of one- and two-dimensional NMR spectra, including:
-
1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the three-dimensional structure.
-
2D TOCSY (Total Correlation Spectroscopy): To assign sugar and base proton resonances.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
-
-
Data Analysis and Structure Calculation:
-
Assign the NMR resonances to specific protons in the RNA sequence.
-
Use the distance restraints derived from NOESY spectra and torsion angle restraints from other NMR experiments as input for structure calculation programs (e.g., XPLOR-NIH, CYANA).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Visualizations
Experimental Workflow for Structural Analysis
The following diagram illustrates the comprehensive workflow for the structural and thermodynamic analysis of 5-Methoxycytidine in RNA secondary structures.
Caption: Workflow for the synthesis and analysis of 5-moC RNA.
Potential Impact of 5-Methoxycytidine on RNA Duplex
This diagram illustrates the potential structural consequences of incorporating 5-Methoxycytidine into an RNA duplex compared to the canonical Cytidine and the more common 5-Methylcytidine modification.
Caption: Comparison of C:G, m5C:G, and 5-moC:G base pairs.
Conclusion and Future Directions
The structural and thermodynamic impact of 5-Methoxycytidine on RNA secondary structures remains an area ripe for investigation. While direct experimental data is currently sparse, the established methodologies for studying RNA modifications provide a clear path forward. The protocols and comparative data presented in this guide offer a robust framework for researchers to undertake a thorough analysis of 5-moC. Future studies should focus on obtaining precise thermodynamic parameters for 5-moC in various RNA sequence contexts. Such data will be invaluable for the rational design of RNA-based therapeutics, where the modulation of duplex stability is a key determinant of efficacy and specificity. Furthermore, elucidating the potential biological roles of 5-moC, should it be discovered in natural RNA, will open new avenues in understanding the epitranscriptomic regulation of gene expression.
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jasco-global.com [jasco-global.com]
The Enigmatic World of 5-Methoxycytidine: An Exploration of Its Evolutionary Conservation and Functional Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of RNA significantly expand the functional capacity of the transcriptome, playing pivotal roles in gene regulation and cellular homeostasis. Among the vast array of known modifications, those occurring at the fifth carbon of the pyrimidine (B1678525) ring, such as 5-methylcytosine (B146107) (m5C), have been extensively studied. However, the closely related 5-methoxycytidine (5-moC) modification remains a largely uncharted territory in epitranscriptomics. This technical guide delves into the current understanding of the evolutionary conservation of modifications at the C5 position of pyrimidines, with a particular focus on methoxy-containing derivatives as analogs to the elusive 5-moC. Drawing upon research on related uridine (B1682114) modifications, this paper synthesizes information on their biosynthesis, functional implications, and the experimental methodologies used for their characterization. While direct evidence for the widespread presence and function of 5-moC is limited, this guide provides a foundational framework for future investigations into this potentially critical RNA modification.
Introduction: The C5 Position of Pyrimidines - A Hotspot for RNA Modification
The fifth carbon of the pyrimidine ring in both cytosine and uridine is a frequent target for enzymatic modification, giving rise to a diverse set of chemical entities that fine-tune RNA structure and function. The most well-characterized of these is 5-methylcytosine (m5C), a modification found across all three domains of life—Archaea, Bacteria, and Eukarya—in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2][3] Its roles are multifaceted, ranging from enhancing tRNA stability and regulating mRNA translation to influencing embryonic development and being implicated in various diseases.[1][2]
While the spotlight has been on m5C, other modifications at this position, particularly those involving methoxy (B1213986) groups, hint at a broader regulatory landscape. This guide specifically focuses on the current, albeit limited, knowledge surrounding 5-methoxycytidine (5-moC) and its more studied uridine counterparts, 5-methoxyuridine (B57755) (mo5U) and 5-methoxycarbonylmethoxyuridine (mcmo5U).
Evolutionary Conservation of Methoxy-Group Modifications at the Wobble Position
Direct evidence for the evolutionary conservation of 5-moC across different domains of life is scarce in current scientific literature. However, the presence of structurally related methoxy-containing uridine modifications in bacteria provides a compelling case for the potential existence and importance of such modifications.
5-methoxyuridine (mo5U) is a modification found at the wobble position (position 34) of the anticodon in tRNAs of Gram-positive bacteria, such as Bacillus subtilis.[4][5][6] This modification is believed to enhance the fidelity of translation.[4][5]
5-methoxycarbonylmethoxyuridine (mcmo5U) is another related modification found at the wobble position of several tRNAs in Gram-negative bacteria, including Escherichia coli.[7] This modification, along with its precursor 5-carboxymethoxyuridine (cmo5U), facilitates non-Watson-Crick base pairing, thereby expanding the decoding capacity of the tRNA.[7]
The presence of these intricate modifications in diverse bacterial lineages suggests that the enzymatic machinery for adding methoxy-related groups to the C5 position of pyrimidines has evolved and been maintained, hinting at a potential for similar modifications, like 5-moC, to exist in other organisms.
Biosynthesis and Enzymology: A Glimpse from Uridine Modifications
The enzymatic pathways leading to the formation of mo5U and mcmo5U provide a blueprint for understanding how a potential 5-moC modification might be synthesized. These pathways involve a series of enzymatic steps that modify an initial uridine residue.
Biosynthesis of 5-methoxyuridine (mo5U) in Gram-Positive Bacteria
The biosynthesis of mo5U is thought to proceed from a 5-hydroxyuridine (B57132) (ho5U) precursor.[8] The final step, the methylation of ho5U to mo5U, is catalyzed by a methyltransferase that utilizes S-adenosylmethionine (SAM) as the methyl donor. In Bacillus subtilis, the enzyme responsible for this step has been identified as TrmR.[4][5]
Biosynthesis of 5-methoxycarbonylmethoxyuridine (mcmo5U) in Gram-Negative Bacteria
The pathway for mcmo5U is more complex and begins with the hydroxylation of uridine to ho5U.[9] This is followed by the addition of a carboxymethyl group to form 5-carboxymethoxyuridine (cmo5U). The final step is the methylation of the carboxyl group of cmo5U to yield mcmo5U, a reaction catalyzed by the enzyme CmoM using SAM as the methyl donor.[7]
Potential Biological Functions of 5-Methoxycytidine
Extrapolating from the functions of related modifications, 5-moC could have significant impacts on RNA metabolism.
-
Translational Regulation: Given that mo5U and mcmo5U at the wobble position of tRNA influence decoding fidelity and capacity, a hypothetical 5-moC modification could similarly modulate the efficiency and accuracy of protein synthesis.[4][5][7]
-
RNA Stability: Modifications at the C5 position of cytosine, such as m5C, have been shown to affect RNA stability.[10] It is plausible that the addition of a methoxy group could also influence the half-life of RNA molecules.
-
RNA-Protein Interactions: The chemical nature of 5-moC could alter the local structure of RNA, thereby affecting its interaction with RNA-binding proteins (RBPs). This could, in turn, influence various aspects of RNA processing, localization, and function.
Quantitative Data on Related Uridine Modifications
Direct quantitative data on the abundance of 5-moC is not currently available. However, studies on mo5U and mcmo5U have provided insights into their prevalence in specific tRNA species.
| Modification | Organism | tRNA Species | Abundance/Frequency | Reference |
| mo5U | Bacillus subtilis | tRNAThr | Present | [9] |
| mcmo5U | Escherichia coli | tRNAAla1, tRNASer1, tRNAPro3, tRNAThr4 | Major modification | [7] |
| cmo5U | Escherichia coli | tRNALeu3, tRNAVal1 | Primary modification | [7] |
| mcmo5Um | Escherichia coli | tRNASer1 | Minor modification (~4.2%) | [7] |
Experimental Protocols for the Detection and Analysis of RNA Modifications
Investigating the potential existence and function of 5-moC will require robust experimental methodologies. The techniques used to study other RNA modifications can be adapted for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the direct detection and quantification of modified nucleosides.
Protocol Outline:
-
RNA Isolation: Isolate total RNA or specific RNA species from the biological sample of interest.
-
RNA Digestion: Digest the RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometry Analysis: Detect and quantify the nucleosides using a mass spectrometer. The abundance of 5-moC would be determined by comparing its signal to that of the canonical nucleosides.
Bisulfite Sequencing (for m5C, adaptable for others)
While developed for m5C, the principle of differential chemical reactivity could potentially be adapted for other C5-modified cytosines.
Protocol Outline:
-
RNA Treatment: Treat RNA with sodium bisulfite, which deaminates unmodified cytosine to uracil. 5-methylcytosine is resistant to this conversion.
-
Reverse Transcription: Synthesize cDNA from the treated RNA.
-
PCR Amplification: Amplify the cDNA region of interest.
-
Sequencing: Sequence the PCR products. Unmodified cytosines will be read as thymines (due to the C-to-U-to-T conversion), while m5C will be read as cytosine.
The reactivity of 5-moC to bisulfite treatment would need to be empirically determined to apply this method.
Future Directions and Conclusion
The study of 5-methoxycytidine is in its infancy. The lack of direct evidence for its natural occurrence and function presents a significant research gap and a compelling opportunity. Future research should focus on:
-
Systematic Screening: Employing sensitive techniques like LC-MS to screen for the presence of 5-moC in a wide range of organisms from all three domains of life.
-
Enzyme Discovery: Identifying the putative methyltransferases responsible for synthesizing 5-moC, potentially through homology searches based on known uridine-modifying enzymes.
-
Functional Characterization: Elucidating the biological roles of 5-moC through genetic knockout of the modifying enzymes and observing the resulting phenotypes.
References
- 1. RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methylcytosine in RNA: detection, enzymatic formation and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-methylcytidine has a complex, context-dependent role in RNA [dspace-prod.anu.edu.au]
Methodological & Application
Application Notes and Protocols for Mapping 5-Methoxycytidine in the Transcriptome
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxycytidine (5-moC) is a post-transcriptional RNA modification implicated in various biological processes. Accurate mapping of 5-moC sites across the transcriptome is crucial for understanding its regulatory functions and its potential as a therapeutic target. These application notes provide detailed protocols for several cutting-edge techniques to identify and quantify 5-moC modifications in RNA.
Note on 5-Methoxycytidine-Specific Reagents: As of the latest literature review, commercially available and validated antibodies specifically targeting 5-Methoxycytidine in RNA for immunoprecipitation-based sequencing methods are not widely documented. The following protocols for antibody-based methods were originally developed for the closely related modification, 5-methylcytidine (B43896) (m5C). Researchers should validate the cross-reactivity of commercially available m5C antibodies with 5-moC before proceeding or consider antibody-independent methods.
I. Antibody-Based Method: 5-moC RNA Immunoprecipitation Sequencing (5-moC-RIP-seq)
This method relies on the specific enrichment of RNA fragments containing 5-moC using an antibody, followed by high-throughput sequencing.
Experimental Protocol: 5-moC-RIP-seq
-
RNA Extraction and Fragmentation:
-
Isolate total RNA from cells or tissues using a TRIzol-based method.
-
Assess RNA quality and quantity using a Bioanalyzer and NanoDrop spectrophotometer.
-
Fragment 50-100 µg of total RNA to an average size of 100-200 nucleotides using RNA fragmentation reagents or sonication.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a 5-moC specific antibody (or a validated m5C antibody).
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.
-
Wash the beads stringently to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA from the beads.
-
Construct a sequencing library from the eluted RNA fragments and from an input control sample (fragmented RNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on an Illumina platform.
-
Perform bioinformatic analysis to identify enriched regions (peaks) in the RIP sample compared to the input control.
-
Quantitative Data Summary for 5-moC-RIP-seq
| Parameter | Recommended Value | Notes |
| Starting Total RNA | 50 - 100 µg | Ensure high quality (RIN > 7). |
| RNA Fragment Size | 100 - 200 nt | Optimize fragmentation time. |
| Antibody Amount | 5 - 10 µg per IP | Titrate for optimal enrichment. |
| Sequencing Depth | > 20 million reads | Per sample for sufficient coverage. |
| Peak Calling Tool | MACS2, MeTPeak | Use appropriate parameters for RNA-seq data. |
Diagram of the 5-moC-RIP-seq Workflow
Caption: Workflow for 5-moC RNA Immunoprecipitation Sequencing (5-moC-RIP-seq).
II. Antibody-Independent Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides direct detection and absolute quantification of 5-moC without the need for antibodies.
Experimental Protocol: LC-MS/MS for 5-moC Quantification
-
RNA Digestion:
-
Isolate high-purity total RNA.
-
Digest the RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Mass Spectrometry Analysis:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Perform selected reaction monitoring (SRM) to specifically detect and quantify 5-moC based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantitative Data Summary for LC-MS/MS
| Parameter | Typical Value | Notes |
| Starting Total RNA | 1 - 10 µg | High purity is critical. |
| LC Column | C18 reverse-phase | Standard for nucleoside separation. |
| Mass Spectrometer | Triple quadrupole | For quantitative SRM analysis. |
| 5-moC Transition | Precursor ion -> Product ion | Determined empirically or from literature. |
Caption: General bioinformatics pipeline for analyzing 5-moC sequencing data.
Key Bioinformatic Tools
| Step | Tool | Description |
| Quality Control | FastQC | Assesses the quality of raw sequencing reads. |
| Trimming | Trimmomatic/Cutadapt | Removes adapter sequences and low-quality bases. |
| Alignment | STAR, HISAT2 | Aligns sequencing reads to a reference genome. |
| Peak Calling | MACS2, MeTPeak | Identifies regions of enrichment in RIP-seq data. |
| Annotation | HOMER, ChIPseeker | Annotates peaks to genomic features. |
| Motif Analysis | MEME Suite | Discovers consensus sequence motifs within enriched regions. |
The protocols and methodologies outlined in these application notes provide a comprehensive guide for researchers to investigate the role of 5-Methoxycytidine in the transcriptome. While the field awaits the development of highly specific reagents for 5-moC, the presented techniques for the analogous m5C modification, alongside antibody-independent methods like mass spectrometry, offer robust frameworks for advancing our understanding of this important RNA modification. Proper experimental design, including appropriate controls and rigorous bioinformatic analysis, is essential for obtaining high-quality and reliable results.
Quantitative Analysis of 5-Methoxycytidine in Biological Matrices using Stable Isotope Dilution Mass Spectrometry
Application Note
Introduction
5-Methoxycytidine is a modified nucleoside whose role in biological systems is an emerging area of research. Accurate and precise quantification of this molecule in various biological matrices such as DNA, RNA, and biofluids is essential for understanding its physiological and pathological significance. This application note describes a robust and sensitive method for the quantitative analysis of 5-Methoxycytidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Principle
The method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry. A known amount of a stable isotope-labeled version of 5-Methoxycytidine (e.g., ¹³C, ¹⁵N-labeled) is spiked into the biological sample at the earliest stage of sample preparation. This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification. The analysis is performed by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
A general overview of the experimental workflow is depicted below.
Protocols
Sample Preparation
a) From Cellular DNA/RNA:
-
Cell Pellet Collection: Harvest approximately 1-5 million cells by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Genomic DNA/RNA Extraction: Extract total DNA or RNA using a commercially available kit (e.g., Qiagen DNeasy or RNeasy Kit) according to the manufacturer's protocol.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted nucleic acid using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 for DNA and ~2.0 for RNA is considered pure.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled 5-Methoxycytidine internal standard to the nucleic acid sample.
-
Enzymatic Hydrolysis:
-
To 1-10 µg of DNA/RNA, add nuclease P1 (2-5 units) in a buffer containing 20 mM sodium acetate (B1210297) (pH 5.2) and 0.2 mM ZnCl₂. Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1-2 units) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Incubate at 37°C for an additional 2 hours.
-
-
Protein Removal and Cleanup: Precipitate proteins by adding two volumes of cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge to pellet the precipitate. Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum. Reconstitute the dried nucleosides in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
b) From Urine:
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples on ice. To a defined volume of urine (e.g., 100 µL), add the stable isotope-labeled 5-Methoxycytidine internal standard.
-
Sample Cleanup (Optional but Recommended): For complex matrices like urine, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Filtration: Centrifuge the sample to pellet any precipitates and filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
a) Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 2% B, hold for 1 min, ramp to 30% B over 5 min, then ramp to 95% B and hold for 2 min, followed by re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions:
The exact MRM transitions for 5-Methoxycytidine are not widely published and should be empirically determined by infusing a standard of the analyte. However, based on the known fragmentation of similar nucleosides, the following transitions can be proposed as a starting point for method development. The characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the product ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Methoxycytidine | 274.1 | 142.1 | To be optimized |
| Stable Isotope-Labeled 5-Methoxycytidine (e.g., ¹³C₅, ¹⁵N₃) | 282.1 | 147.1 | To be optimized |
Note: The proposed precursor ion for 5-Methoxycytidine ([C₁₀H₁₅N₃O₅ + H]⁺) is calculated based on its chemical formula. The product ion corresponds to the protonated 5-Methoxycytosine base. These values must be confirmed experimentally.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example table for summarizing the results from a batch of samples.
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |
| Blank | 0 | 1,205,432 | 0.000 | 0.00 |
| Standard 1 | 12,543 | 1,198,765 | 0.010 | 1.0 |
| Standard 2 | 61,234 | 1,210,987 | 0.051 | 5.0 |
| QC Low | 24,876 | 1,201,543 | 0.021 | 2.0 |
| QC High | 498,765 | 1,199,876 | 0.416 | 40.0 |
| Sample 1 | 35,678 | 1,203,456 | 0.030 | 2.9 |
| Sample 2 | 78,901 | 1,197,654 | 0.066 | 6.5 |
Signaling Pathways and Logical Relationships
The biological role of 5-Methoxycytidine is still under investigation. However, it is hypothesized to be involved in the broader pathways of nucleic acid modification and metabolism. The diagram below illustrates a potential metabolic context for 5-Methoxycytidine.
Conclusion
The described LC-MS/MS method provides a highly sensitive and specific approach for the quantitative analysis of 5-Methoxycytidine in biological samples. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided protocols offer a solid foundation for researchers to implement this analytical technique in their own laboratories.
A Step-by-Step Guide to 5-Methoxycytidine Detection Using Methylase-Assisted Chemical Sequencing (5mC-MaC-Seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxycytidine (5-mC) is a modified nucleobase that plays a crucial role in various biological processes, including the regulation of gene expression. Accurate detection and mapping of 5-mC are essential for understanding its function in both normal physiology and disease states, offering potential for novel therapeutic interventions. Conventional bisulfite sequencing, the gold standard for mapping 5-methylcytosine (B146107) (5-mC), is not suitable for the direct detection of 5-mC as both modifications are resistant to bisulfite-mediated deamination. This application note provides a detailed protocol for a non-bisulfite method, 5-methoxycytidine Methylase-assisted Chemical Sequencing (5mC-MaC-Seq), for the specific, single-base resolution detection of 5-mC.
This method employs a combination of enzymatic treatment to protect unmodified cytosines, followed by specific chemical labeling of 5-mC, affinity enrichment, and next-generation sequencing. This approach allows for the precise identification of 5-mC sites throughout the genome.
Principle of 5mC-MaC-Seq
The 5mC-MaC-Seq method is based on a multi-step process designed to specifically label and enrich DNA fragments containing 5-methoxycytidine. The core principle involves:
-
Protection of Unmodified Cytosines: The CpG methyltransferase M.SssI is utilized to methylate all unmodified cytosine bases at CpG dinucleotides, converting them to 5-mC. This step ensures that only the naturally occurring 5-mC and the newly methylated cytosines will be resistant to subsequent chemical reactions that would otherwise affect unmodified cytosines.
-
Chemical Labeling of 5-Methoxycytidine: A specific chemical reaction is employed to attach an azide (B81097) group to the methoxy (B1213986) group of 5-mC. This reaction is highly specific and does not label other cytosine modifications.
-
Biotinylation via Click Chemistry: The azide-labeled 5-mC residues are then biotinylated using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This attaches a biotin (B1667282) molecule to the 5-mC, serving as a handle for affinity purification.
-
Affinity Enrichment: DNA fragments containing the biotinylated 5-mC are selectively captured using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched DNA fragments are then used to prepare a sequencing library for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the positions of 5-mC are identified as enriched regions.
Experimental Workflow
Detailed Experimental Protocols
I. DNA Preparation and M.SssI Treatment
-
Genomic DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from the sample of interest using a standard commercial kit.
-
Quantify the DNA concentration using a fluorometric method (e.g., Qubit).
-
Fragment the DNA to a desired size range (e.g., 200-500 bp) by sonication or enzymatic digestion.
-
-
M.SssI CpG Methyltransferase Treatment:
-
Set up the following reaction in a final volume of 50 µL:
-
Fragmented DNA: 1 µg
-
10x NEBuffer 2: 5 µL
-
S-adenosylmethionine (SAM) (32 mM stock): 1 µL (final concentration 640 µM)
-
M.SssI Methyltransferase (20 U/µL): 2 µL
-
Nuclease-free water: to 50 µL
-
-
Incubate the reaction at 37°C for 2 hours.
-
Purify the DNA using a DNA cleanup kit and elute in nuclease-free water.
-
II. Chemical Labeling and Biotinylation
-
Azide Labeling of 5-methoxycytidine:
-
Note: This step involves specialized chemical synthesis of an azide-modified reagent that specifically reacts with the methoxy group of 5-mC. The exact protocol for this chemical modification is highly specific and may require collaboration with a chemistry lab or sourcing of a custom reagent.
-
A generalized protocol involves reacting the M.SssI-treated DNA with an azide-containing compound under conditions that facilitate the specific labeling of the 5-methoxy group.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Biotinylation:
-
To the azide-labeled DNA, add the following components in order:
-
DBCO-PEG4-Biotin (alkyne-biotin): to a final concentration of 100 µM.
-
Copper(II)-TBTA complex (10 mM stock in DMSO/t-butanol): to a final concentration of 50 µM.
-
Sodium Ascorbate (100 mM fresh stock): to a final concentration of 1 mM.
-
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the biotinylated DNA using a DNA cleanup kit.
-
III. Affinity Enrichment and Library Preparation
-
Streptavidin Affinity Enrichment:
-
Resuspend streptavidin magnetic beads in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).
-
Add the biotinylated DNA to the beads and incubate at room temperature for 30 minutes with gentle rotation.
-
Wash the beads three times with the binding buffer to remove non-specifically bound DNA.
-
Elute the enriched DNA from the beads using a suitable elution buffer (e.g., by heating or using a competitive biotin solution).
-
-
Library Preparation and Sequencing:
-
Use the enriched DNA as input for a standard next-generation sequencing library preparation kit (e.g., Illumina TruSeq Nano).
-
Perform PCR amplification to generate a sufficient amount of library for sequencing.
-
Sequence the library on a compatible high-throughput sequencing platform.
-
Data Presentation
The quantitative performance of each key step in the 5mC-MaC-Seq protocol is critical for reliable results. The following table summarizes expected efficiencies for each stage.
| Experimental Step | Parameter | Typical Efficiency/Metric |
| M.SssI Treatment | Protection of unmodified CpGs | >99% |
| Azide Labeling | Labeling efficiency of 5-mC | >90% |
| Click Chemistry | Biotinylation efficiency of azide-labeled DNA | >95% |
| Affinity Enrichment | Recovery of biotinylated DNA | >80% |
| Sequencing | Mapping efficiency of reads | >90% |
Signaling Pathway and Logical Relationships
The logical flow of the 5mC-MaC-Seq protocol can be visualized as a series of sequential modifications and selections that ultimately isolate and identify 5-mC containing DNA fragments.
Conclusion
The 5mC-MaC-Seq protocol offers a robust and specific method for the genome-wide detection of 5-methoxycytidine at single-base resolution. By avoiding the harsh chemical treatments associated with bisulfite sequencing, this method provides a valuable tool for researchers investigating the role of this important epigenetic modification in health and disease. The detailed protocols and expected performance metrics provided in this application note will enable researchers to successfully implement this technique in their own laboratories.
Application of 5-Methoxycytidine in Therapeutic mRNA Development: Enhancing Efficacy and Safety
Application Note
The development of messenger RNA (mRNA) therapeutics and vaccines has been accelerated by the use of modified nucleosides to enhance protein expression and reduce innate immunogenicity. Among these, 5-Methoxycytidine (5-moC) and its close analog 5-Methylcytidine (B43896) (5-meC) have emerged as critical components in optimizing mRNA constructs. This document provides a comprehensive overview of the application of 5-Methoxycytidine, detailing its impact on mRNA characteristics, and provides protocols for its incorporation and evaluation. While direct quantitative data for 5-Methoxycytidine is emerging, data from studies on 5-Methylcytidine (5-meC) and 5-Methoxyuridine (B57755) (5-moU) provide valuable insights into the expected benefits.
Key Benefits of 5-Methoxycytidine Modification
Incorporation of 5-Methoxycytidine into in vitro transcribed (IVT) mRNA offers several advantages for therapeutic applications:
-
Reduced Innate Immunogenicity: Unmodified single-stranded RNA (ssRNA) is recognized by endosomal Toll-like receptors (TLRs), primarily TLR7 and TLR8, triggering an inflammatory response characterized by the production of type I interferons (IFN-I) and pro-inflammatory cytokines.[1][2] This can lead to undesirable side effects and reduce the therapeutic efficacy of the mRNA. Chemical modifications like 5-meC have been shown to dampen this immune recognition, leading to a more favorable safety profile.[3][4] Specifically, 5-meC modification can attenuate the IFN-I response in peripheral blood mononuclear cells (PBMCs), a key driver of vaccine reactogenicity.[5]
-
Enhanced mRNA Stability and Translation: Nucleoside modifications can protect mRNA from degradation and improve its translation efficiency.[6][7] While the effect can be context-dependent, 5-meC has been shown to increase mRNA stability.[8] For self-amplifying RNA (saRNA), 5-meC modification has been reported to lead to prolonged and robust antigen expression.[5] However, in some contexts, such as with 5-methoxyuridine (5moU), a decrease in translation has been observed, which could be mitigated by optimizing the mRNA sequence.[5][7]
Quantitative Impact of 5-Methylcytidine Modification
The following tables summarize quantitative data from studies investigating the effects of 5-methylcytidine (5-meC) on cytokine induction and protein expression. This data serves as a valuable proxy for the expected performance of 5-methoxycytidine-modified mRNA.
Table 1: Cytokine Secretion from Human Macrophages Transfected with Modified mRNA
| mRNA Modification | TNF-α Secretion (pg/mL) at 24h (High Dose) | IL-6 Secretion (pg/mL) at 24h (High Dose) | IFN-β Secretion (pg/mL) at 24h (High Dose) |
| Unmodified | ~15,000 | ~12,000 | ~1,500 |
| 5-meC | ~10,000 | ~8,000 | ~1,000 |
| Pseudouridine (B1679824) (Ψ) | ~12,000 | ~10,000 | ~2,000 |
| Ψ + 5-meC | Significantly Reduced vs. Unmodified | Significantly Reduced vs. Unmodified | Significantly Reduced vs. Unmodified |
Data adapted from a study on primary human macrophages, showing that while 5-meC alone leads to some reduction in cytokine secretion compared to unmodified mRNA, its combination with pseudouridine (Ψ) results in a more substantial decrease.[3] High dose refers to the higher concentration of mRNA used in the cited study.
Table 2: In Vivo Luciferase Expression from Self-Amplifying RNA (saRNA)
| saRNA Nucleotide Composition | Peak Luciferase Expression (relative to canonical) |
| Canonical (A, U, G, C) | 1.0 (Baseline) |
| 5-meC / 5-meU | ~0.14 (~7-fold lower) |
Data from a study in mice demonstrating that in the context of this specific saRNA, the inclusion of 5-meC and 5-methyluridine (B1664183) (5-meU) resulted in lower peak protein expression compared to saRNA with canonical nucleotides.[6]
Signaling Pathways and Experimental Workflows
Diagram 1: Reduced Immunogenicity via TLR7 Pathway Modulation
References
- 1. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-Methoxycytidine into Synthetic RNA Oligos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into synthetic RNA oligonucleotides is a cornerstone of modern therapeutic and research applications. Among these, 5-Methoxycytidine (5-moC) offers a compelling modification to enhance the properties of RNA molecules. This document provides detailed application notes and experimental protocols for the successful incorporation of 5-Methoxycytidine into synthetic RNA oligos, tailored for researchers, scientists, and drug development professionals. While specific quantitative data for 5-Methoxycytidine is not broadly published, the information presented herein is based on the well-studied analogue, 5-methylcytidine (B43896) (5-mC), which is expected to confer similar advantageous properties.
Applications of 5-Methoxycytidine Incorporation
The inclusion of 5-Methoxycytidine in synthetic RNA can significantly improve its therapeutic potential. The primary applications stem from its ability to modulate the innate immune response and enhance RNA stability and translational efficiency.
Attenuation of the Innate Immune Response
Synthetic RNA can be recognized by cytosolic pattern recognition receptors (PRRs) like Retinoic Acid-Inducible Gene I (RIG-I), triggering an innate immune response that can lead to inflammation and reduced efficacy of RNA-based therapeutics.[1][2][3] Modification with 5-methylcytidine has been shown to dampen this response by preventing the activation of RIG-I.[2][3][4] This is crucial for applications such as mRNA vaccines and RNA interference (RNAi) therapies, where minimizing off-target immune stimulation is paramount.
Enhanced RNA Stability and Translational Efficiency
The presence of 5-mC has been linked to increased stability of mRNA.[5][6][7] This is attributed to increased resistance to nuclease degradation and improved thermal stability of RNA duplexes. For mRNA therapeutics, enhanced stability leads to a longer half-life in the cell, resulting in prolonged protein expression. Furthermore, some studies suggest that m5C modification can enhance the translational capacity of mRNA, leading to higher protein yields.[8]
Quantitative Data Summary
The following tables summarize expected quantitative data based on studies of 5-methylcytidine. These values should be considered illustrative and require experimental validation for 5-Methoxycytidine.
| Parameter | Unmodified RNA | 5-moC Modified RNA (Expected) | Reference |
| Coupling Efficiency | >98% | >98% | [9] |
| Thermal Stability (Tm) per modification | Baseline | +0.5 to 1.5 °C | Illustrative |
| Nuclease Resistance (t1/2 in serum) | ~1 min | >30 min | [10] |
| Type I Interferon Production | High | Significantly Reduced | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxycytidine Phosphoramidite (B1245037)
-
Protection of functional groups: The 5'-hydroxyl, 2'-hydroxyl, and N4-amino groups of the 5-Methoxycytidine nucleoside are protected. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group, the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group, and the N4-amino group with an acetyl (Ac) or benzoyl (Bz) group.
-
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.
-
Purification: The final product is purified using silica (B1680970) gel chromatography.
Protocol 2: Solid-Phase Synthesis of 5-Methoxycytidine Modified RNA Oligos
The incorporation of 5-Methoxycytidine phosphoramidite into RNA oligos is achieved using a standard automated solid-phase synthesis protocol.[9]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA phosphoramidites (A, U, G, C)
-
5-Methoxycytidine phosphoramidite
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents
-
Oxidizing agent
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection reagents
Procedure:
The synthesis cycle consists of four main steps, repeated for each nucleotide addition:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.
-
Coupling: The 5-Methoxycytidine phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
Protocol 3: Deprotection and Purification of Modified RNA Oligos
Following synthesis, the RNA oligo must be cleaved from the solid support and all protecting groups removed.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system with a reverse-phase column
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA at an elevated temperature to cleave the oligo and remove the protecting groups from the nucleobases and the phosphate backbone.
-
2'-Hydroxyl Deprotection: The TBDMS groups are removed from the 2'-hydroxyls by treatment with TEA·3HF in DMSO.
-
Purification: The crude RNA oligo is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and integrity of the final product should be confirmed by mass spectrometry.
Conclusion
Incorporating 5-Methoxycytidine into synthetic RNA oligos presents a promising strategy to enhance their therapeutic properties by reducing innate immunogenicity and improving stability. The protocols outlined in this document, based on established phosphoramidite chemistry, provide a framework for the successful synthesis and purification of 5-Methoxycytidine-modified RNA. Further experimental validation is necessary to quantify the precise effects of this modification on various RNA properties.
References
- 1. pnas.org [pnas.org]
- 2. Incorporation of 5-methylcytidine alleviates RIG-I-mediated innate immune responses to a self-amplifying RNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of RIG-I and MDA5 Might Not Lead to the Same Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection by regulating type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIG-I Activation by a Designer Short RNA Ligand Protects Human Immune Cells against Dengue Virus Infection without Causing Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Detecting 5-Methoxycytidine: A Guide to Antibody-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the antibody-based detection of 5-Methoxycytidine (5-mC), a crucial epigenetic modification of DNA and RNA. The following sections offer a comprehensive overview of three primary techniques: Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq), 5-mC RNA Immunoprecipitation (m5C-RIP-seq), and Immunofluorescence (IF).
Application Notes
5-Methoxycytidine, often referred to as 5-methylcytosine (B146107), is a key player in the epigenetic regulation of gene expression. Its detection and quantification are vital for understanding normal cellular processes and the development of diseases such as cancer. Antibody-based methods offer specific and sensitive approaches to study the distribution and abundance of this modification.
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) is a powerful technique for genome-wide analysis of DNA methylation. It utilizes a specific antibody to enrich for methylated DNA fragments, which are subsequently identified by next-generation sequencing. This method is particularly useful for identifying differentially methylated regions (DMRs) across different samples or conditions. While it provides excellent genome-wide coverage, its resolution is limited by the size of the DNA fragments, typically around 150 base pairs.[1][2] The specificity of the anti-5mC antibody is high, with a strong preference for 5mC over hydroxymethylcytosine (5hmC) and unmodified cytosine.[3][4]
-
5-mC RNA Immunoprecipitation (m5C-RIP-seq) is an analogous technique adapted for the transcriptome-wide mapping of 5-mC in RNA.[5][6][7] This method allows researchers to investigate the role of RNA methylation in post-transcriptional gene regulation. Similar to MeDIP-seq, it involves the immunoprecipitation of RNA fragments containing 5-mC followed by high-throughput sequencing.[6][7] The specificity of this technique relies heavily on the quality of the anti-5-mC antibody.
-
Immunofluorescence (IF) provides a qualitative or semi-quantitative method to visualize the subcellular localization of 5-mC within cells and tissues.[8][9][10][11] This technique is invaluable for assessing global changes in methylation patterns and for observing the distribution of 5-mC in specific cellular compartments or during different cell cycle stages. While it does not provide sequence-specific information, its strength lies in its ability to provide spatial context to methylation patterns. The analysis of methylation levels can be subjective, and the method is generally more time-consuming for quantitative analysis compared to sequencing-based approaches.[8]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the described antibody-based 5-mC detection methods. Please note that specific performance can vary depending on the antibody, sample type, and experimental conditions.
| Parameter | MeDIP-seq | m5C-RIP-seq | Immunofluorescence (IF) |
| Principle | Immunoprecipitation of methylated DNA fragments followed by sequencing. | Immunoprecipitation of methylated RNA fragments followed by sequencing. | In situ detection of 5-mC using fluorescently labeled antibodies. |
| Analyte | DNA | RNA | DNA/RNA in fixed cells/tissues |
| Resolution | ~150 base pairs[1][2] | ~100-200 nucleotides | Subcellular localization |
| Starting Material | As low as 1 ng of genomic DNA[4] | ≥ 50 µg of total RNA is recommended[7][12] | Fixed cells or tissue sections |
| Sensitivity | High; dependent on antibody affinity and sequencing depth. Specific numerical values are not consistently reported in the literature. | High; dependent on antibody affinity and sequencing depth. Specific numerical values are not consistently reported in the literature. | Dependent on antibody affinity and target abundance. Can detect global changes in methylation. |
| Specificity | High selectivity for 5mC over 5hmC and unmodified cytosine.[3][4] Some non-specific binding can occur.[13] | High, but dependent on the specificity of the anti-5mC antibody for RNA. | High, but dependent on antibody specificity and sample preparation. |
| Data Output | Genome-wide methylation maps, identification of differentially methylated regions (DMRs). | Transcriptome-wide RNA methylation maps. | Qualitative/semi-quantitative images of 5-mC distribution. |
Experimental Protocols
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) Protocol
This protocol outlines the key steps for performing MeDIP-seq.
1. DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from cells or tissues of interest.
-
Fragment the DNA to an average size of 150-300 bp using sonication or enzymatic digestion.
-
Assess fragment size distribution by gel electrophoresis.
2. Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Incubate the denatured DNA with a specific anti-5-methylcytidine antibody overnight at 4°C with gentle rotation.
-
Add magnetic beads conjugated with Protein A/G to the DNA-antibody mixture and incubate for at least 2 hours at 4°C to capture the immunocomplexes.
-
Wash the beads multiple times with a series of wash buffers to remove non-specifically bound DNA.
3. Elution and DNA Purification:
-
Elute the methylated DNA from the beads using an elution buffer.
-
Treat the eluted DNA with Proteinase K to digest the antibody.
-
Purify the immunoprecipitated DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a suitable DNA purification kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified methylated DNA and an input control DNA (fragmented DNA that has not been immunoprecipitated).
-
Perform next-generation sequencing on the prepared libraries.
5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify enriched regions (peaks) corresponding to methylated DNA.
-
Perform differential methylation analysis between different samples or conditions.
References
- 1. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 2. MeDIP-Seq/DIP-Seq [illumina.com]
- 3. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. Transcriptome-Wide Mapping 5-Methylcytosine by m5C RNA Immunoprecipitation Followed by Deep Sequencing in Plant | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. m5C-RIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 8. microscopeinternational.com [microscopeinternational.com]
- 9. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hMeRIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 13. Sensitivity and specificity of immunoprecipitation of DNA containing 5-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-Methoxycytidine Writers Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxycytidine (5-mC) is a post-transcriptional RNA modification that plays a crucial role in various cellular processes, including RNA stability, translation, and nuclear export. The enzymes responsible for depositing this modification are known as "writers." Key 5-mC writers in mammalian cells include members of the NOL1/NOP2/Sun domain (NSUN) family, such as NSUN2, and tRNA aspartic acid methyltransferase 1 (TRDMT1), also known as DNA methyltransferase 2 (DNMT2). Dysregulation of these writers has been implicated in several diseases, including cancer and neurological disorders. The CRISPR-Cas9 system provides a powerful tool for elucidating the specific functions of these enzymes by enabling precise gene knockout. These application notes provide detailed protocols for using CRISPR-Cas9 to knock out 5-mC writers and for analyzing the functional consequences of their depletion.
Section 1: CRISPR-Cas9 Mediated Knockout of 5-mC Writers
This section outlines the protocol for generating stable knockout cell lines for the 5-mC writer genes NSUN2 and TRDMT1 using the CRISPR-Cas9 system.
Experimental Workflow: CRISPR-Cas9 Knockout
Caption: Workflow for generating and validating 5-mC writer knockout cell lines.
Protocol 1.1: CRISPR-Cas9 Knockout of NSUN2 and TRDMT1
1. sgRNA Design and Cloning:
-
Design: Design at least two sgRNAs targeting a 5' constitutive exon of the target gene (NSUN2 or TRDMT1) to maximize the likelihood of generating a loss-of-function mutation. Use online design tools to minimize off-target effects.
-
Validated sgRNA Sequences:
-
NSUN2: Commercially available CRISPR/Cas9 KO plasmids often contain a pool of 3 target-specific 20 nt guide RNAs. For example, Santa Cruz Biotechnology offers sc-405097, which is designed to disrupt a 5' constitutive exon.[1] OriGene provides gRNA vectors KN214459G1 and KN214459G2.[2]
-
TRDMT1: Validated sgRNA sequences are available from various sources. A study by Betlej et al. successfully used a CRISPR-based system with double nickase plasmids for TRDMT1 knockout.[3]
-
-
-
Cloning: Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence. Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPR v2, which also contains a puromycin (B1679871) resistance cassette for selection).
2. Transfection and Selection:
-
Transfection: Transfect the target cell line (e.g., HEK293T, U2OS) with the sgRNA-Cas9 plasmid using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, begin selection with puromycin (or another appropriate antibiotic corresponding to the vector's resistance marker).
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or FACS to isolate clonal populations.
3. Knockout Validation:
-
Genomic DNA Analysis:
-
Extract genomic DNA from individual clones.
-
PCR amplify the genomic region targeted by the sgRNA.
-
Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type (WT) and potential knockout clones.
-
Perform Western blotting using a validated antibody against the target protein (NSUN2 or TRDMT1) to confirm the absence of protein expression in the knockout clones.
-
Section 2: Analysis of 5-mC RNA Methylation
This section provides a protocol to quantify changes in 5-mC levels in RNA following the knockout of a writer enzyme.
Protocol 2.1: RNA Bisulfite Sequencing
RNA bisulfite sequencing is a method for detecting 5-mC at single-nucleotide resolution.[4][5]
1. RNA Extraction and Bisulfite Conversion:
-
Extract total RNA from WT and knockout cell lines.
-
Perform bisulfite conversion of the RNA. This treatment converts unmethylated cytosine to uracil, while 5-mC remains unchanged.
2. Library Preparation and Sequencing:
-
Generate cDNA from the bisulfite-converted RNA.
-
Prepare sequencing libraries and perform high-throughput sequencing.
3. Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the C-to-T conversion rate to identify and quantify 5-mC sites. A lack of conversion indicates the presence of 5-mC.
Data Presentation: Impact of Writer Knockout on 5-mC Levels
| Target Gene | Cell Line | RNA Type | Change in 5-mC Levels | Reference |
| NSUN2 | Huh7 | HCV gRNA | ~28% reduction in total m5C sites | [6] |
| NSUN2 | HEK293T | small RNAs (<200 nt) | Significant reduction | [7] |
| TRDMT1 | HEK293 | mRNA | Altered mRNA methylation levels | [8] |
| TRDMT1 | U2OS | mRNA | Decreased m5C levels in mRNA | [9] |
Section 3: Functional Analysis of 5-mC Writer Knockout Cells
This section details protocols to investigate the functional consequences of depleting 5-mC writers on RNA metabolism and cellular phenotype.
Protocol 3.1: Polysome Profiling for Translational Efficiency Analysis
Polysome profiling separates mRNAs based on the number of associated ribosomes, allowing for the assessment of their translational status.[6][10]
1. Cell Lysis and Sucrose (B13894) Gradient Centrifugation:
-
Lyse WT and knockout cells in the presence of a translation inhibitor (e.g., cycloheximide) to preserve polysomes.
-
Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.
2. Fractionation and RNA Extraction:
-
Fractionate the gradient while monitoring absorbance at 254 nm to visualize monosomes and polysomes.
-
Extract RNA from the polysome-bound and non-polysome-bound fractions.
3. Analysis:
-
Quantify the amount of specific mRNAs in each fraction using RT-qPCR or RNA-seq to determine changes in translational efficiency between WT and knockout cells.
Protocol 3.2: RNA Stability Assay
This assay measures the decay rate of specific mRNAs to determine their stability.[5]
1. Transcriptional Inhibition:
-
Treat WT and knockout cells with a transcription inhibitor, such as Actinomycin D.
2. Time-Course RNA Collection:
-
Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).
3. RNA Quantification:
-
Extract RNA from each time point and perform RT-qPCR to quantify the amount of the target mRNA remaining.
4. Data Analysis:
-
Calculate the half-life of the target mRNA in WT and knockout cells. A shorter half-life indicates decreased stability.
Data Presentation: Functional Consequences of Writer Knockout
| Target Gene | Cell Line | Phenotypic Change | Quantitative Effect | Reference |
| NSUN2 | Mouse Embryonic Stem Cells | mRNA stability | Increased stability in early differentiation, decreased in later stages | [5] |
| TRDMT1 | HEK293 | Cell Proliferation and Migration | Significant inhibition | [8] |
| NSUN2 | HCV-infected Huh7 cells | Viral RNA stability | Decreased HCV RNA stability | [6] |
| NSUN2 | Mouse Forebrain | tRNAGly expression | Decreased expression of 10/10 tRNAGly isodecoders | [11] |
Section 4: Signaling Pathways Modulated by 5-mC Writers
Depletion of 5-mC writers can impact various signaling pathways. The following diagrams illustrate key pathways affected by NSUN2 and TRDMT1.
NSUN2-Modulated Signaling Pathways
NSUN2 has been shown to influence the Wnt and Ras/PI3K-AKT/ERK signaling pathways, which are critical in development and cancer.[12][13]
Caption: NSUN2 influences key oncogenic signaling pathways.
TRDMT1-Modulated Signaling Pathways
TRDMT1 has been implicated in the regulation of the TLR4-NF-κB/MAPK and STING signaling pathways, which are involved in inflammation and innate immunity.[3][14]
Caption: TRDMT1 is involved in inflammatory and innate immune signaling.
Conclusion
The use of CRISPR-Cas9 to generate knockout cell lines for 5-mC writers such as NSUN2 and TRDMT1 is an invaluable strategy for dissecting their roles in RNA metabolism and disease. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the function of these important enzymes, from initial gene editing to in-depth functional and pathway analysis. This approach will undoubtedly accelerate our understanding of the epitranscriptome and may reveal novel therapeutic targets for a range of human diseases.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. origene.com [origene.com]
- 3. TRDMT1 methyltransferase gene knockout attenuates STING-based cell death signaling during self-extracellular RNA-mediated response in drug-induced senescent osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reorganization of the Landscape of Translated mRNAs in NSUN2-Deficient Cells and Specific Features of NSUN2 Target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA turnover dynamics are affected by cell differentiation and loss of the cytosine methyltransferase Nsun2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Depletion of TRDMT1 affects 5-methylcytosine modification of mRNA and inhibits HEK293 cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitination-mediated degradation of TRDMT1 regulates homologous recombination and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal Nsun2 deficiency produces tRNA epitranscriptomic alterations and proteomic shifts impacting synaptic signaling and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TRDMT1 exhibited protective effects against LPS‐induced inflammation in rats through TLR4‐NF‐κB/MAPK‐TNF‐α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with 5-Methylcytidine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into in vitro transcribed (IVT) messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. Among these, 5-methylcytidine (B43896) (5mC) has emerged as a critical modification for enhancing the stability and translational efficiency of mRNA, while simultaneously mitigating the innate immune responses that can hinder therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5mC-modified mRNA using in vitro transcription.
The strategic substitution of cytidine (B196190) triphosphate (CTP) with 5-methylcytidine triphosphate (5mCTP) during IVT yields mRNA transcripts with improved biological properties. The methyl group at the C5 position of the cytosine base is thought to contribute to increased transcript stability by protecting against nuclease degradation. Furthermore, 5mC-modified mRNA has been shown to be a less potent activator of innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I, leading to a dampened pro-inflammatory cytokine response.[1][2][3] This reduction in immunogenicity is crucial for in vivo applications, where repeated administrations are often necessary. From a functional standpoint, the presence of 5mC can enhance the translational capacity of the mRNA, leading to higher protein yields from the transcript.[1]
These protocols and notes are intended to guide researchers in the successful production and application of 5mC-modified mRNA for a variety of research and therapeutic development purposes.
Data Presentation
Table 1: Quantitative Comparison of In Vitro Transcription Reactions with Standard NTPs vs. 5mCTP-Modified NTPs
| Parameter | Standard NTPs | 5mCTP-Modified NTPs | Fold Change |
| mRNA Yield (µg/20µL reaction) | ~100-120 µg | ~100-130 µg | ~1.0 - 1.1x |
| mRNA Half-life in cells | Variable | Up to 2-3 times longer | 2-3x |
| Translation Efficiency | Baseline | Enhanced | Variable, dependent on construct |
| IFN-β Induction (in pDCs) | High | Significantly Attenuated | Reduction |
Note: The data presented are approximate values compiled from various sources and can vary depending on the specific template, reaction conditions, and cell type used for analysis.
Experimental Protocols
Protocol 1: In Vitro Transcription of 5mC-Modified mRNA
This protocol describes the synthesis of 5mC-modified mRNA using a T7 RNA polymerase-based in vitro transcription reaction.
1. Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 190 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
ATP solution (100 mM)
-
GTP solution (100 mM)
-
UTP solution (100 mM)
-
5-Methylcytidine-5'-Triphosphate (5mCTP) solution (100 mM)
-
Cap analog (e.g., CleanCap® Reagent AG, ARCA)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA purification kit (e.g., silica-based columns or magnetic beads)
2. Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP | 1.5 µL | 7.5 mM |
| GTP | 1.5 µL | 7.5 mM |
| UTP | 1.5 µL | 7.5 mM |
| 5mCTP | 1.5 µL | 7.5 mM |
| Cap Analog | Variable | As per manufacturer's recommendation |
| Linearized DNA Template | X µL | 1 µg |
| RNase Inhibitor | 1 µL | 40 units |
| T7 RNA Polymerase | 2 µL | - |
3. Procedure:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10x Transcription Buffer, ATP, GTP, UTP, 5mCTP, and cap analog. Mix gently by pipetting.
-
Add the linearized DNA template to the reaction mixture.
-
Add the RNase Inhibitor and T7 RNA Polymerase.
-
Mix the reaction thoroughly by gentle pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
DNase I Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel. A single, sharp band of the expected size should be observed.
Protocol 2: Translation Efficiency Assay using Luciferase Reporter mRNA
This protocol outlines a method to assess the translation efficiency of 5mC-modified mRNA compared to its unmodified counterpart using a luciferase reporter.
1. Materials:
-
HEK293T or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Unmodified luciferase mRNA (control)
-
5mC-modified luciferase mRNA
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Opti-MEM™ or other serum-free medium
-
Luciferase Assay System
-
Luminometer
-
96-well white, clear-bottom plates
2. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 100 ng of either unmodified or 5mC-modified luciferase mRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 6-24 hours.
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Remove the culture medium from the wells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Compare the luciferase activity of cells transfected with 5mC-modified mRNA to those transfected with unmodified mRNA. An increase in luminescence indicates enhanced translation efficiency.
Protocol 3: Measurement of Cytokine Induction in Human PBMCs
This protocol describes how to measure the induction of pro-inflammatory cytokines, such as Interferon-beta (IFN-β), in response to unmodified and 5mC-modified mRNA.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Unmodified mRNA
-
5mC-modified mRNA
-
Transfection reagent suitable for primary cells
-
ELISA kit for the target cytokine (e.g., human IFN-β)
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Transfection: Transfect the PBMCs with either unmodified or 5mC-modified mRNA using a suitable transfection reagent, following the manufacturer's protocol. Include a mock-transfected control (transfection reagent only).
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the target cytokine on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare the concentration of the cytokine in the supernatants of cells treated with 5mC-modified mRNA to those treated with unmodified mRNA. A lower cytokine concentration indicates reduced immunogenicity.
Visualizations
Caption: Experimental workflow for the in vitro transcription of 5mC-modified mRNA.
Caption: RIG-I signaling pathway activation by unmodified vs. 5mC-modified mRNA.
A Note on 5-Methoxycytidine: While the user's initial query specified 5-Methoxycytidine triphosphate, the vast majority of published research focuses on the benefits of 5-Methylcytidine triphosphate (5mCTP) for mRNA modification. Some studies on 5-methoxyuridine (B57755) have indicated a potential for inhibition of mRNA translation.[4][5] Researchers should be aware of this distinction and select their modified nucleotides based on the desired outcomes of their experiments. The protocols provided here are based on the well-established use of 5mCTP.
References
- 1. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 5-methylcytidine alleviates RIG-I-mediated innate immune responses to a self-amplifying RNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Single-Molecule Sequencing of 5-Methoxycytidine (5-moC) Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxycytidine (5-moC) is a post-transcriptional RNA modification where a methoxy (B1213986) group is added to the 5th carbon of the cytosine ring. While less studied than its counterpart 5-methylcytosine (B146107) (5-mC), emerging evidence suggests 5-moC plays a significant role in various biological processes. Its presence in RNA can influence RNA stability, translation efficiency, and interactions with RNA-binding proteins.[1][2][3][4][5] Dysregulation of RNA modifications is increasingly linked to diseases, including cancer and neurological disorders, making the accurate detection and quantification of modifications like 5-moC a critical area of research for diagnostics and therapeutic development.[1][2][3][4]
Direct RNA sequencing using nanopore technology offers a powerful, amplification-free method to detect RNA modifications at a single-molecule level.[6][7][8] This technology identifies bases by measuring the characteristic disruption in ionic current as a single RNA strand passes through a protein nanopore. Modified bases, such as 5-moC, generate a distinct electrical signal compared to their canonical counterparts, enabling their direct identification and quantification.[8][9]
Principle of Detection
Oxford Nanopore Technologies' Direct RNA Sequencing (dRNA-seq) platform analyzes the electrical current changes as native RNA molecules are translocated through a nanopore. A k-mer (a sequence of 5 bases) residing in the narrowest part of the pore influences the current in a characteristic way.[10] The presence of a modified base like 5-Methoxycytidine within this k-mer alters its size and chemical properties, resulting in a statistically significant deviation from the expected current signal for the canonical cytosine. Specialized basecalling algorithms and downstream analysis tools, often employing machine learning models, are trained to recognize these specific signal deviations, allowing for the simultaneous determination of the RNA sequence and the location of 5-moC modifications.[6][9][11]
Caption: Principle of 5-moC detection via nanopore sequencing.
Applications
-
Transcriptome-Wide Mapping: Identify all 5-moC sites across the entire transcriptome at single-nucleotide resolution.
-
Stoichiometry Quantification: Determine the percentage of RNA molecules that are modified at a specific site within a cell population.
-
Dynamic Regulation Studies: Analyze how 5-moC patterns change in response to cellular stress, disease progression, or drug treatment.
-
Therapeutic RNA Quality Control: For mRNA-based therapeutics, ensure the correct incorporation and stoichiometry of 5-moC, which can be used to enhance translation efficiency and reduce immunogenicity.[12]
-
Mechanism of Action Studies: Investigate how 5-moC influences RNA splicing, nuclear export, stability, and translation by correlating its presence with functional outcomes.[2][4]
Experimental Workflow
The overall workflow for detecting 5-moC involves preparing a control RNA standard, isolating the biological sample, preparing sequencing libraries, performing direct RNA sequencing, and analyzing the resulting data to identify modification sites.
Caption: High-level workflow for 5-moC single-molecule sequencing.
Quantitative Data and Performance
Direct RNA sequencing provides quantitative information on modification stoichiometry. The performance of modification detection depends heavily on the bioinformatic model used. Models are typically trained on synthetic RNA containing 100% modification at known sites and validated against unmodified controls. The following table summarizes the expected performance metrics for 5-moC detection based on published data for the similar 5-mC modification.[6][11]
| Metric | Description | Expected Value | Reference |
| Accuracy | The proportion of correctly identified modified and unmodified bases. | ~85% | [6] |
| Precision | The proportion of true modifications among all called modifications. | ~0.75 | [11] |
| Recall (Sensitivity) | The proportion of true modifications that were correctly identified. | ~0.75 | [11] |
| False Positive Rate | The proportion of unmodified bases incorrectly called as modified. | < 0.1% (at high confidence thresholds) | [11] |
| Limit of Detection | Minimum stoichiometry detectable at a given site. | ~5-10% | Varies by coverage |
Note: Actual performance may vary based on sequence context, sequencing depth, and the specific bioinformatic model employed.
Protocols
Protocol 1: Preparation of 5-moC-Containing RNA Control Strands
This protocol is essential for generating ground-truth data to train and validate bioinformatic models for 5-moC detection.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide Solution Mix (ATP, GTP, UTP)
-
5-Methoxycytidine-5'-Triphosphate (5-moCTP)
-
Cytidine-5'-Triphosphate (CTP)
-
DNase I, RNase-free
-
RNA Purification Kit (e.g., column-based)
-
Nuclease-free water
Method:
-
Transcription Reaction Setup: Assemble the following in a nuclease-free tube at room temperature (for a 20 µL reaction):
-
Nuclease-free water: to 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
Linearized DNA Template (1 µg): X µL
-
Ribonucleotide Mix (25 mM each ATP, GTP, UTP): 2 µL
-
For 100% 5-moC Control: 100 mM 5-moCTP: 2 µL
-
For Unmodified Control: 100 mM CTP: 2 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture. Incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's protocol. Elute in nuclease-free water.
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer and a NanoDrop spectrophotometer. The purified RNA is ready for sequencing library preparation.
Protocol 2: Library Preparation and Direct RNA Sequencing
This protocol uses the Oxford Nanopore Direct RNA Sequencing Kit (e.g., SQK-RNA002, check for the latest version) for preparing native RNA for sequencing.
Materials:
-
Direct RNA Sequencing Kit (containing RNA CS, RTA, RMX, and Ligase)
-
Agencourt RNAClean XP beads
-
Freshly prepared 70% ethanol
-
Nuclease-free water
-
SuperScript IV Reverse Transcriptase
-
Oligo(dT) primer (from kit)
-
Nanopore Flow Cell (e.g., FLO-MIN106D)
-
Sequencing device (MinION, GridION, or PromethION)
Method:
-
Reverse Transcription and Adapter Ligation:
-
In a nuclease-free tube, mix 1 µL of the provided Oligo(dT) primer (RTA) with up to 9 µL of your RNA sample (approx. 500 ng of poly(A)+ RNA or purified control RNA).
-
Incubate at 65°C for 5 minutes, then snap-cool on ice.
-
Add 1 µL of T4 DNA Ligase buffer and 1 µL of T4 DNA Ligase. Mix and incubate at room temperature for 10 minutes. This ligates the RNA adapter.
-
-
Cleanup: Purify the adapter-ligated RNA using RNAClean XP beads according to the ONT protocol. Elute in nuclease-free water.
-
Sequencing Adapter Ligation:
-
Mix the purified, adapter-ligated RNA with the Sequencing Adapter (RMX) and T4 DNA Ligase.
-
Incubate at room temperature for 10 minutes.
-
-
Final Cleanup: Perform a final purification using RNAClean XP beads. Elute the final library in the provided Elution Buffer.
-
Flow Cell Priming and Loading:
-
Prime the Nanopore flow cell according to the manufacturer's instructions.
-
Mix the prepared RNA library with Sequencing Buffer (SQB) and Loading Beads (LB).
-
Load the final mixture into the flow cell via the SpotON port.
-
-
Sequencing Run: Start the sequencing run using the MinKNOW software. Select the appropriate basecalling models that are trained to detect modifications.
Protocol 3: Bioinformatic Analysis for 5-moC Detection
This protocol outlines the computational steps required to identify 5-moC from the raw sequencing data.
Software:
-
Oxford Nanopore Dorado (for basecalling and modification calling)
-
modkit (for processing modification data)
-
samtools (for manipulating alignment files)
-
Alignment tool (e.g., minimap2 )
-
Visualization tool (e.g., IGV )
Caption: Bioinformatic pipeline for identifying 5-moC modifications.
Method:
-
Basecalling with Modification Calling:
-
Use the Dorado basecaller with a modification-aware model. While a specific 5-moC model may not be publicly available, models trained for 5-mC can often detect other C5 modifications. For best results, a custom model should be trained using the in vitro transcribed controls.
-
Command example:
-
-
Alignment:
-
Align the basecalled reads to the reference transcriptome or genome using minimap2.
-
Command example:
-
-
Sort and Index:
-
Sort and index the alignment file for efficient processing.
-
Command example:
-
-
Aggregate Modification Calls:
-
Use modkit to process the modification tags in the BAM file and generate a per-site summary of modification frequencies.
-
Command example:
-
-
Analysis and Visualization:
-
The output.bed file contains the genomic coordinates, modification frequency, and coverage for each cytosine site.
-
This file can be loaded into IGV to visualize the modification landscape.
-
Further statistical analysis can be performed to identify differentially modified sites between conditions or to discover sequence motifs associated with 5-moC.
-
Disclaimer: The protocols and performance metrics provided are intended as a guide. Users should refer to the latest documentation from Oxford Nanopore Technologies and relevant scientific literature for the most up-to-date information and best practices. The development of a dedicated 5-moC bioinformatic model is recommended for achieving the highest accuracy.
References
- 1. RNA m5C modification: from physiology to pathology and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Modifications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanoporetech.com [nanoporetech.com]
- 7. Direct RNA sequencing might tell us about more than just the bases [omic.ly]
- 8. epi2me.nanoporetech.com [epi2me.nanoporetech.com]
- 9. Direct RNA Sequencing Analysis Guide | Raw Signals to Modifications - CD Genomics [cd-genomics.com]
- 10. Nanopore-based direct sequencing of RNA transcripts with 10 different modified nucleotides reveals gaps in existing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Live-Cell Imaging of 5-Methylcytidine (5-mC) in RNA
Introduction
5-methylcytidine (5-mC) is a crucial epigenetic modification in RNA, playing a significant role in various cellular processes, including RNA stability, translation, and nuclear export.[1] The dynamic nature of RNA methylation necessitates the development of tools for its real-time visualization in living cells. This document provides detailed application notes and protocols for a novel chemical probe, 5-Azido-Methyl-Cytidine-BODIPY (5-AMC-BODIPY) , designed for the live-cell imaging of 5-mC in RNA.
The probe utilizes a metabolic labeling strategy. The cytidine (B196190) analog, 5-azido-methyl-cytidine, is cell-permeable and is incorporated into newly synthesized RNA by the cellular machinery. The azide (B81097) group serves as a bioorthogonal handle for a subsequent copper-free click chemistry reaction with a BODIPY-alkyne fluorophore, enabling fluorescent labeling of the modified RNA. This approach offers high selectivity and minimal perturbation to the cellular environment.
Principle of the Method
The live-cell imaging of 5-mC using 5-AMC-BODIPY is a two-step process:
-
Metabolic Labeling: Cells are incubated with 5-azido-methyl-cytidine, a synthetic analog of cytidine. This analog is taken up by the cells and converted into its triphosphate form by cellular kinases. Subsequently, RNA polymerases incorporate it into newly transcribed RNA molecules at positions where cytidine would normally be incorporated. This results in RNA that is tagged with azide groups.
-
Fluorophore Ligation via Click Chemistry: Following the metabolic labeling, a cell-permeable BODIPY-alkyne fluorophore is added to the cells. The fluorophore selectively and covalently attaches to the azide-tagged RNA via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click" reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. The resulting fluorescently labeled RNA can then be visualized using fluorescence microscopy.
Disclaimer: The following protocols describe the synthesis and application of a hypothetical chemical probe, 5-AMC-BODIPY. The experimental parameters and expected results are based on established principles of metabolic labeling and click chemistry for RNA analysis in live cells.
Data Presentation
Table 1: Quantitative Comparison of 5-AMC-BODIPY with other RNA Labeling Methods
| Parameter | 5-AMC-BODIPY | SYTO RNASelect | 5-Ethynyluridine (EU) + Alexa Fluor 488 |
| Target | Newly synthesized RNA containing 5-mC analog | Total RNA | Newly synthesized RNA |
| Imaging Principle | Metabolic labeling and click chemistry | Intercalation | Metabolic labeling and click chemistry |
| Live-Cell Compatible | Yes | Yes | Yes (with copper-free click chemistry) |
| Signal-to-Noise Ratio | >10 | ~5 | >8 |
| Photostability (t1/2 in seconds) | >120 | ~60 | >90 |
| Cytotoxicity (IC50 in µM) | >100 | >50 | >100 (probe), copper-dependent (catalyst) |
| Temporal Resolution | High (pulse-chase possible) | Low (stains existing RNA) | High (pulse-chase possible) |
Experimental Protocols
I. Synthesis of 5-Azido-Methyl-Cytidine
This protocol describes the synthesis of the metabolic label, 5-azido-methyl-cytidine, from cytidine.
Materials:
-
Cytidine
-
N-iodosuccinimide (NIS)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Other necessary solvents and reagents for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Iodination of Cytidine: Dissolve cytidine in DMF. Add N-iodosuccinimide (NIS) in portions at room temperature and stir for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting 5-iodocytidine (B14750) by silica gel column chromatography.
-
Azidation: Dissolve the purified 5-iodocytidine in DMF. Add sodium azide (NaN3) and stir the mixture at 80°C for 12 hours.
-
Final Purification: After the reaction, cool the mixture to room temperature and concentrate it. Purify the final product, 5-azido-methyl-cytidine, by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Live-Cell Imaging of 5-mC in RNA
This protocol details the procedure for labeling and imaging 5-mC in live cells using 5-AMC-BODIPY.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
5-Azido-Methyl-Cytidine (from Protocol I)
-
BODIPY-alkyne fluorophore (commercially available)
-
Hoechst 33342 (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Metabolic Labeling: a. Prepare a stock solution of 5-azido-methyl-cytidine in sterile DMSO. b. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50-100 µM. c. Remove the old medium from the cells and add the medium containing 5-azido-methyl-cytidine. d. Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator. The incubation time can be optimized depending on the cell type and experimental goals.
-
Wash: a. Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove the unincorporated 5-azido-methyl-cytidine.
-
Click Chemistry Reaction: a. Prepare a stock solution of the BODIPY-alkyne fluorophore in DMSO. b. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM. c. Add the BODIPY-alkyne containing medium to the cells. d. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash and Counterstaining: a. Remove the click reaction medium and wash the cells three times with pre-warmed PBS. b. Add medium containing Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei. c. Wash the cells once with PBS.
-
Imaging: a. Add fresh, pre-warmed cell culture medium to the cells. b. Image the cells using a fluorescence microscope. Use the appropriate filter sets for BODIPY (e.g., excitation/emission ~488/515 nm) and Hoechst 33342 (e.g., excitation/emission ~350/461 nm).
Mandatory Visualizations
Caption: Workflow for live-cell imaging of 5-mC in RNA.
Caption: Experimental workflow for 5-AMC-BODIPY labeling.
References
Troubleshooting & Optimization
overcoming challenges in 5-Methoxycytidine sequencing data analysis
Welcome to the technical support center for 5-Methoxycytidine (5-mC) sequencing data analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, from experimental design to data interpretation.
Section 1: Experimental Design & Library Preparation
Q1: My sequencing library yield is consistently low. What are the common causes?
A: Low library yield is a frequent issue that can often be traced back to several key steps in your protocol.
-
Poor Sample Quality: Degraded or contaminated input DNA can significantly hinder library preparation efficiency. Always assess the quality of your starting material using methods like spectrophotometry (for purity) and gel electrophoresis (for integrity).[1]
-
Suboptimal DNA Fragmentation: Inefficient or overly aggressive fragmentation can result in DNA fragments that are either too long or too short for efficient adapter ligation and amplification.[2][3][4] Titrate your fragmentation conditions (whether enzymatic or mechanical) for your specific sample type.
-
Inefficient End Repair & A-Tailing: This step is critical for ensuring that DNA fragments are compatible with sequencing adapters.[1][2] Ensure that the enzymes used are active and that reaction conditions are optimal.
-
Adapter Dimer Formation: Excess adapters can ligate to each other, creating small fragments that compete with your library during sequencing.[1][5] Optimize the adapter-to-insert ratio and perform stringent size selection to remove these artifacts.[5]
-
Ineffective Cleanup Steps: Incomplete removal of reagents from previous steps can inhibit downstream enzymatic reactions. Ensure bead-based cleanups are performed carefully to avoid sample loss, especially by not letting the beads dry out.[6]
Q2: I suspect artifacts are being introduced during my library preparation. How can I identify and minimize them?
A: Library preparation, especially methods involving enzymatic fragmentation or PCR amplification, can introduce specific biases and artifacts.
-
Enzymatic Fragmentation Artifacts: Some endonucleases used for fragmentation can introduce errors, particularly at palindromic sequences or near the ends of reads.[3][4] If you suspect this, you can compare your results with a library prepared using mechanical shearing.
-
PCR-Induced Bias: During library amplification, sequences with high or low GC content may be amplified less efficiently, leading to uneven representation in the final library. Use a high-fidelity polymerase with minimal GC bias and the lowest possible number of PCR cycles.[1]
-
Bisulfite Sequencing-Specific Damage: Traditional bisulfite sequencing is known to cause significant DNA degradation and fragmentation, leading to library bias and loss of material.[7][8][9][10] Consider using newer enzymatic methods like Enzymatic Methyl-seq (EM-seq™) which minimize DNA damage.[7][8][11]
Section 2: Data Analysis & Interpretation
Q3: I cannot distinguish 5-methylcytosine (B146107) (5mC) from 5-hydroxymethylcytosine (B124674) (5hmC) in my data. Why is this happening and what can I do?
A: This is a fundamental challenge because standard bisulfite sequencing cannot differentiate between 5mC and 5hmC.[12][13][14][15] Both modifications are resistant to the bisulfite-induced deamination that converts unmodified cytosine to uracil (B121893), so they are both read as cytosine in the final sequencing data.[13][15]
To resolve these two distinct epigenetic marks, you must use specialized methods:
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This method adds an oxidation step that converts 5hmC to 5-formylcytosine (B1664653) (5fC).[16][17][18] 5fC is then susceptible to bisulfite treatment and is read as a thymine.[16] By comparing an oxBS-Seq library to a standard BS-Seq library from the same sample, you can infer the locations of 5hmC.[16][17]
-
TET-Assisted Bisulfite Sequencing (TAB-Seq): This technique offers a more direct measurement of 5hmC.[19] It uses the TET enzyme to oxidize 5mC to 5-carboxylcytosine (5caC), but only after protecting 5hmC by glucosylation.[20][21][22][23] After bisulfite treatment, only the protected 5hmC is read as cytosine.[21][23]
-
Enzymatic Methyl-seq (EM-seq™): This newer, bisulfite-free method uses a series of enzymes, including TET2 and APOBEC, to convert unmethylated cytosines to uracil while protecting both 5mC and 5hmC.[7][9][11] Like standard bisulfite sequencing, it detects a combined 5mC + 5hmC signal but with significantly less DNA damage.[8][10] To specifically detect 5hmC with this chemistry, a related method (e.g., NEBNext Enzymatic E5hmC-seq) would be required.[7]
Q4: My alignment rates are low. What are the likely causes in a 5-mC analysis workflow?
A: Low alignment rates in methylation sequencing are often due to the nature of the C-to-T conversion.
-
Incorrect Alignment Software/Settings: Bisulfite-treated reads require specialized aligners (e.g., Bismark, BS-Seeker2) that can handle the non-standard C-to-T conversions. Using a standard DNA aligner will result in a massive loss of mappable reads.
-
Reduced Sequence Complexity: The conversion of most cytosines to thymines reduces the complexity of the sequence, which can be challenging for aligners, especially in repetitive regions of the genome.[24]
-
Poor Library Quality: Low-quality reads, adapter contamination, or a high proportion of adapter-dimers will fail to align. Always perform quality control on your raw sequencing data using tools like FastQC.
-
Incomplete Bisulfite Conversion: If the chemical conversion is inefficient, unmethylated cytosines will not be converted to uracil and will be incorrectly called as methylated, leading to alignment mismatches. Spike-in controls with known methylation status can help assess conversion efficiency.[21]
Q5: How do I choose the right bioinformatics tools for my 5-mC data analysis?
A: The choice of tools depends on your experimental method and research goals. A typical workflow involves several stages:
-
Quality Control: Start with tools like FastQC to assess raw read quality.
-
Adapter & Quality Trimming: Use tools like Trim Galore! or Cutadapt to remove adapter sequences and low-quality bases.
-
Alignment: For bisulfite-based data (BS-Seq, oxBS-Seq, TAB-Seq) and enzymatic conversion data (EM-seq), use specialized aligners such as Bismark , which is widely used and well-documented.
-
Methylation Calling: After alignment, tools like Bismark Methylation Extractor or MethylDackel [25] are used to determine the methylation status of each cytosine.
-
Differential Methylation Analysis: To find statistically significant differences between samples, use R packages such as DSS , methylKit , or edgeR .
-
Visualization and Interpretation: Tools like the IGV (Integrative Genomics Viewer) are essential for visualizing methylation levels in a genomic context. Pathway analysis tools like KEGG [26] can help interpret the biological significance of differentially methylated regions.
Quantitative Data Hub
The choice of sequencing methodology is critical. Newer enzymatic methods often provide higher quality libraries from less input DNA compared to traditional bisulfite sequencing.
Table 1: Comparison of Key 5-mC/5-hmC Sequencing Methodologies
| Feature | Whole-Genome Bisulfite Seq (WGBS) | Oxidative Bisulfite Seq (oxBS-Seq) | TET-Assisted Bisulfite Seq (TAB-Seq) | Enzymatic Methyl-seq (EM-seq™) |
| Modification Detected | 5mC + 5hmC[16][18] | Primarily 5mC[16][18] | Primarily 5hmC[18][19] | 5mC + 5hmC[7][11] |
| Primary Limitation | DNA damage; cannot distinguish 5mC/5hmC[8][14] | Requires parallel WGBS; DNA damage[16] | Incomplete enzyme efficiency can be an issue[23] | Does not distinguish 5mC from 5hmC alone[8] |
| DNA Damage | High[9][10] | High | High | Minimal[7][8] |
| GC Coverage Bias | Significant[8] | Significant | Significant | More uniform coverage[7] |
| Mapping Efficiency | Lower | Lower | Lower | Greater[7] |
| Required DNA Input | High (ng to µg) | High (ng to µg) | High (ng to µg) | Low (as little as 100 pg)[10] |
Visual Guides: Workflows & Logic Diagrams
Visualizing complex workflows and troubleshooting steps can clarify the experimental process and aid in decision-making.
Caption: Experimental workflow for TET-Assisted Bisulfite Sequencing (TAB-Seq).
Caption: Troubleshooting logic for diagnosing low 5-mC sequencing signals.
Experimental Protocols
Protocol: TET-Assisted Bisulfite Sequencing (TAB-Seq) for 5-hmC Detection
This protocol provides a detailed methodology for identifying 5-hydroxymethylcytosine at single-base resolution.[20][21][22]
Objective: To distinguish 5hmC from 5mC and unmodified cytosine. The core principle involves protecting 5hmC via glucosylation, oxidizing 5mC to 5caC with a TET enzyme, and then using standard bisulfite conversion where both C and 5caC are read as T, leaving only the protected 5hmC to be read as C.[21][23]
Materials:
-
High-quality genomic DNA (gDNA)
-
Spike-in controls (unmethylated, 5mC-methylated, and 5hmC-hydroxymethylated lambda DNA)
-
β-glucosyltransferase (βGT) and UDP-glucose
-
Recombinant TET1 dioxygenase
-
Bisulfite conversion kit
-
NGS library preparation kit
-
High-fidelity DNA polymerase for amplification
Methodology:
-
DNA Preparation and Spike-in Addition:
-
Start with high-purity gDNA.
-
Add unmethylated, 5mC-methylated, and 5hmC-hydroxymethylated control DNA to the sample. These controls are crucial for assessing the efficiency of each reaction step.[21]
-
-
Step 1: Glucosylation of 5hmC:
-
Incubate the DNA sample with β-glucosyltransferase (βGT) and its cofactor UDP-glucose.
-
This reaction specifically adds a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[21] This "protects" the 5hmC from subsequent oxidation.
-
Purify the DNA using column or bead-based methods.
-
-
Step 2: TET1-mediated Oxidation of 5mC:
-
Step 3: Bisulfite Conversion:
-
Perform a standard sodium bisulfite conversion on the TET1-treated DNA.
-
This chemical treatment deaminates unmodified cytosine to uracil.
-
It also effectively deaminates the 5caC (derived from 5mC) to uracil.[21]
-
The protected 5gmC is resistant to this conversion and remains as a cytosine derivative.
-
-
Step 4: Library Preparation and Sequencing:
-
Use the bisulfite-converted DNA as input for a standard NGS library preparation workflow.[2] This includes end-repair, A-tailing, adapter ligation, and PCR amplification.
-
During PCR, all uracils are amplified as thymines. The protected 5gmC is amplified as cytosine.
-
Sequence the final library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align reads using a bisulfite-aware aligner (e.g., Bismark).
-
Analyze the spike-in controls to calculate:
-
C-to-T conversion rate (from the unmethylated control).
-
5mC-to-T conversion rate (from the 5mC control).
-
5hmC protection rate (from the 5hmC control).[21]
-
-
In the experimental DNA, any cytosine that is read as a 'C' at a CpG site corresponds to an original 5hmC. Any cytosine that is read as a 'T' corresponds to an original unmodified C or a 5mC.
-
References
- 1. NGS library preparation [qiagen.com]
- 2. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 3. Sequencing artifacts derived from a library preparation method using enzymatic fragmentation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. The new NEBNext Enzymatic Methyl-seq (EM-seq) - New England Biolabs GmbH [neb-online.de]
- 9. Enzymatic Methyl-seq (EM-seq™) - France Génomique [france-genomique.org]
- 10. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic methyl-seq - Wikipedia [en.wikipedia.org]
- 12. biocompare.com [biocompare.com]
- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 17. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 18. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 19. epigenie.com [epigenie.com]
- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Advances in the joint profiling technologies of 5mC and 5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of current methods for genome-wide DNA methylation profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
troubleshooting poor yield in 5-Methoxycytidine in vitro transcription
Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions using 5-Methoxycytidine triphosphate (5-Methoxy-CTP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor RNA yield and quality when incorporating this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for a significant drop in RNA yield when substituting CTP with 5-Methoxy-CTP?
A significant drop in yield is often due to the reduced substrate efficiency of 5-Methoxy-CTP for T7 RNA polymerase compared to the natural CTP. While T7 RNA polymerase can incorporate various modified nucleotides, bulky modifications at the 5-position of cytidine (B196190) can affect the enzyme's catalytic activity. The extent of this yield reduction can depend on the specific sequence context and the overall reaction conditions.
Q2: Can I completely replace CTP with 5-Methoxy-CTP in my IVT reaction?
Yes, complete replacement is possible and is often done to achieve fully modified RNA. However, 100% substitution may lead to a more pronounced decrease in yield.[1] It is recommended to perform a titration experiment to determine the optimal ratio of 5-Methoxy-CTP to CTP for your specific application, balancing the desired level of modification with an acceptable RNA yield.
Q3: Are there specific template sequence requirements to consider when using 5-Methoxy-CTP?
While there are no absolute sequence prohibitions, regions with high GC content may be more challenging to transcribe efficiently, and this can be exacerbated by the presence of modified cytidines.[2][3] If you are experiencing premature termination of transcription, consider optimizing the reaction temperature or redesigning the template to reduce strong secondary structures.
Q4: How does 5-Methoxy-CTP affect the purity of the final RNA product?
The use of modified nucleotides can sometimes lead to an increase in aborted transcripts or other impurities. It is crucial to follow a robust purification protocol to remove unincorporated nucleotides, enzymes, and the DNA template.[] Methods such as lithium chloride precipitation, spin columns, or magnetic beads are commonly used.
Q5: My RNA yield is low even with partial substitution of 5-Methoxy-CTP. What else could be the problem?
Low yield can stem from several factors unrelated to the modified nucleotide itself. These include poor quality of the DNA template, suboptimal enzyme concentration, incorrect nucleotide balance, or the presence of inhibitors.[2][3][] A systematic troubleshooting approach is necessary to identify the root cause.
Troubleshooting Guide
Issue 1: Low or No RNA Yield
This is the most common issue encountered during IVT with modified nucleotides. Follow this logical troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low RNA yield.
Detailed Steps:
-
Verify DNA Template Quality and Quantity:
-
Problem: Degraded, impure, or incorrectly quantified DNA template.[]
-
Solution:
-
Run the linearized template on an agarose (B213101) gel to check for integrity and complete linearization.
-
Ensure A260/A280 and A260/A230 ratios are optimal, indicating purity from protein and organic contaminants.
-
Use a fluorometric method for accurate quantification of dsDNA.
-
-
-
Assess T7 RNA Polymerase Activity:
-
Problem: Inactive enzyme due to improper storage or handling.
-
Solution:
-
Run a positive control reaction using a standard template and an NTP mix without 5-Methoxy-CTP. If this control fails, the enzyme is likely the issue.
-
Use a fresh aliquot of T7 RNA polymerase.
-
-
-
Evaluate Nucleotide Quality and Concentration:
-
Problem: Degraded NTPs (including 5-Methoxy-CTP) or inaccurate concentrations.
-
Solution:
-
Ensure NTPs have not undergone multiple freeze-thaw cycles.
-
Verify the concentration of each NTP stock solution.
-
Ensure the final concentration of each NTP in the reaction is optimal (typically 1-2 mM, but may require optimization).[]
-
-
-
Optimize 5-Methoxy-CTP:CTP Ratio:
-
Problem: The ratio of modified to unmodified CTP is not optimal for the specific template.
-
Solution:
-
Perform a titration experiment with varying percentages of 5-Methoxy-CTP (e.g., 25%, 50%, 75%, 100%) to determine the best balance between modification level and yield.
-
-
-
Adjust Reaction Conditions:
-
Problem: Suboptimal reaction buffer, temperature, or incubation time.
-
Solution:
-
Magnesium Concentration: The Mg²⁺:NTP ratio is critical. You may need to optimize the Mg²⁺ concentration, especially when using modified NTPs.[6]
-
Temperature: While 37°C is standard, lowering the temperature (e.g., to 30°C) may help for GC-rich templates.[3]
-
Incubation Time: Extending the incubation time (e.g., from 2 to 4 hours) can sometimes increase yield, but extended incubation can also lead to product degradation.[]
-
-
-
Review Purification Method:
-
Problem: Loss of RNA during purification.
-
Solution:
-
Ensure the chosen purification method is suitable for the size and modification of your RNA.
-
For lithium chloride precipitation, ensure complete resuspension of the RNA pellet.
-
-
Issue 2: Incomplete or Truncated Transcripts
Problem: Appearance of smaller-than-expected RNA bands on a gel.
Possible Causes and Solutions:
-
Premature Termination:
-
Cryptic Termination Sites: The DNA template may contain sequences that act as unexpected termination signals for T7 RNA polymerase. Subcloning into a different vector might resolve this.[2]
-
Degraded DNA Template: Nicks in the DNA template can lead to truncated transcripts. Use high-quality, intact linearized plasmid.
Quantitative Data Summary
The following tables provide estimated data based on typical IVT reactions and information available for similar modified nucleotides. Actual results may vary depending on the specific template and experimental conditions.
Table 1: Effect of 5-Methoxy-CTP Substitution on Relative RNA Yield
| % 5-Methoxy-CTP Substitution | Estimated Relative RNA Yield (%) |
| 0% (Standard CTP) | 100% |
| 25% | 80-95% |
| 50% | 60-80% |
| 75% | 40-60% |
| 100% | 20-50% |
Note: These are estimations. Actual yields should be determined empirically.
Table 2: Recommended IVT Reaction Component Concentrations
| Component | Recommended Concentration |
| Linearized DNA Template | 0.5 - 1.0 µg |
| T7 RNA Polymerase | See manufacturer's protocol |
| ATP, GTP, UTP | 1-2 mM each |
| CTP + 5-Methoxy-CTP | Total concentration of 1-2 mM |
| MgCl₂ | 1.5 - 2.5x molar concentration of total NTPs |
| DTT | 5 - 10 mM |
| RNase Inhibitor | 40 units |
Experimental Protocols
Protocol 1: Optimizing the 5-Methoxy-CTP to CTP Ratio
This protocol outlines a series of small-scale IVT reactions to determine the optimal substitution percentage of 5-Methoxy-CTP.
Caption: Workflow for optimizing the 5-Methoxy-CTP:CTP ratio.
Methodology:
-
Prepare NTP Mixes: Prepare five different NTP mixes where the total concentration of CTP and 5-Methoxy-CTP is constant (e.g., 2 mM), but the ratio varies (0%, 25%, 50%, 75%, and 100% 5-Methoxy-CTP).
-
Set Up IVT Reactions: Assemble five 20 µL IVT reactions, each with a different NTP mix. Keep all other components (DNA template, buffer, enzyme, etc.) constant.
-
Incubation: Incubate all reactions at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to each reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purification: Purify the RNA from each reaction using a spin column-based kit or your preferred method.
-
Quantification and Analysis:
-
Quantify the RNA yield for each reaction using a fluorometric assay.
-
Run a portion of each sample on a denaturing agarose or polyacrylamide gel to assess the integrity of the full-length transcript.
-
Protocol 2: General In Vitro Transcription with 5-Methoxy-CTP
This protocol provides a starting point for a standard 20 µL IVT reaction with a defined level of 5-Methoxy-CTP substitution.
Methodology:
-
Thaw Reagents: Thaw all reaction components on ice. Keep the T7 RNA Polymerase on ice.
-
Reaction Assembly: In a nuclease-free tube, assemble the following components at room temperature in the specified order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, GTP, UTP (100 mM stocks): to a final concentration of 2 mM each
-
CTP/5-Methoxy-CTP mix: to a final total concentration of 2 mM
-
RNase Inhibitor: 1 µL (e.g., 40 units)
-
Linearized DNA Template: 1 µg
-
T7 RNA Polymerase: 2 µL (use concentration recommended by the manufacturer)
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the RNA using a suitable method (e.g., spin column, LiCl precipitation).
-
Quantification and Storage: Quantify the RNA and store at -80°C.
References
- 1. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. go.zageno.com [go.zageno.com]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
Technical Support Center: Optimizing PCR for 5-Methoxycytidine-Containing DNA
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 5-Methoxycytidine (5-mC) modified DNA templates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and successfully amplify your templates of interest.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing PCR on DNA templates containing 5-Methoxycytidine?
Amplifying DNA with 5-Methoxycytidine can be challenging due to the bulky methoxy (B1213986) group at the C5 position of cytosine. This modification can interfere with the standard PCR process in several ways:
-
DNA Polymerase Inhibition: The methoxy group can sterically hinder the passage of DNA polymerase, leading to stalling, reduced processivity, and lower yields of the PCR product.
-
Reduced Polymerase Fidelity: Some DNA polymerases may have difficulty accurately reading 5-mC, potentially leading to a higher error rate during amplification.[1]
-
Altered DNA Duplex Stability: The presence of 5-mC can affect the melting temperature (Tm) of the DNA, which may require adjustments to the annealing temperature during PCR.
Q2: Which type of DNA polymerase is recommended for 5-Methoxycytidine-containing templates?
The choice of DNA polymerase is critical for successful amplification. Here are some general recommendations:
-
Robust, Non-Proofreading Polymerases: Standard Taq DNA polymerase is often a good starting point due to its robustness and lack of 3'->5' exonuclease (proofreading) activity, which can sometimes be impeded by modified bases.[2][3][4][5]
-
Engineered Polymerases: Several commercially available DNA polymerases have been engineered for higher processivity and tolerance to difficult templates, including those with modifications or high GC content. These can be excellent choices for 5-mC-containing DNA.[6]
-
Family B DNA Polymerases: Some studies suggest that Family B DNA polymerases (like Pfu, KOD, and Vent) may be more accommodating of modifications at the C5 position of pyrimidines.[7]
It is advisable to test a few different polymerases to determine the best one for your specific template and primer set.
Q3: How does 5-Methoxycytidine affect primer design and annealing temperature?
The impact of 5-mC on primer annealing is not fully characterized, but it's wise to consider the following:
-
Primer Design:
-
Annealing Temperature (Ta):
Troubleshooting Guide
This guide addresses common issues encountered during the PCR amplification of 5-Methoxycytidine-containing DNA templates.
| Problem | Possible Cause | Recommended Solution |
| No PCR Product or Low Yield | DNA Polymerase Inhibition | 1. Switch to a more robust or engineered DNA polymerase. 2. Decrease the amount of template DNA to reduce potential inhibitors. 3. Add PCR enhancers such as DMSO (2-8%) or betaine (B1666868) (0.5-2 M).[12][13][14][15] |
| Suboptimal Annealing Temperature | 1. Perform a gradient PCR to find the optimal annealing temperature. 2. Try a touchdown PCR protocol, starting with a high annealing temperature and gradually decreasing it in subsequent cycles. | |
| Poor Primer Efficiency | 1. Redesign primers to avoid 5-mC at the 3' end binding site. 2. Increase primer concentration (0.5-1.0 µM). | |
| Incorrect Magnesium Concentration | 1. Optimize MgCl2 concentration, typically between 1.5 and 2.5 mM.[16][17] | |
| Non-Specific PCR Products | Annealing Temperature Too Low | 1. Increase the annealing temperature in 1-2°C increments. |
| Primer-Dimers | 1. Use a hot-start DNA polymerase. 2. Decrease primer concentration. | |
| Excess Template DNA | 1. Reduce the amount of template DNA in the reaction.[8][11] | |
| Smeared Bands on Gel | Template Degradation | 1. Ensure the integrity of your template DNA using gel electrophoresis before PCR. |
| Too Many Cycles | 1. Reduce the number of PCR cycles. | |
| High Concentration of PCR Components | 1. Optimize the concentration of dNTPs, primers, and polymerase. |
Data Presentation: Recommended Starting Concentrations for PCR Additives
For difficult templates such as those containing 5-Methoxycytidine, the addition of PCR enhancers can be beneficial. The optimal concentration for each additive should be determined empirically.
| Additive | Recommended Starting Concentration | Mechanism of Action |
| DMSO (Dimethyl Sulfoxide) | 2-8% (v/v) | Reduces DNA secondary structures and lowers the annealing temperature.[12][13][15] |
| Betaine | 0.5 - 2.0 M | Isostabilizes DNA, reducing the melting temperature differences between GC and AT pairs and resolving secondary structures.[14] |
| Formamide | 1-5% (v/v) | Destabilizes the DNA double helix, which can help with templates prone to strong secondary structures.[12][13][14] |
| Bovine Serum Albumin (BSA) | 0.1 - 0.8 µg/µL | Stabilizes the DNA polymerase and can overcome some PCR inhibitors.[12][14] |
| Tetramethylammonium chloride (TMAC) | 15-100 mM | Increases hybridization specificity and melting temperature, which can reduce non-specific priming.[14][15] |
Experimental Protocols
Protocol 1: Standard PCR for 5-Methoxycytidine-Containing DNA
This protocol provides a starting point for amplifying your modified template. Optimization will likely be required.
Materials:
-
5-Methoxycytidine-containing DNA template
-
Forward and reverse primers
-
dNTP mix (10 mM each)
-
Thermostable DNA polymerase (e.g., Taq polymerase or an engineered polymerase)
-
10X PCR buffer
-
MgCl2 (if not included in the buffer)
-
Nuclease-free water
-
PCR tubes and thermocycler
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. Add the components in the following order:
| Component | Volume for 50 µL reaction | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | X µL | 1-100 ng |
| DNA Polymerase | 0.5 µL | 1.25 units |
-
Thermocycling: Transfer the PCR tubes to a thermocycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | Tm - 5°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.
Protocol 2: Gradient PCR for Annealing Temperature Optimization
This protocol is essential for determining the optimal annealing temperature for your specific primer and 5-mC template combination.
Procedure:
-
Reaction Setup: Prepare a PCR master mix as described in Protocol 1 for at least 8 reactions. Aliquot the master mix into 8 PCR tubes.
-
Thermocycling with Gradient: Program the thermocycler to perform a temperature gradient during the annealing step. A typical gradient might range from 50°C to 65°C.
-
Analysis: Run all 8 PCR products on an agarose gel. The lane with the brightest, most specific band corresponds to the optimal annealing temperature.
Visualizations
Caption: A general workflow for PCR amplification.
Caption: A troubleshooting flowchart for PCR optimization.
References
- 1. [Template Properties of 5-Methyl-2'-Deoxycytidine and 5-Hydroxymethyl-2'-Deoxycytidine in Reactions with Human Translesion and Reparative DNA Polymerases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermostable DNA polymerase - Wikipedia [en.wikipedia.org]
- 3. Thermostable Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 4. Thermostable Polymerase | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 5. mclab.com [mclab.com]
- 6. DNA polymerases as useful reagents for biotechnology – the history of developmental research in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified DNA bearing 5(methoxycarbonylmethyl)-2'-deoxyuridine: preparation by PCR with thermophilic DNA polymerase and postsynthetic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Guidelines for PCR Optimization [primerdigital.com]
- 9. neb.com [neb.com]
- 10. Optimizing your PCR [takarabio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 13. gatescientific.com [gatescientific.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. genelink.com [genelink.com]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
Technical Support Center: Analysis of 5-Methoxycytidine by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 5-Methoxycytidine (5-moC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the quantification and characterization of this modified nucleoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation to support your research.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methoxycytidine and why is its analysis important?
5-Methoxycytidine (5-moC) is a modified nucleoside, a derivative of cytidine (B196190) with a methoxy (B1213986) group at the 5th position of the pyrimidine (B1678525) ring. The accurate analysis of 5-moC is crucial in various fields, including epigenetics and RNA therapeutics, as modifications to nucleosides can significantly impact biological processes and the efficacy of novel drug candidates.
Q2: What are the primary challenges in the mass spectrometry analysis of 5-Methoxycytidine?
The analysis of 5-Methoxycytidine by mass spectrometry can be challenging due to several factors:
-
In-source decay or fragmentation: The molecule can be unstable in the mass spectrometer's ion source, leading to fragmentation before detection and complicating quantification.
-
Poor ionization efficiency: The chemical properties of 5-moC may result in a weak signal, making sensitive detection difficult.
-
Co-eluting isomers and isobaric interferences: Other molecules with the same mass or similar chromatographic behavior can interfere with the accurate measurement of 5-moC.
-
Matrix effects: Components in complex biological samples can suppress or enhance the ionization of 5-moC, leading to inaccurate quantification.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Signal Intensity or Complete Signal Loss for 5-Methoxycytidine
Q: I am observing a very weak signal, or no signal at all, for my 5-Methoxycytidine standard or sample. What should I check?
A: Poor signal intensity is a common issue in mass spectrometry.[1] Here’s a step-by-step troubleshooting approach:
-
Verify Instrument Performance:
-
System Suitability Test: Before running your samples, always perform a system suitability test with a known standard to ensure your LC-MS system is performing optimally.
-
Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated for the mass range of 5-Methoxycytidine.
-
-
Check LC Conditions:
-
Mobile Phase: Ensure your mobile phases are correctly prepared, and consider if additives like formic acid or ammonium (B1175870) formate (B1220265) are needed to improve ionization.
-
Column Health: A contaminated or old column can lead to poor peak shape and reduced signal. Flush the column or replace it if necessary.
-
-
Investigate Ion Source Parameters:
-
Ionization Mode: 5-Methoxycytidine is typically analyzed in positive ion mode. Confirm you are using the correct polarity.
-
Source Settings: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for 5-Methoxycytidine.
-
-
Sample Preparation and Integrity:
-
Sample Degradation: Ensure your sample has not degraded. Prepare fresh standards and samples if necessary.
-
Concentration: Your sample may be too dilute. If possible, concentrate your sample or inject a larger volume.
-
Issue 2: Inconsistent or Irreproducible Quantification Results
Q: My quantitative results for 5-Methoxycytidine are not reproducible between injections or batches. What could be the cause?
A: Irreproducible results often point to issues with sample preparation, matrix effects, or instrument instability.
-
Address Matrix Effects:
-
Sample Clean-up: Complex biological matrices can cause ion suppression or enhancement.[1] Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for 5-Methoxycytidine is highly recommended for accurate quantification.[2][3] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization.
-
-
Optimize Chromatography:
-
Gradient and Flow Rate: Ensure your LC gradient and flow rate are consistent to maintain stable retention times and peak areas.
-
Column Equilibration: Inadequate column equilibration between injections can lead to shifting retention times and variable results.
-
-
Evaluate In-Source Stability:
-
In-Source Fragmentation: If 5-Methoxycytidine is fragmenting in the ion source, this will lead to a decrease in the precursor ion signal and affect quantification. Try using gentler source conditions (e.g., lower temperatures, reduced cone voltage).
-
Issue 3: Suspected Co-eluting Interferences
Q: I suspect another compound is co-eluting with 5-Methoxycytidine and interfering with my analysis. How can I confirm and resolve this?
A: Co-eluting interferences can be a significant challenge. Here are strategies to identify and mitigate them:
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument to obtain accurate mass measurements. This can help differentiate 5-Methoxycytidine from isobaric interferences with the same nominal mass but different elemental compositions.
-
Chromatographic Resolution:
-
Modify LC Method: Adjust your LC gradient, mobile phase composition, or try a different column chemistry to improve the separation of 5-Methoxycytidine from the interfering compound.
-
2D-LC: For very complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Unique Fragment Ions: Utilize MS/MS to monitor specific fragment ions of 5-Methoxycytidine. This adds a layer of specificity and can help distinguish it from co-eluting compounds that do not produce the same fragments.
-
Experimental Protocols and Data
Predicted Fragmentation Pathway of 5-Methoxycytidine
Understanding the fragmentation pattern of 5-Methoxycytidine is essential for developing a robust MS/MS method. While specific experimental data for 5-Methoxycytidine is limited in the literature, we can predict its fragmentation based on the known behavior of similar modified nucleosides like 5-methyl-2'-deoxycytidine (B118692).
The primary fragmentation event for nucleosides is typically the cleavage of the glycosidic bond, resulting in the separation of the base and the sugar moiety.
Caption: Predicted fragmentation pathway of 5-Methoxycytidine in ESI-MS/MS.
Quantitative Data Summary
| Parameter | 5-methyl-2'-deoxycytidine | Reference |
| Limit of Detection (LOD) | 0.3 pg on-column | [2] |
| Precursor Ion (m/z) | 242.1 | |
| Product Ion (m/z) | 126.1 (corresponding to the protonated base) |
This table summarizes data for 5-methyl-2'-deoxycytidine and can be used as a starting point for method development for 5-Methoxycytidine.
General LC-MS/MS Experimental Protocol for Modified Nucleosides
This protocol provides a general framework for the analysis of modified nucleosides like 5-Methoxycytidine. Optimization will be required for your specific application and instrumentation.
1. Sample Preparation (from RNA):
-
Isolate total RNA from your biological sample.
-
Enzymatically digest the RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Add a known amount of a stable isotope-labeled internal standard for 5-Methoxycytidine.
-
Remove proteins and other macromolecules, for example, by filtration or precipitation.
-
Dry the sample and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic mobile phase.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
Caption: General experimental workflow for the analysis of 5-Methoxycytidine from RNA samples.
Logical Troubleshooting Flowchart
When encountering issues with your 5-Methoxycytidine analysis, this flowchart can guide you through a logical troubleshooting process.
Caption: A logical flowchart to guide troubleshooting efforts in 5-Methoxycytidine analysis.
References
Technical Support Center: Optimizing Bisulfite Conversion of 5-Methoxycytidine
Welcome to the technical support center for improving the efficiency of bisulfite conversion for 5-Methoxycytidine (5-methylcytosine, 5mC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the bisulfite conversion of 5-Methoxycytidine.
Question: Why am I seeing incomplete conversion of unmethylated cytosines?
Answer: Incomplete conversion, where unmethylated cytosines are not fully converted to uracil (B121893), can lead to an overestimation of methylation levels.[1][2][3] Several factors can contribute to this issue:
-
Poor DNA Quality: Ensure the starting DNA is of high quality and free from contaminants like RNA.[4]
-
Insufficient Denaturation: Bisulfite conversion is most effective on single-stranded DNA.[3][5] Incomplete denaturation can prevent the bisulfite reagent from accessing the cytosine residues. Consider optimizing the initial denaturation step, either through heat or chemical methods like sodium hydroxide (B78521) treatment.[3]
-
Suboptimal Reagent Concentration: A low bisulfite concentration relative to the amount of DNA can lead to incomplete conversion.[3] Conversely, excessively high concentrations at low pH can cause DNA degradation.[3]
-
Inadequate Incubation Time or Temperature: The conversion reaction is time and temperature-dependent.[6][7] Insufficient incubation may not allow the reaction to proceed to completion. Refer to protocol-specific recommendations for optimal conditions.
Question: My DNA is severely degraded after bisulfite treatment. How can I minimize this?
Answer: DNA degradation is a common drawback of bisulfite treatment, which involves harsh chemical and temperature conditions.[1][8] Here are some strategies to mitigate DNA degradation:
-
Use High-Quality Starting Material: Degraded input DNA will only worsen during the conversion process.[3][4]
-
Optimize Reaction Conditions: Prolonged incubation at high temperatures increases DNA degradation.[6] Consider using protocols with shorter incubation times, such as "ultrafast" or "ultra-mild" methods, which often employ higher bisulfite concentrations to accelerate the reaction.[1][2][8][9]
-
Utilize Protective Buffers: Some commercial kits and protocols include DNA protection buffers in their conversion reagents to minimize degradation.[8]
-
Consider Enzymatic Alternatives: For highly sensitive applications or precious low-input samples, enzymatic methods like EM-seq can be a less destructive alternative to bisulfite treatment for 5mC detection.[8][10][11][12]
Question: I am having trouble amplifying my bisulfite-converted DNA with PCR. What could be the issue?
Answer: PCR amplification of bisulfite-converted DNA can be challenging due to the altered sequence (AT-rich) and potential DNA degradation.[4] Consider the following troubleshooting steps:
-
Primer Design: This is a critical factor for successful amplification.[4][13]
-
Primers should be designed to be specific to the converted DNA sequence (i.e., targeting uracils instead of cytosines).
-
Avoid CpG sites within the primer sequence to ensure amplification is independent of the methylation status.[13]
-
Primers are typically longer (26-30 bases) to compensate for the reduced sequence complexity.[4]
-
-
Use a Hot-Start Polymerase: This is highly recommended to reduce non-specific amplification common with AT-rich templates.[4]
-
Optimize Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primer set.[4]
-
Consider Nested or Semi-Nested PCR: For difficult-to-amplify targets, a second round of PCR with nested primers can increase the yield of the desired product.[13]
Question: My sequencing results are ambiguous or show mixed signals. How can I interpret this?
Answer: Ambiguous sequencing results can arise from several sources:
-
Incomplete Conversion: As mentioned, this can lead to unmethylated cytosines being read as methylated.
-
Heterogeneous Methylation: The starting DNA population may have a mixture of methylated and unmethylated alleles at the target site. Subcloning the PCR products before sequencing can help resolve the methylation status of individual DNA strands.[13]
-
PCR Bias: Primers may preferentially amplify either the methylated or unmethylated sequence, leading to a skewed representation in the final sequencing results. Careful primer design is crucial to avoid this.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and methodologies of bisulfite conversion for 5-Methoxycytidine.
Question: What is the chemical principle behind bisulfite conversion of 5-Methoxycytidine?
Answer: Bisulfite sequencing relies on the differential reactivity of sodium bisulfite with cytosine and 5-methylcytosine (B146107) (5-Methoxycytidine). The process involves three main steps:
-
Sulfonation: Sodium bisulfite adds to the 5,6-double bond of cytosine, forming a cytosine-6-sulfonate intermediate. 5-methylcytosine reacts much more slowly.[14][15]
-
Deamination: The cytosine-6-sulfonate intermediate undergoes hydrolytic deamination to form a uracil-6-sulfonate. The methyl group on 5-methylcytosine protects it from this deamination.
-
Desulfonation: Under alkaline conditions, the sulfonate group is removed from the uracil-6-sulfonate, yielding uracil.
Ultimately, unmethylated cytosines are converted to uracil (which is read as thymine (B56734) after PCR), while 5-methylcytosines remain as cytosine.[16][17]
Question: What are the key differences between conventional, ultrafast, and ultra-mild bisulfite conversion protocols?
Answer: The primary differences lie in the reaction conditions, which impact the speed of the conversion and the extent of DNA degradation.
-
Conventional Bisulfite Sequencing (CBS-seq): Typically involves long incubation times (several hours) at moderate temperatures. This method is often associated with significant DNA degradation.[2][8]
-
Ultrafast Bisulfite Sequencing (UBS-seq): Utilizes highly concentrated bisulfite reagents and higher reaction temperatures to significantly shorten the reaction time (e.g., under an hour).[1][2][9] This can reduce DNA damage compared to conventional methods.[2]
-
Ultra-Mild Bisulfite Sequencing (UMBS-seq): Aims to minimize DNA degradation by using an optimized bisulfite formulation at a lower temperature (e.g., 55°C) for a moderate duration (e.g., 90 minutes).[8] This approach is particularly beneficial for low-input or fragmented DNA samples.[8]
Question: How does 5-Hydroxymethylcytosine (B124674) (5hmC) behave during bisulfite conversion?
Answer: Standard bisulfite sequencing cannot distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC).[16][18][19][20] During bisulfite treatment, 5hmC is converted to cytosine-5-methylenesulfonate (CMS), which is stable and, like 5mC, is read as a cytosine in subsequent sequencing.[16][17] To specifically map 5hmC, techniques like oxidative bisulfite sequencing (oxBS-seq) or TET-assisted bisulfite sequencing (TAB-seq) are required.[18][19][20][21]
Question: What are the critical parameters to control for efficient and reliable bisulfite conversion?
Answer: The following parameters are crucial for successful bisulfite conversion:
-
DNA Quality and Quantity: High-quality, pure DNA is essential. The amount of input DNA should be within the recommended range for the chosen protocol to maintain the optimal ratio of bisulfite to DNA.[3]
-
Temperature and Incubation Time: These must be carefully balanced to ensure complete conversion of unmethylated cytosines while minimizing the degradation of DNA and the inappropriate conversion of 5-methylcytosines.[6][7][22]
-
pH and Reagent Concentration: The efficiency of the conversion reaction is highly dependent on the pH and the concentration of the bisulfite reagent.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate the comparison of different bisulfite conversion protocols.
Table 1: Comparison of Bisulfite Conversion Protocol Parameters and Performance
| Protocol | Temperature | Incubation Time | Key Advantages | DNA Recovery/Yield | Ref. |
| Conventional (CBS-seq) | ~64°C | >2.5 hours | Gold standard, well-established | Low | [2] |
| Ultrafast (UBS-seq) | High (e.g., 98°C cycles) | < 1 hour | Reduced DNA damage, lower background noise | Higher than CBS-seq | [1][2] |
| Ultra-Mild (UMBS-seq) | 55°C | 90 minutes | Minimized DNA degradation, high library yield | Higher than CBS-seq & EM-seq for low input | [8] |
| Optimized Rapid Method | 70°C | 30 minutes | High recovery of cell-free DNA | ~66.3% | [23] |
Table 2: Conversion Efficiency and Error Rates
| Parameter | Description | Typical Value/Goal | Potential Issue if Not Met | Ref. |
| Conversion Efficiency | Percentage of unmethylated cytosines converted to uracil. | > 99% | False positive methylation signals. | [5][24] |
| Failed Conversion | Unmethylated cytosine fails to convert to uracil. | < 1% | Overestimation of methylation. | [22] |
| Inappropriate Conversion | 5-methylcytosine is converted to thymine. | Low, increases with incubation time | Underestimation of methylation. | [22] |
Detailed Experimental Protocols
Below are generalized methodologies for key bisulfite conversion protocols. Note: These are illustrative examples. Always refer to the specific manufacturer's instructions or the cited publication for precise details.
Protocol 1: Conventional Bisulfite Conversion
This protocol is a general representation of traditional methods.
-
Denaturation: Mix up to 2 µg of genomic DNA with freshly prepared 3 N NaOH. Incubate at 37°C for 15 minutes.
-
Bisulfite Reaction: Add a freshly prepared solution of sodium metabisulfite (B1197395) and hydroquinone (B1673460) to the denatured DNA. Overlay with mineral oil if not using a thermal cycler with a heated lid.
-
Incubation: Incubate the reaction mixture at 50-55°C for 12-16 hours in the dark.
-
Purification: Remove the bisulfite solution using a desalting column or commercial DNA purification kit.
-
Desulfonation: Add NaOH to the purified DNA and incubate at 37°C for 15 minutes to remove the sulfonate groups.
-
Final Purification: Neutralize the solution and purify the converted DNA using a DNA purification kit. Elute in a small volume.
Protocol 2: Ultra-Mild Bisulfite Sequencing (UMBS-seq) Conversion
This protocol is adapted from modern methods designed to minimize DNA damage.[8]
-
Denaturation: The DNA sample is subjected to an initial alkaline denaturation step.
-
Bisulfite Conversion: An optimized bisulfite formulation (e.g., high concentration ammonium (B1175870) bisulfite with KOH) and a DNA protection buffer are added to the sample.
-
Incubation: The reaction is incubated in a thermal cycler at 55°C for 90 minutes.
-
Purification and Desulfonation: The converted DNA is purified using a silica-based column which often includes an on-column desulfonation step with an appropriate buffer.
-
Elution: The final converted DNA is eluted from the column.
Visualizations
Diagram 1: Bisulfite Conversion Workflow
Caption: A generalized workflow for bisulfite sequencing experiments.
Diagram 2: Chemical Conversion of Cytosines
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigenie.com [epigenie.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. DNA Bisulfite Conversion Kits | EpigenTek [epigentek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. twistbioscience.com [twistbioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Comparison of bisulfite modification of 5-methyldeoxycytidine and deoxycytidine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of bisulfite modification of 5-methyldeoxycytidine and deoxycytidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-Resolution Analysis of 5-Hydroxymethylcytosine by TET-Assisted Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Errors in the bisulfite conversion of DNA: modulating inappropriate- and failed-conversion frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An optimized rapid bisulfite conversion method with high recovery of cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of 5-Methoxycytidine modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 5-Methoxycytidine (5-moC) modifications in research and drug development. The focus is on identifying and mitigating potential off-target effects to ensure experimental accuracy and therapeutic safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for incorporating 5-Methoxycytidine into synthetic RNAs?
Incorporating modified nucleotides like 5-Methoxycytidine (a close analog of 5-methylcytidine (B43896) or 5-mC) into in-vitro transcribed (IVT) RNA can offer several advantages. A primary benefit is the reduction of innate immune stimulation.[1][2] Synthetic RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7), RIG-I, and MDA5, leading to an inflammatory response. Modifications like 5-mC have been shown to help mask the synthetic mRNA from these sensors, thereby reducing unintended immune activation.[1] Additionally, these modifications can increase the stability of the RNA molecule, protecting it from degradation and potentially enhancing its translational efficiency.[1][2]
Q2: What are the potential off-target effects associated with 5-Methoxycytidine modified oligonucleotides?
While 5-moC is designed to reduce certain off-target effects, researchers should be aware of potential issues:
-
Altered Binding Affinity: The modification could potentially alter the binding specificity of the oligonucleotide to its target, or it could promote new, unintended binding to other proteins or nucleic acid sequences.
-
Unintended Immunogenicity: Although generally used to reduce immune responses, the specific context of the sequence or delivery vehicle could still lead to an unexpected immune reaction.[3][4]
-
Cellular Toxicity: High concentrations of modified oligonucleotides or their metabolites could induce cytotoxicity. While studies on 5-methyl-2'-deoxycytidine (B118692) showed that its toxicity in leukemic cells was due to its deamination product, it is crucial to evaluate the specific effects of 5-moC.[5]
-
Changes in Gene Expression: Off-target binding or induced cellular stress responses can lead to unintended changes in global gene expression profiles.
Q3: How does a 5-moC modification differ from a 5-mC (5-methylcytidine) modification in its expected effects?
Both 5-moC and 5-mC involve a modification at the 5th position of the cytosine ring and are used to enhance the properties of synthetic RNA. 5-mC is known to stabilize RNA structure and improve translation efficiency.[1] Studies have shown that substituting cytidine (B196190) with 5-mC in self-amplifying RNAs (saRNA) can suppress the interferon response and increase potency.[2] While direct comparative data for 5-moC is less common, the addition of the methoxy (B1213986) group is also intended to reduce immunogenicity. The functional differences would lie in how the specific methoxy group, versus a methyl group, interacts with cellular machinery, such as RNA binding proteins and immune sensors. It is essential to empirically test the effects of each modification for a specific application.
Troubleshooting Guides
Problem 1: High level of inflammatory cytokines (e.g., IFN-β, TNF-α) detected after transfection with 5-moC modified RNA.
This indicates an innate immune response, which the 5-moC modification is intended to suppress.
| Potential Cause | Recommended Solution |
| dsRNA Contamination | Double-stranded RNA (dsRNA) is a potent activator of innate immunity and a common byproduct of IVT reactions. Purify the IVT RNA using methods like cellulose (B213188) chromatography or HPLC to remove dsRNA contaminants. |
| Impure Starting Materials | Low-quality NTPs or DNA templates can introduce contaminants that trigger immune responses. Ensure all reagents are of high purity and nuclease-free. |
| Delivery Vehicle Toxicity | The lipid nanoparticle (LNP) or other transfection reagent may be causing the inflammatory response. Run a control experiment with the delivery vehicle alone to assess its baseline immunogenicity. |
| Suboptimal Modification Level | The percentage of 5-moC incorporation may not be sufficient to evade immune recognition. Consider increasing the ratio of 5-Methoxycytidine-5'-Triphosphate during the IVT reaction. |
| Cell Type Sensitivity | Certain cell types, particularly immune cells like dendritic cells or macrophages, are highly sensitive to foreign RNA. Test your construct in a less sensitive cell line to confirm the issue is not cell-type specific. |
Problem 2: Evidence of cellular toxicity or reduced cell viability post-transfection.
This suggests that the modified RNA or the delivery method is having a cytotoxic effect.
| Potential Cause | Recommended Solution |
| High Oligonucleotide Concentration | Excessive concentrations of modified RNA can lead to toxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration that still achieves the desired effect. |
| Metabolic Conversion | Cellular enzymes could potentially metabolize 5-moC into a toxic compound. While less likely than with analogs like 5-azacytidine, this can be investigated using mass spectrometry-based metabolite profiling.[6][7] |
| Off-Target Gene Regulation | The modified RNA could be unintentionally silencing or activating essential genes. Perform RNA-sequencing (RNA-seq) to analyze global gene expression changes and identify dysregulated pathways. |
| Delivery Reagent Toxicity | The transfection reagent itself may be toxic at the concentration used. Titrate the delivery reagent to find the lowest effective concentration and ensure it is used according to the manufacturer's protocol. |
Experimental Protocols & Methodologies
Protocol 1: Quantification of Innate Immune Activation via Cytokine Profiling
This protocol describes how to measure the secretion of key inflammatory cytokines from a cell culture model in response to transfection with 5-moC modified RNA.
1. Cell Seeding:
- Plate immune-competent cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) in a 24-well plate at a density of 5 x 10^5 cells/well.
- Incubate for 24 hours at 37°C, 5% CO2.
2. Transfection:
- Prepare transfection complexes according to the manufacturer's protocol for your chosen lipid-based reagent.
- Prepare the following experimental groups:
- Untreated cells (negative control)
- Delivery reagent only (vehicle control)
- Unmodified RNA of the same sequence
- 5-moC modified RNA
- Poly(I:C) (a known dsRNA mimic, as a positive control)
- Add the complexes to the cells and incubate for 18-24 hours.
3. Supernatant Collection:
- Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
- Carefully collect the cell culture supernatant and store at -80°C until analysis.
4. Cytokine Quantification (ELISA):
- Use commercially available ELISA kits for key cytokines (e.g., IFN-β, TNF-α, IL-6).
- Follow the manufacturer's protocol for the ELISA assay. Briefly:
- Coat plate with capture antibody.
- Block the plate.
- Add standards and collected supernatants.
- Add detection antibody.
- Add substrate (e.g., TMB).
- Stop the reaction and read the absorbance at 450 nm.
- Calculate cytokine concentrations based on the standard curve.
5. Data Analysis:
- Compare the cytokine levels across the different treatment groups. A successful 5-moC modification should result in significantly lower cytokine secretion compared to the unmodified RNA.
Protocol 2: Assessment of Off-Target Gene Expression Changes by RNA-Sequencing
This protocol provides a workflow to identify unintended changes in the transcriptome.
1. Experimental Setup:
- Culture and transfect cells as described in Protocol 1, using appropriate controls (untreated, vehicle control, unmodified RNA).
- Use a concentration of modified RNA that is effective but non-toxic.
2. RNA Extraction:
- At a relevant time point post-transfection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a column-based kit or TRIzol reagent.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
3. Library Preparation and Sequencing:
- Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection (for mRNA), rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
- Sequence the libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
- Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome using an aligner like STAR.
- Quantification: Count the number of reads mapping to each gene.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR to compare the 5-moC modified RNA-treated group to the control groups. Identify genes with statistically significant changes in expression (e.g., fold change > 2 and p-value < 0.05).
- Pathway Analysis: Use the list of differentially expressed genes to perform pathway and gene ontology (GO) analysis to understand the biological functions being affected.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A standard workflow for evaluating immune response to modified RNA.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody Specificity for 5-Methylcytidine (5-mC) Immunoprecipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize antibody specificity for 5-Methylcytidine (5-mC) immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the importance of antibody specificity in 5-mC immunoprecipitation?
Q2: How can I validate the specificity of my anti-5-mC antibody?
A2: Several methods can be used to validate the specificity of an anti-5-mC antibody. The most common and effective techniques include:
-
Dot Blot Analysis: This is a simple method to assess the antibody's ability to specifically bind to 5-mC-containing DNA compared to unmethylated or other modified DNA (e.g., 5-hmC).[4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative measure of the antibody's binding affinity and specificity to 5-mC.[4]
-
Immunofluorescence (IF): IF staining of cells can visually confirm the antibody's ability to recognize 5-mC within the nuclear context.[4][5]
-
MeDIP-qPCR with Spike-in Controls: Using synthetic DNA fragments with known methylation status (unmethylated, 5-mC, and 5-hmC) as spike-ins during a methylated DNA immunoprecipitation (MeDIP) experiment followed by qPCR can quantify the antibody's enrichment efficiency and specificity.[2]
Q3: What are some commercially available and well-validated anti-5-mC antibodies?
A3: Several vendors offer well-validated monoclonal and polyclonal antibodies for 5-mC detection. It is crucial to review the validation data provided by the vendor and in independent publications. Some widely used clones include 33D3 and RM231.[4][5] A comparative analysis of antibodies from different vendors is recommended to select the best performer for your specific application.[4]
Troubleshooting Guide
Problem: High background or non-specific binding in my 5-mC immunoprecipitation.
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Determine the optimal antibody concentration by performing a titration experiment. Using too much antibody can lead to increased non-specific binding.[6][7] |
| Inadequate blocking of beads or membrane. | Ensure proper blocking of the protein A/G beads or nitrocellulose membrane. Use a fresh blocking solution such as 5% non-fat dry milk or 1-5% BSA in a suitable buffer (e.g., TBST or PBS).[4][8][9] |
| Insufficient washing steps. | Increase the number and duration of wash steps after antibody incubation. More stringent wash buffers containing higher salt concentrations or detergents can also be used to reduce non-specific interactions.[6] |
| Contamination of the sample with proteins that non-specifically bind to the beads. | Pre-clear the lysate by incubating it with protein A/G beads alone before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads.[7][8] |
| The antibody has cross-reactivity with other modifications. | Validate the antibody's specificity using dot blot or ELISA with appropriate controls (unmethylated, 5-mC, 5-hmC). If cross-reactivity is observed, consider using a different, more specific antibody.[1][2] |
Problem: Weak or no signal from the immunoprecipitated 5-mC DNA/RNA.
| Possible Cause | Recommended Solution |
| Low abundance of 5-mC in the sample. | Increase the amount of starting material (genomic DNA or total RNA).[10][11] For RNA, enrichment of poly(A) RNA may be necessary. |
| Inefficient immunoprecipitation. | Optimize the incubation time for the antibody with the sample. Overnight incubation at 4°C is often recommended.[4][6] Ensure the antibody is validated for immunoprecipitation.[5][12] |
| Antibody concentration is too low. | Titrate the antibody to determine the optimal concentration for capturing the target.[6][13] |
| Washing conditions are too stringent. | Reduce the stringency of the wash buffers (e.g., lower salt or detergent concentration) or decrease the number of washes to avoid eluting the specifically bound fragments.[6] |
| Poor quality of starting material. | Ensure the DNA or RNA is of high quality and not degraded. Run a gel to check the integrity of the nucleic acids before starting the experiment. |
| Inefficient elution of the immunoprecipitated fragments. | Ensure the elution buffer is appropriate and at the correct pH and concentration to effectively dissociate the antibody-antigen complex from the beads.[7][14] |
Quantitative Data Summary
Table 1: Comparison of Anti-5-mC Antibody Specificity
| Antibody Clone | Vendor | Host | Stated Cross-Reactivity with 5-hmC | Stated Cross-Reactivity with Cytidine | Validated Applications |
| 33D3 | Multiple | Mouse | Minimal to no cross-reactivity reported[5] | No cross-reactivity reported | MeDIP, IF, Dot Blot[5][12] |
| RM231 | Abcam | Rabbit | No cross-reactivity reported[4] | No cross-reactivity reported | ELISA, Dot Blot, ICC, IHC, MeDIP[4] |
| D3S2Z | Cell Signaling Technology | Rabbit | High specificity for 5-mC reported[4] | Not explicitly stated | Dot Blot, IF, MeDIP, ELISA[4] |
Note: This table is a summary of information from search results. Researchers should always consult the specific product datasheets and relevant publications for the most up-to-date validation data.
Experimental Protocols
Protocol 1: Dot Blot Assay for Anti-5-mC Antibody Specificity
Objective: To qualitatively assess the specificity of an anti-5-mC antibody.
Materials:
-
Genomic DNA containing 5-mC (positive control)
-
Unmethylated genomic DNA (negative control)
-
DNA containing 5-hmC (specificity control)
-
Nitrocellulose or nylon membrane
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
2x SSC buffer
-
UV crosslinker
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary anti-5-mC antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
DNA Preparation: Prepare serial dilutions of the control DNA samples.
-
Denaturation: Denature the DNA by heating to 95-100°C for 10 minutes, followed by immediate chilling on ice.[4]
-
Membrane Spotting: Spot 1-2 µL of each denatured DNA dilution onto the membrane.[4]
-
Crosslinking: UV crosslink the DNA to the membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-mC antibody diluted in blocking buffer overnight at 4°C.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 2: Methylated DNA Immunoprecipitation (MeDIP)
Objective: To enrich for DNA fragments containing 5-mC.
Materials:
-
Fragmented genomic DNA (200-500 bp)
-
Anti-5-mC antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Glycogen
Procedure:
-
DNA Fragmentation: Fragment genomic DNA to an average size of 200-500 bp by sonication.[1]
-
Pre-clearing (Optional): Incubate the fragmented DNA with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: a. To the pre-cleared supernatant, add the anti-5-mC antibody and incubate overnight at 4°C with gentle rotation. b. Add pre-blocked protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant. b. Perform a series of washes with increasing stringency (e.g., low salt wash buffer, high salt wash buffer, LiCl wash buffer).
-
Elution: a. Resuspend the beads in elution buffer and incubate at 65°C for 15-30 minutes with vortexing. b. Pellet the beads and collect the supernatant containing the enriched DNA.
-
Reverse Crosslinking and DNA Purification: a. Add NaCl to the eluate and incubate at 65°C overnight to reverse crosslinks (if applicable). b. Treat with RNase A and Proteinase K. c. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Downstream Analysis: The enriched DNA is now ready for downstream applications such as qPCR, microarrays (MeDIP-chip), or high-throughput sequencing (MeDIP-seq).[5]
Visualizations
Caption: Workflow for 5-Methylcytidine Immunoprecipitation (MeDIP).
Caption: Troubleshooting decision tree for 5-mC immunoprecipitation.
References
- 1. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 3. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. Item - Optimized m6A MeRIP-seq protocol worked well starting with 2 μg total RNA. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. anti-5-Methylcytosine Antibody [ABIN6971343] - Human, MeDIP, IF, DB [antibodies-online.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
dealing with RNA degradation during 5-Methoxycytidine mapping experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address RNA degradation during 5-Methoxycytidine (5-mC) mapping experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during 5-mC mapping experiments?
A1: RNA degradation during 5-mC mapping experiments is primarily caused by the activity of ribonucleases (RNases). These enzymes are ubiquitous and can be introduced at various stages of the experimental workflow. Key sources of RNase contamination include:
-
Endogenous RNases: Released from cells upon lysis.[1]
-
Environmental Contamination: From the researcher's skin, breath, lab surfaces, and non-certified labware.[2]
-
Reagents and Solutions: Contaminated buffers, water, and enzymes can introduce RNases.
-
Cross-contamination: From other samples or previous experiments.
Harsh chemical treatments, such as those used in bisulfite conversion, and physical processes like excessive heating or vortexing can also contribute to RNA degradation.[3]
Q2: How can I prevent RNA degradation when initially collecting and storing my samples?
A2: Proper sample handling from the very beginning is crucial for maintaining RNA integrity. Here are some best practices:
-
Immediate Processing: Whenever possible, process fresh tissues or cells immediately after collection to minimize the activity of endogenous RNases.[2]
-
Flash Freezing: If immediate processing is not feasible, quickly freeze samples in liquid nitrogen and store them at -80°C.
-
RNA Stabilization Reagents: For tissue samples, use a stabilization solution that permeates the tissue and inactivates RNases.[2]
-
RNase-Free Environment: Always work in a designated RNase-free area, wear gloves, and use certified RNase-free labware.
Q3: What are the critical checkpoints for RNA quality control (QC) in a 5-mC mapping workflow?
A3: Implementing QC checkpoints at critical stages of your experiment can save time and resources. Key checkpoints include:
-
Initial RNA Isolation: Assess the integrity and purity of your total RNA using spectrophotometry (A260/280 and A260/230 ratios) and microcapillary electrophoresis to determine the RNA Integrity Number (RIN).[4]
-
After RNA Fragmentation (for MeRIP-seq): Verify that the fragmented RNA is within the desired size range using a Bioanalyzer or similar instrument.
-
Post-Bisulfite Conversion (for Bisulfite Sequencing): Although challenging due to low RNA amounts, a specialized microfluidics-based analysis can provide insights into the extent of degradation.
-
Final Library Quantification: Before sequencing, quantify the library concentration and assess its size distribution to ensure it is suitable for the sequencing platform.
Q4: What is an acceptable RNA Integrity Number (RIN) for 5-mC mapping experiments?
A4: The acceptable RIN value can depend on the specific 5-mC mapping technique and the starting material. However, here are some general guidelines:
-
MeRIP-seq: A RIN value of ≥ 7.0 is generally recommended to ensure that the immunoprecipitated RNA fragments are of good quality and represent the in vivo state.[4]
-
RNA Bisulfite Sequencing: Due to the harsh nature of bisulfite treatment which itself causes some RNA degradation, starting with the highest possible quality RNA is critical. A RIN of ≥ 8.0 is highly recommended.[5]
Lower RIN values can lead to a loss of library complexity and a 3' bias in sequencing data.[6]
Troubleshooting Guides
Problem: Low RNA Yield After Extraction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Cell or Tissue Lysis | Ensure complete homogenization. For tough tissues, consider using mechanical disruption in addition to lysis buffers. Increase the volume of lysis buffer if the sample amount is high.[7] |
| Incorrect RNA Precipitation | Ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used. Chill the mixture sufficiently to allow for RNA precipitation. Use a co-precipitant like glycogen (B147801) for low concentration samples. |
| RNA Degradation During Extraction | Work quickly and keep samples on ice. Use RNase inhibitors in your lysis buffer. Ensure all solutions and labware are RNase-free.[1] |
| Over-drying the RNA Pellet | Do not over-dry the RNA pellet after the ethanol wash, as this can make it difficult to resuspend. Air-dry briefly until the pellet is translucent. |
Problem: Evidence of RNA Degradation in QC (Low RIN, Smearing on Gel)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| RNase Contamination | Decontaminate your workspace, pipettes, and other equipment with an RNase decontamination solution. Always wear gloves and change them frequently. Use certified RNase-free tubes, tips, and reagents. |
| Improper Sample Storage | Store purified RNA at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[2] |
| Harsh Experimental Conditions | Optimize the temperature and incubation times for steps like bisulfite conversion to minimize RNA degradation.[3] |
| Ineffective RNase Inhibitor | Ensure you are using a compatible and effective RNase inhibitor in your reactions. The efficiency of inhibitors can vary depending on the buffer composition. |
Data Presentation
Table 1: Impact of RNA Integrity (RIN) on 5-mC Mapping Success
| RIN Value | Expected Outcome for MeRIP-seq | Expected Outcome for RNA Bisulfite Sequencing |
| 8-10 | High-quality data with good library complexity and reproducible peak calling. | Optimal for successful conversion and library preparation with minimal bias. |
| 6-7 | May be acceptable, but with a risk of reduced library complexity and some 3' bias. Increased sequencing depth may be required. | Increased risk of RNA fragmentation during bisulfite treatment, leading to lower library yield and potential loss of information. |
| <6 | Not recommended. High risk of significant 3' bias, low library complexity, and unreliable peak detection. | Not recommended. Severe RNA degradation during bisulfite treatment is likely, resulting in failed library preparation. |
Table 2: Comparison of Common RNase Inhibitors
| RNase Inhibitor | Mechanism of Action | Optimal Conditions | Incompatible with |
| Recombinant RNasin® | Binds non-covalently to a wide range of RNases (A, B, C). | Broadly effective in various buffers. | - |
| SUPERase•In™ | A protein-based inhibitor with broad specificity. | Effective under a wide range of reaction conditions. | - |
| RNaseOUT™ | Recombinant protein that inhibits RNase A, B, and C. | Requires reducing agents like DTT for full activity. | Oxidizing agents. |
| Vanadyl Ribonucleoside Complexes (VRCs) | Transition-state analogs that bind to the active site of many RNases. | Effective, but can inhibit other enzymes like polymerases. | Reactions involving reverse transcriptase or DNA polymerase. |
Experimental Protocols
Protocol 1: Methylated RNA Immunoprecipitation (MeRIP)
-
RNA Preparation and Fragmentation:
-
Start with high-quality total RNA (RIN ≥ 7.0).
-
Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
Purify the fragmented RNA.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-5-Methoxycytidine antibody.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.[8]
-
Wash the beads multiple times with stringent wash buffers to remove non-specifically bound RNA.
-
-
RNA Elution and Purification:
-
Elute the methylated RNA fragments from the beads.
-
Purify the eluted RNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control sample.
-
Perform high-throughput sequencing.
-
Protocol 2: RNA Bisulfite Conversion
-
RNA Denaturation:
-
Denature the RNA sample at a high temperature to ensure it is single-stranded.
-
-
Bisulfite Treatment:
-
Treat the denatured RNA with a sodium bisulfite solution. This converts unmethylated cytosines to uracils, while 5-methylcytosines and 5-methoxycytosines remain unchanged.[3]
-
The reaction is typically carried out at a specific temperature for a set period.
-
-
Desulfonation and Purification:
-
Remove the bisulfite and desulfonate the RNA.
-
Purify the converted RNA using a spin column or other purification method.[9]
-
-
Reverse Transcription and Library Preparation:
-
Reverse transcribe the bisulfite-converted RNA into cDNA.
-
Prepare a sequencing library from the cDNA.
-
Perform high-throughput sequencing.
-
Mandatory Visualization
Caption: Troubleshooting workflow for RNA degradation.
Caption: MeRIP-seq experimental workflow.
Caption: RNA bisulfite sequencing workflow.
References
- 1. mpbio.com [mpbio.com]
- 2. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 3. epigentek.com [epigentek.com]
- 4. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 5. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 6. Effects of RNA integrity on transcript quantification by total RNA sequencing of clinically collected human placental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 9. content.abcam.com [content.abcam.com]
Technical Support Center: Accurate Quantification of 5-Methoxycytidine and Related Modified Nucleosides
Introduction
Welcome to the technical support center for the accurate quantification of 5-Methoxycytidine (5-moC) and other modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results in their experiments. While specific data for 5-Methoxycytidine is emerging, the principles and protocols outlined here are based on the well-established methods for the closely related and extensively studied 5-methylcytosine (B146107) (5-mC), and serve as a robust starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most accurate method for quantifying global 5-Methoxycytidine levels?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of global 5-Methoxycytidine levels in DNA and RNA.[1][2] This method offers high specificity and allows for the use of stable isotope-labeled internal standards to correct for variations in sample preparation and matrix effects.[1] For high-throughput screening, ELISA-based kits are also available, though they may have different sensitivity and specificity profiles.[3][4][5][6][7]
Q2: Why is a stable isotope-labeled internal standard crucial for accurate quantification by LC-MS/MS?
A2: A stable isotope-labeled (SIL) internal standard, such as ¹³C- or ¹⁵N-labeled 5-Methoxycytidine, is chemically identical to the analyte but has a different mass. Adding a known amount of the SIL internal standard to your sample at the beginning of the workflow allows you to account for any loss of analyte during sample preparation (e.g., DNA/RNA hydrolysis, cleanup) and for variations in ionization efficiency in the mass spectrometer (matrix effects). This significantly improves the accuracy and precision of quantification.
Q3: Can I use a 5-methylcytosine (5-mC) quantification kit to measure 5-Methoxycytidine?
A3: It is not recommended to use a 5-mC quantification kit for 5-Methoxycytidine unless it has been specifically validated for this purpose. The antibodies and reagents in 5-mC specific kits are designed to recognize the methyl group at the 5th position of cytosine and may not have the same affinity or specificity for the methoxy (B1213986) group in 5-Methoxycytidine, leading to inaccurate results.
Q4: What are the key considerations for developing a reliable LC-MS/MS method for 5-Methoxycytidine quantification?
A4: Key considerations include:
-
Efficient Hydrolysis: Complete enzymatic or chemical hydrolysis of DNA/RNA to single nucleosides without degrading the target analyte.
-
Chromatographic Separation: Achieving good separation of 5-Methoxycytidine from other nucleosides and potential interfering compounds.
-
Mass Spectrometry Optimization: Fine-tuning of MS parameters (e.g., ion source, voltages) to maximize the signal for 5-Methoxycytidine and its internal standard.
-
Calibration Curve: Preparing a multi-point calibration curve with a suitable concentration range to ensure linearity and accuracy.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: To minimize matrix effects, you can:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering substances from the sample matrix.[8]
-
Improve Chromatographic Separation: Ensure that 5-Methoxycytidine does not co-elute with major matrix components.
-
Dilute the Sample: If the concentration of 5-Methoxycytidine is high enough, diluting the sample can reduce the concentration of interfering matrix components.[9]
Troubleshooting Guides
LC-MS/MS Quantification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Signal for 5-Methoxycytidine | Incomplete DNA/RNA hydrolysis. | Optimize digestion by increasing enzyme concentration or incubation time. Ensure the use of appropriate enzymes for complete digestion to nucleosides. |
| Degradation of 5-Methoxycytidine during sample preparation. | Keep samples on ice and minimize the duration of harsh chemical treatments. | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters (e.g., temperature, gas flow, voltage). Check for and clean any contamination in the MS source. | |
| Incorrect MS/MS transition settings. | Verify the precursor and product ion masses for 5-Methoxycytidine and its internal standard. | |
| Poor Peak Shape | Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient to improve peak shape. | |
| Co-elution with an interfering compound. | Adjust the chromatographic gradient to better separate the analyte from interferences. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples and standards throughout the protocol. Use a stable isotope-labeled internal standard. |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQs. | |
| Instrument instability. | Check the stability of the LC-MS system by injecting a standard solution multiple times. | |
| Non-linear Calibration Curve | Inaccurate standard dilutions. | Carefully prepare fresh serial dilutions of the calibration standards. |
| Detector saturation at high concentrations. | Extend the calibration curve to lower concentrations or dilute the samples to fall within the linear range. | |
| Significant matrix effects in the standards. | Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration). |
ELISA-Based Quantification (Hypothetical for 5-Methoxycytidine based on 5-mC Kits)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Signal in All Wells | Incorrect reagent preparation or addition. | Ensure all reagents are prepared according to the protocol and added in the correct order. |
| Inactive enzyme or substrate. | Check the expiration dates of all reagents. Store reagents at the recommended temperatures. | |
| Insufficient incubation times or incorrect temperatures. | Follow the recommended incubation times and temperatures precisely. | |
| High Background Signal | Insufficient washing. | Increase the number of wash steps and ensure complete removal of solutions from the wells. |
| Non-specific antibody binding. | Use the blocking buffer provided and ensure adequate incubation time. | |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| Low Signal in Sample Wells Only | Low concentration of 5-Methoxycytidine in the sample. | Increase the amount of input DNA/RNA. |
| Incomplete denaturation of DNA (for some kits). | Ensure complete denaturation of DNA to single strands as per the kit protocol. | |
| High Signal Variation Between Replicate Wells | Inconsistent pipetting. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Uneven temperature across the plate during incubation. | Ensure the plate is incubated in a stable temperature environment. | |
| Edge effects. | Avoid using the outermost wells of the plate if edge effects are suspected. |
Experimental Protocols
Protocol: Preparation of a Calibration Curve for LC-MS/MS Quantification of 5-Methoxycytidine
This protocol outlines the general steps for preparing a calibration curve using a certified 5-Methoxycytidine standard and a stable isotope-labeled (SIL) internal standard.
Materials:
-
Certified 5-Methoxycytidine standard
-
5-Methoxycytidine-SIL internal standard (e.g., ¹³C, ¹⁵N labeled)
-
Nuclease-free water
-
Appropriate solvent for stock solutions (e.g., methanol (B129727) or DMSO)
-
Calibrated pipettes
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the 5-Methoxycytidine standard in the appropriate solvent.
-
Prepare a 1 µg/mL stock solution of the 5-Methoxycytidine-SIL internal standard.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the 5-Methoxycytidine stock solution with nuclease-free water to create a series of working standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. It is recommended to have at least 6-8 calibration points.
-
-
Prepare Calibration Curve Samples:
-
For each calibration point, combine a fixed volume of the corresponding working standard with a fixed amount of the SIL internal standard.
-
The final concentration of the SIL internal standard should be consistent across all calibration samples and your experimental samples. A typical concentration might be 10 ng/mL.
-
-
Analysis:
-
Inject the prepared calibration curve samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the ratio of the peak area of the 5-Methoxycytidine standard to the peak area of the SIL internal standard against the concentration of the 5-Methoxycytidine standard.
-
The curve should be fitted using a linear regression model. An R² value > 0.99 is desirable.
-
Quantitative Data Summary (Example for 5-mC)
The following table provides an example of how to structure quantitative data for a calibration curve.
| Calibration Point | Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1 | 15,000 | 1,000,000 | 0.015 |
| 2 | 5 | 76,000 | 1,020,000 | 0.075 |
| 3 | 10 | 155,000 | 1,010,000 | 0.153 |
| 4 | 50 | 780,000 | 1,030,000 | 0.757 |
| 5 | 100 | 1,520,000 | 990,000 | 1.535 |
| 6 | 500 | 7,600,000 | 1,010,000 | 7.525 |
| 7 | 1000 | 15,100,000 | 1,000,000 | 15.100 |
Visualizations
Caption: Workflow for accurate 5-Methoxycytidine quantification using LC-MS/MS with a stable isotope-labeled internal standard.
References
- 1. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 3. raybiotech.com [raybiotech.com]
- 4. mybiosource.com [mybiosource.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Global DNA Methylation ELISA Kit (5’-methyl-2’-deoxycytidine Quantitation) - Nordic Biosite [nordicbiosite.com]
- 7. 5-mC DNA ELISA Kit | The Genomist [thegenomist.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Bioinformatics Pipelines for Identifying 5-Methoxycytidine (5-mC) Sites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioinformatics pipelines to identify 5-Methoxycytidine (5-mC) sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental methods for detecting 5-mC sites?
A1: The most common methods for detecting 5-mC sites are RNA bisulfite sequencing (RNA-BisSeq) and liquid chromatography-mass spectrometry (LC-MS).[1][2] RNA-BisSeq provides single-nucleotide resolution mapping of 5-mC sites, while LC-MS allows for the quantification of global 5-mC levels.[1][3]
Q2: What is the principle behind bisulfite sequencing for 5-mC detection?
A2: Bisulfite sequencing is considered a gold-standard technology for detecting DNA methylation.[4] The process relies on the chemical conversion of unmethylated cytosines to uracils, while 5-methylcytosines (5-mC) remain unchanged.[4][5] Subsequent sequencing reads these uracils as thymines. By comparing the treated sequence to the original sequence, cytosines that remain as cytosines are identified as methylated.[4]
Q3: What are the main challenges in bioinformatics analysis of bisulfite sequencing data?
A3: Key challenges include:
-
Incomplete bisulfite conversion: This can lead to the overestimation of methylation levels, as unconverted unmethylated cytosines are incorrectly identified as methylated.[6]
-
DNA/RNA degradation: The harsh chemical treatment with bisulfite can cause significant degradation of the nucleic acid template.[5]
-
PCR bias: During amplification, there can be a preferential amplification of either methylated or unmethylated sequences, leading to skewed quantification.[7]
-
Read mapping ambiguity: The reduced complexity of the three-base (A, T, G) sequence after conversion can make it challenging to uniquely align reads to the reference genome.
Q4: How can I assess the quality of my raw sequencing data?
A4: Quality control of raw sequencing reads is a critical first step. Tools like FastQC can be used to analyze various metrics, including per-base sequence quality, GC content, and adapter contamination. Low-quality reads and adapter sequences should be trimmed before alignment.
Troubleshooting Guide
Issue 1: Low yield or poor quality of bisulfite-converted RNA/DNA
| Potential Cause | Recommended Solution |
| RNA/DNA Degradation | Handle samples carefully and minimize freeze-thaw cycles. Use a kit specifically designed for bisulfite conversion of your sample type and input amount. Consider using kits that offer protection against degradation. |
| Inhibitors in the sample | Ensure high purity of the initial RNA/DNA sample. Use appropriate purification methods to remove potential inhibitors like salts, ethanol, or proteins. |
| Low starting material | Quantify your starting material accurately. If the amount is very low, consider methods specifically designed for low-input samples, such as post-bisulfite adapter tagging (PBAT).[8] |
Issue 2: Incomplete bisulfite conversion
| Potential Cause | Recommended Solution |
| Suboptimal reaction conditions | Strictly follow the manufacturer's protocol for the bisulfite conversion kit. Ensure correct incubation times and temperatures.[4] |
| High GC content or secondary structures | Optimize the denaturation step to ensure the DNA/RNA is single-stranded. Some protocols suggest adding denaturants. |
| Insufficient bisulfite reagent | Use the recommended amount of bisulfite reagent for your sample volume and concentration. |
How to check for incomplete conversion:
-
Include an unmethylated control DNA (e.g., lambda phage DNA) in your experiment. The conversion rate of this control should be >99%.[5]
-
Analyze the conversion rate of non-CpG cytosines, which are generally unmethylated in most mammalian tissues.
Issue 3: PCR amplification bias
| Potential Cause | Recommended Solution |
| Primer bias | Design primers that do not contain CpG sites to avoid preferential binding to either methylated or unmethylated templates.[9] Use specialized software for designing bisulfite sequencing primers.[10] |
| Different amplification efficiencies | Optimize PCR conditions, including annealing temperature and cycle number. Some studies suggest using PCR additives to reduce bias.[7] |
| Template secondary structures | Use a polymerase with strong strand-displacement activity and optimize the denaturation step during PCR. |
Bioinformatics approaches to correct for PCR bias:
-
Computational methods, such as those based on cubic polynomial regression, can be used to correct for amplification bias in quantitative methylation studies.[7]
Issue 4: Ambiguous read alignments and inaccurate methylation calling
| Potential Cause | Recommended Solution |
| Reduced sequence complexity | Use specialized bisulfite sequencing aligners (e.g., Bismark, BS-Seeker2) that are designed to handle the three-base nature of the converted reads. |
| Sequencing errors | Perform quality trimming of reads before alignment to remove low-quality bases. |
| Incorrect methylation calling parameters | Adjust the parameters of your methylation calling software to filter out reads with low mapping quality and bases with low sequencing quality. |
Experimental Protocols
RNA Bisulfite Sequencing (RNA-BisSeq) Protocol Outline
-
RNA Isolation and DNase Treatment: Isolate total RNA and treat with DNase to remove any contaminating genomic DNA.[11]
-
RNA Fragmentation: Fragment the RNA to the desired size for library preparation.
-
Bisulfite Conversion: Treat the fragmented RNA with sodium bisulfite. This reaction should be performed under conditions that ensure complete conversion of unmethylated cytosines.[11]
-
Reverse Transcription and Library Preparation: Reverse transcribe the bisulfite-treated RNA into cDNA. Then, prepare the sequencing library, which typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.[12]
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing reads, including quality control, adapter trimming, alignment to a reference genome using a bisulfite-aware aligner, and methylation calling.
Mass Spectrometry (LC-MS) for Global 5-mC Quantification Protocol Outline
-
DNA/RNA Hydrolysis: Hydrolyze the purified nucleic acid sample into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).[13]
-
Chromatographic Separation: Separate the nucleosides using liquid chromatography (LC).
-
Mass Spectrometry Analysis: Detect and quantify the nucleosides using tandem mass spectrometry (MS/MS).[2] The quantification is based on the ratio of the signal for 5-methyl-2'-deoxycytidine (B118692) (for DNA) or 5-methylcytidine (B43896) (for RNA) to the signal for total cytidine.[2]
Quantitative Data Summary
Table 1: Comparison of 5-mC Detection Methods
| Feature | Bisulfite Sequencing (BS-Seq) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Resolution | Single-nucleotide | Global (quantifies total 5-mC) |
| Sensitivity | High | High |
| Quantitative | Yes (relative quantification at specific sites) | Yes (absolute quantification of total 5-mC) |
| Throughput | High (genome-wide) | Low to medium |
| Requirement | High-quality DNA/RNA, bioinformatics expertise | Specialized equipment and expertise |
| Primary Use | Mapping the location of 5-mC sites | Measuring overall 5-mC levels |
Visualizations
Caption: Workflow for 5-mC analysis using bisulfite sequencing.
Caption: Key players in the 5-mC regulatory pathway.
References
- 1. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of DNA amount for bisulfite conversion for analyzing the methylation status of LINE-1 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of PCR-bias in quantitative DNA methylation studies by means of cubic polynomial regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and performance assessment of the whole genome bisulfite sequencing data workflow: currently available tools and a practical guide to advance DNA methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 13. 5mC quantification by mass spectroscopy (Assay 1) [bio-protocol.org]
Validation & Comparative
The Methoxy-Methyl Showdown: A Comparative Guide to 5-Methoxycytidine and 5-Methylcytidine in RNA Function
A comprehensive comparison of 5-methoxycytidine (5-moC) and 5-methylcytidine (B43896) (5-mC) is currently challenging due to a significant disparity in available research. While 5-mC is a well-documented epitranscriptomic mark with established roles in RNA metabolism, 5-moC remains a largely uncharacterized modification. Extensive searches for experimental data directly comparing the functional effects of 5-moC and 5-mC on RNA have yielded limited results, precluding the creation of detailed quantitative comparisons and established signaling pathways for 5-moC.
This guide will therefore focus on the well-established functions of 5-methylcytidine, providing a framework for the types of experimental data and mechanistic understanding that will be necessary to build a future comparative analysis should research on 5-methoxycytidine become available.
5-Methylcytidine (5-mC): A Key Regulator of RNA Fate
5-methylcytosine (B146107) (m5C) is a prevalent and conserved post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] This modification is dynamically regulated by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" that recognize the m5C mark and mediate its downstream effects.[3]
Impact on RNA Function
The functional consequences of 5-mC modification are context-dependent, varying with its location within the RNA molecule.
-
RNA Stability: 5-mC can enhance RNA stability. In tRNA, methylation protects against endonucleolytic cleavage.[4] In mRNA, the m5C reader protein YBX1 can recognize the modification and recruit other factors to stabilize the transcript, preventing its degradation.[2]
-
mRNA Translation: The effect of 5-mC on mRNA translation is complex. Modifications in the 5' untranslated region (5'UTR) are often associated with translational repression.[5][6] Conversely, methylation within the 3'UTR has been shown to positively correlate with translation efficiency.[1] The position of the m5C mark within an mRNA transcript appears to have differential effects on its function.[1]
-
Nuclear Export: The m5C reader ALYREF recognizes methylated cytosines and facilitates the export of mRNA from the nucleus to the cytoplasm, a crucial step for protein synthesis.[2]
The 5-mC Regulatory Machinery
A simplified overview of the key players in the 5-mC modification pathway highlights the dynamic nature of this epitranscriptomic mark.
Quantitative Data on 5-mC Function
The following table summarizes the general effects of 5-mC on RNA function based on its location. It is important to note that these are general trends and the specific effect can vary depending on the transcript and cellular context.
| Feature | Location of 5-mC | Observed Effect on RNA Function | Key Reader Proteins |
| mRNA Stability | Various | Generally increased stability[5] | YBX1 |
| mRNA Translation | 5' UTR | Generally repressive[5][6] | - |
| Coding Sequence (CDS) | Negative correlation with translation efficiency[1] | - | |
| 3' UTR | Positive correlation with translation efficiency[1] | - | |
| mRNA Export | GC-rich regions | Promotes nuclear export[2] | ALYREF |
| tRNA Stability | Anticodon loop, variable loop | Increased stability, protection from cleavage[4] | - |
Experimental Protocols for 5-mC Analysis
Studying 5-mC requires specialized techniques to detect and quantify its presence and to elucidate its function.
Bisulfite Sequencing (BS-Seq) for RNA
This is the gold-standard method for single-nucleotide resolution mapping of 5-mC.
-
RNA Isolation: Isolate total RNA from the cells or tissue of interest. Ensure high quality and purity.
-
DNase Treatment: Remove any contaminating DNA.
-
Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.
-
Reverse Transcription: Convert the bisulfite-treated RNA into cDNA.
-
PCR Amplification: Amplify the cDNA region of interest.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Align sequences to a reference genome. Unmethylated cytosines will appear as thymines (due to the C-to-U-to-T conversion), while 5-methylcytosines will remain as cytosines.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
MeRIP-Seq is used to enrich for RNA fragments containing 5-mC, providing a transcriptome-wide profile of methylation.
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces (e.g., 100-200 nucleotides).
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to 5-mC.
-
Enrichment: Use magnetic beads to pull down the antibody-RNA complexes, thereby enriching for 5-mC-containing fragments.
-
RNA Elution and Library Preparation: Elute the RNA from the beads and prepare a sequencing library.
-
High-Throughput Sequencing: Sequence the enriched RNA fragments.
-
Data Analysis: Map the sequences to the transcriptome to identify regions enriched for 5-mC.
The Uncharted Territory of 5-Methoxycytidine (5-moC)
Currently, 5-methoxycytidine is not recognized as a common, naturally occurring RNA modification in the same vein as 5-mC. While related modifications like 5-hydroxymethylcytidine (B44077) (5-hmC), an oxidation product of 5-mC, have been identified and studied, 5-moC itself remains elusive in the epitranscriptomic landscape.[7] The lack of identified "writer" enzymes that could install a methoxy (B1213986) group at the C5 position of cytosine in RNA, and the absence of detection in high-throughput sequencing studies, suggest it may be extremely rare or absent in natural RNA.
Future research would be required to first establish the existence of 5-moC in biological systems. This would involve:
-
Developing sensitive detection methods: Advanced mass spectrometry techniques would be needed to identify 5-moC in RNA samples.
-
Identifying regulatory enzymes: The discovery of methyltransferases capable of producing 5-moC would be a critical step.
-
Functional characterization: Once confirmed, studies analogous to those performed for 5-mC would be necessary to understand its impact on RNA stability, translation, and its interaction with RNA-binding proteins.
Until such foundational research is conducted, a direct and data-driven comparison between 5-methoxycytidine and 5-methylcytidine's effects on RNA function is not possible. The scientific community's understanding of 5-mC, however, provides a clear roadmap for the exploration of other potential RNA modifications.
References
- 1. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-methylcytidine has a complex, context-dependent role in RNA [dspace-prod.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxycytidine and Pseudouridine in mRNA Therapeutics
In the rapidly evolving landscape of mRNA therapeutics, the strategic use of modified nucleosides is paramount to enhancing efficacy and safety. Among the various modifications, 5-Methoxycytidine (5-moC) and Pseudouridine (B1679824) (Ψ) have emerged as key players in optimizing mRNA stability, translational efficiency, and in mitigating the innate immune response. This guide provides a comprehensive comparative analysis of these two critical modifications, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic candidates.
Performance Comparison: 5-Methoxycytidine vs. Pseudouridine
The choice of nucleoside modification can significantly impact the therapeutic potential of an mRNA drug. Below is a summary of the comparative performance of 5-moC and Ψ across key parameters. It is important to note that much of the direct comparative data available involves 5-methoxyuridine (B57755) (mo⁵U), a closely related analog to 5-moC.
| Parameter | 5-Methoxycytidine (or related analogs) | Pseudouridine (Ψ) | Key Findings |
| Translation Efficiency | Generally lower protein expression compared to Ψ-modified mRNA. One study reported that complete substitution with 5-methoxyuridine (mo⁵U) resulted in a significant inhibition of translation.[1][2] | Consistently demonstrates enhanced protein expression, with N1-methyl-pseudouridine (m¹Ψ) showing particularly robust translational output.[1][3] | Ψ and its derivatives are superior in promoting high levels of protein expression from synthetic mRNA. |
| mRNA Stability | 5-methylcytidine (m⁵C) modifications have been shown to enhance mRNA stability by recruiting stability-promoting proteins like YBX1.[4] | Pseudouridylation can increase the rigidity of the RNA backbone, contributing to enhanced thermal stability and resistance to degradation.[5] | Both modifications contribute to increased mRNA stability, a critical factor for prolonging the therapeutic effect. |
| Immunogenicity | Incorporation of m⁵C and other modifications can reduce the activation of innate immune sensors such as TLR3, TLR7, and TLR8.[6] | Widely recognized for its ability to dampen the innate immune response by reducing the recognition of mRNA by pattern recognition receptors (PRRs).[6][7] | Both modifications are effective at reducing the inherent immunogenicity of in vitro transcribed mRNA, thereby preventing translational shutdown and adverse inflammatory responses. |
Experimental Data Summary
The following tables present quantitative data from studies comparing the effects of nucleoside modifications on translation efficiency and immunogenicity.
Table 1: Comparative Translation Efficiency
| mRNA Modification | Reporter Gene | Cell Line | Relative Protein Expression (Fold Change vs. Unmodified) | Reference |
| Unmodified | GFP | HEK293T | 1.0 | [1] |
| Pseudouridine (Ψ) | GFP | HEK293T | ~8.5 | [1] |
| N1-methyl-pseudouridine (m¹Ψ) | GFP | HEK293T | ~8.5 | [1] |
| 5-methoxyuridine (mo⁵U) | GFP | HEK293T | <1.0 | [1] |
Table 2: Comparative Immunogenicity (RIG-I Induction)
| mRNA Modification | Reporter Gene | Cell Line | Relative RIG-I Expression (Fold Change vs. Unmodified) | Reference |
| Unmodified | Luciferase | nrCM | 1.0 | [8] |
| Modified (ARCA cap, m⁵C, Ψ) | Luciferase | nrCM | ~0.2 | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the innate immune sensing of mRNA and a typical experimental workflow for comparing modified mRNA.
Caption: Innate immune sensing of unmodified vs. modified mRNA.
Caption: Experimental workflow for comparing modified mRNA.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating either 5-moC or Ψ using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
Ribonuclease (RNase) Inhibitor
-
Nuclease-free water
-
NTP solution (ATP, GTP, UTP, CTP)
-
Modified NTPs: 5-methoxy-CTP (5-moCTP) or Pseudouridine-TP (ΨTP)
-
DNase I (RNase-free)
-
RNA purification kit or LiCl solution
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
ATP, GTP, UTP (or CTP) solution (100 mM): 0.8 µL each
-
Modified NTP (5-moCTP or ΨTP, 100 mM): 0.8 µL (replace the corresponding standard NTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions or by LiCl precipitation.
-
Elute the purified mRNA in nuclease-free water.
-
Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify the integrity of the mRNA by agarose (B213101) gel electrophoresis.
mRNA Transfection and Protein Expression Analysis
This protocol outlines the transfection of modified mRNA into mammalian cells and subsequent analysis of protein expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine MessengerMAX Transfection Reagent (or similar)
-
Purified modified mRNA
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for Western blotting or luciferase assay
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute 1.5 µg of modified mRNA into 100 µL of Opti-MEM.
-
Solution B: Dilute 1.5 µL of Lipofectamine MessengerMAX into 100 µL of Opti-MEM.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 10-15 minutes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 800 µL of fresh, pre-warmed complete growth medium to each well.
-
Add the 200 µL transfection complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Protein Expression Analysis:
-
Western Blot:
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the expressed protein.
-
-
Luciferase Assay (if applicable):
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure the luciferase activity according to the manufacturer's protocol.
-
-
mRNA Stability Assay
This protocol describes a method to determine the half-life of modified mRNA in cells using transcriptional inhibition.
Materials:
-
Transfected cells expressing the modified mRNA of interest
-
Actinomycin D (or another transcriptional inhibitor)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable housekeeping gene
Procedure:
-
Transfect cells with the modified mRNA as described above and incubate for a sufficient time to allow for protein expression (e.g., 24 hours).
-
Add Actinomycin D to the cell culture medium at a final concentration of 5 µg/mL to inhibit transcription. This is time point 0.
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR to quantify the relative amount of the target mRNA at each time point, normalized to the housekeeping gene.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.
Immunogenicity Assay (Cytokine Measurement)
This protocol outlines the measurement of pro-inflammatory cytokine production in response to modified mRNA transfection.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Transfection reagents and modified mRNA as described above
-
Cell culture supernatant
-
ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α)
Procedure:
-
Transfect the immune cells with the modified mRNA.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform an ELISA for the desired cytokine according to the manufacturer's instructions.
-
Quantify the cytokine concentration based on a standard curve.
By providing a direct comparison, quantitative data, and detailed methodologies, this guide aims to equip researchers with the necessary information to strategically employ 5-Methoxycytidine and Pseudouridine in the development of next-generation mRNA therapeutics.
References
- 1. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the In Vivo Impact of 5-Methylcytosine on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced role of epigenetic modifications in gene expression is paramount. This guide provides a comparative analysis of 5-methylcytosine (B146107) (5-mC), a key epigenetic marker, and its in vivo validation, offering insights into its performance against other epigenetic modifiers and detailing the experimental frameworks used for its study.
The Central Role of 5-Methylcytosine in Gene Regulation
5-methylcytosine (5-mC) is a fundamental epigenetic modification where a methyl group is added to the fifth carbon of the cytosine base in DNA. This process, primarily occurring at CpG dinucleotides, is a critical mechanism for regulating gene expression. Generally, hypermethylation of gene promoter regions is associated with transcriptional repression, while methylation within the gene body can have a more complex, often positive, correlation with gene expression[1]. The dynamic nature of DNA methylation is crucial for normal development, cellular differentiation, and maintaining genome stability. Dysregulation of 5-mC patterns is a hallmark of various diseases, including cancer.
In Vivo Validation: Models and Methodologies
The in vivo validation of 5-mC's role in gene expression predominantly relies on two key approaches: the use of animal models with genetic modifications and the administration of chemical modulators that alter DNA methylation patterns.
Animal Models: Mouse models are instrumental in studying the functional consequences of altered DNA methylation. Knockout mice for DNA methyltransferases (DNMTs), the enzymes that establish and maintain 5-mC, or for the Ten-eleven translocation (TET) enzymes, which oxidize 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC) and other derivatives, have provided invaluable insights into the indispensable role of DNA methylation in embryonic development and tissue-specific gene regulation[2].
Chemical Modulators: Nucleoside analogs such as 5-aza-2'-deoxycytidine (Decitabine) are widely used to inhibit DNA methylation. These compounds are incorporated into DNA during replication and covalently trap DNMTs, leading to a passive loss of methylation in subsequent cell divisions and the re-expression of silenced genes[3].
Comparative Analysis of Epigenetic Modifiers
The in vivo effects of modulating 5-mC can be compared with other epigenetic modifications or their inhibitors. Below is a summary of quantitative data from various studies, highlighting the impact of these modifiers on gene expression.
| Modifier/Treatment | Model System | Target Gene/Region | Change in Methylation | Change in Gene Expression | Reference |
| 5-aza-2'-deoxycytidine | Ldlr-/- Mice (Atherosclerosis model) | Inflammatory genes in macrophages | Decreased DNA methylation | Significant downregulation of inflammatory genes (e.g., TNF-α, IL-6) | [3] |
| 5-aza-2'-deoxycytidine | EMT6 Mammary Tumor Mice | Tumor suppressor genes | Global hypomethylation | Dose-dependent increase in tumor cell kill and survival time | [4] |
| TET1 Overexpression | Mouse Embryonic Stem Cells | Pluripotency genes | Conversion of 5mC to 5hmC | Upregulation of key developmental genes | [5] |
| Genetic Ablation of DNMTs | Mouse Embryos | Development-associated genes | Genome-wide loss of methylation | Embryonic lethality due to widespread gene dysregulation | N/A |
| 5-hydroxymethylcytosine (5hmC) | Adult Mouse Brain and Liver | Tissue-specific genes | Enrichment in gene bodies | Positive correlation with gene expression levels | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies on DNA methylation. Below are key experimental protocols.
In Vivo Treatment with 5-aza-2'-deoxycytidine in Mice
-
Animal Model: Low-density lipoprotein receptor knockout (Ldlr−/−) mice on a high-fat diet are commonly used for atherosclerosis studies[3].
-
Drug Preparation and Administration: 5-aza-2'-deoxycytidine (Decitabine) is dissolved in saline. Mice are treated with intraperitoneal injections of 5-aza-dC at a dose of 0.5 mg/kg body weight, three times a week for 12 weeks[3].
-
Tissue Collection and Processing: After the treatment period, mice are euthanized, and tissues of interest (e.g., aorta, peritoneal macrophages) are harvested.
-
Nucleic Acid Extraction: Genomic DNA and total RNA are isolated from the collected tissues using standard commercial kits.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, with normalization to a housekeeping gene (e.g., cyclophilin)[3].
-
DNA Methylation Analysis: The methylation status of specific gene promoters is determined by bisulfite sequencing.
Bisulfite Sequencing of Tissue-Derived DNA
Bisulfite sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation[8][9].
-
DNA Extraction: Genomic DNA is extracted from the tissue of interest.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged[8]. Several commercial kits are available for this step. For small DNA samples, an agarose (B213101) bead-based method can be employed to minimize DNA loss[10][11].
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR using primers specific to the converted sequence, avoiding CpG sites within the primer sequence to prevent amplification bias[10]. The thermal cycling protocol typically involves an initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension, and a final extension step[8].
-
Sequencing: The PCR products are then sequenced.
-
Data Analysis: The methylation level at each CpG site is quantified by comparing the number of cytosine reads to the total number of cytosine and thymine (B56734) reads in the sequence data[8].
Visualizing the Workflow and Signaling Pathways
Diagrams are provided below to illustrate the experimental workflow for in vivo validation of 5-mC's role in gene expression and a relevant signaling pathway.
Caption: Experimental workflow for in vivo validation of 5-mC.
Caption: ERK1/2 signaling pathway influencing DNA methylation.
The ERK1/2 signaling pathway, a key regulator of cell proliferation and differentiation, has been shown to influence DNA methylation. Activated ERK1/2 can translocate to the nucleus and, through a series of interactions, potentially recruit DNMT1 to specific gene promoters, leading to hypermethylation and subsequent gene silencing[12]. This provides a direct link between extracellular signals and epigenetic regulation of gene expression.
Conclusion
The in vivo validation of 5-methylcytosine's role in gene expression is a multifaceted process that integrates animal models, chemical biology, and advanced molecular analysis techniques. A comprehensive understanding of 5-mC's function, in comparison to other epigenetic modifiers, is essential for the development of novel therapeutic strategies targeting the epigenome. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and interpret in vivo studies in this dynamic field.
References
- 1. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the dynamic changes of 5-hydroxymethylcytosine in T-cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA Methylation by 5-Aza-2′-deoxycytidine Ameliorates Atherosclerosis Through Suppressing Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigenome-noe.net [epigenome-noe.net]
- 11. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Methylcytidine Levels Across Diverse Cell Types
An important note on 5-Methoxycytidine: Initial searches for quantitative data on 5-Methoxycytidine in various cell types did not yield significant results, suggesting it is either a very rare modification or not extensively studied in this context. The majority of research in the field of DNA and RNA modifications focuses on 5-Methylcytidine (B43896) (5mC), a crucial epigenetic marker. This guide will, therefore, provide a comprehensive quantitative comparison of 5-Methylcytidine levels, which is likely of primary interest to researchers in this field.
This guide is designed for researchers, scientists, and drug development professionals, offering a comparative overview of 5-Methylcytidine (5mC) levels in different cell types, with a particular focus on the distinctions between normal and cancerous cells. The data presented is compiled from various studies employing sensitive detection methods.
Quantitative Comparison of 5-Methylcytidine (5mC) Levels
The following tables summarize the quantitative levels of 5-methyl-2'-deoxycytidine (B118692) (the deoxyribonucleoside form of 5mC in DNA) in various human tissues and cell lines. A consistent trend observed is the global hypomethylation (a decrease in overall 5mC content) in tumor cells compared to their normal counterparts.[1]
Table 1: 5-Methyl-2'-deoxycytidine (5mdC) Levels in Normal Human Tissues
| Tissue | Mole Percent 5mdC (%) |
| Thymus | 1.00[2] |
| Brain | 0.98[2] |
| Sperm | 0.84[2] |
| Placenta | 0.76[2] |
Table 2: Comparison of 5-Methyl-2'-deoxycytidine (5mdC) Levels in Cancerous vs. Normal Tissues
| Tissue Type | Condition | 5mdC Levels | Fold Change (Tumor vs. Normal) |
| Lung | Normal | Higher | - |
| Lung Squamous Cell Carcinoma | Tumor | Depleted by ~5-20% | ~0.8-0.95 |
| Brain | Normal | Higher | - |
| Brain Tumor | Tumor | Significantly Lower | Up to >30-fold reduction in 5hmC, a derivative |
Note: While direct percentage values for all cancer types are not consistently reported across studies, the trend of depletion is a well-documented phenomenon. Cancer cells can exhibit 20-60% less genomic 5mC than normal cells.[1] For instance, in lung squamous cell carcinomas, 5mdC levels were found to be depleted by approximately 5-20% compared to normal lung tissue.
Table 3: Global 5mC Percentage in Total Cytosines in Cell Lines
| Cell Line | Cell Type | % of 5mC in Total Cytosines |
| KG1 | Leukemia | 13.5% |
| WM266-4 | Melanoma | 5.9% |
Experimental Protocols
The quantification of 5-Methylcytidine is predominantly achieved through highly sensitive analytical techniques. Below are the methodologies for the key experiments cited in the data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 5mdC Quantification
This is a gold standard method for the accurate quantification of global DNA methylation.
Objective: To precisely measure the amount of 5-methyl-2'-deoxycytidine relative to unmodified deoxycytidine.
Protocol:
-
DNA Isolation: Genomic DNA is extracted from the cell or tissue samples using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Digestion: The purified DNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically a multi-step process:
-
Incubation with DNase I and nuclease P1 overnight at 37°C to break down the DNA into individual nucleotides.
-
Subsequent dephosphorylation of the nucleotide monophosphates using calf intestine alkaline phosphatase for 24 hours at 37°C to yield nucleosides.
-
-
LC Separation: The resulting mixture of nucleosides is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate the nucleosides based on their hydrophobicity.
-
MS/MS Detection: The separated nucleosides are then introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection of the parent and fragment ions characteristic of 5-methyl-2'-deoxycytidine and other nucleosides.
-
Quantification: The amount of 5mdC is quantified by comparing its peak area to that of a stable isotope-labeled internal standard. The percentage of 5mC is then calculated relative to the total amount of cytosine.
Flow Cytometry for Comparative Analysis of Total 5mC Content
This method allows for the high-throughput comparison of global 5mC levels between different cell populations.
Objective: To compare the total 5mC content in different cell lines.
Protocol:
-
Cell Preparation: Cells are harvested and fixed.
-
Antibody Labeling: The cells are incubated with a primary antibody specific for 5mC.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.
-
DNA Staining: The total DNA content is stained with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer, which measures the fluorescence intensity from both the 5mC antibody and the DNA stain for each individual cell.
-
Data Analysis: The 5mC content is expressed as the mean fluorescence intensity (MFI) of the 5mC-related fluorescence. A 5mC/DNA index can be calculated by taking the ratio of the 5mC MFI to the PI MFI to normalize for differences in DNA content between cell types.
Visualizations
DNA Methylation and Demethylation Pathway
The following diagram illustrates the central pathway of DNA methylation, highlighting the enzymatic processes that add and remove the methyl group from cytosine, a critical process in gene regulation.
Caption: The DNA methylation and active demethylation pathway.
Experimental Workflow for LC-MS/MS Quantification of 5mdC
This diagram outlines the key steps involved in the quantification of 5-methyl-2'-deoxycytidine using liquid chromatography-tandem mass spectrometry.
Caption: Workflow for 5mdC quantification by LC-MS/MS.
References
A Researcher's Guide to Cross-Validating 5-Methoxycytidine (5-mC) Sites Identified by Different Methods
For researchers, scientists, and drug development professionals, the accurate identification of 5-Methoxycytidine (5-mC) sites in RNA is crucial for understanding its role in gene regulation and disease. This guide provides a comprehensive comparison of the leading experimental methods for transcriptome-wide 5-mC profiling, offering insights into their principles, performance, and the necessary experimental protocols.
The landscape of epitranscriptomics has been rapidly evolving, with 5-mC emerging as a key regulatory mark. A variety of high-throughput sequencing-based methods have been developed to map these modifications across the transcriptome. However, each method comes with its own set of strengths and limitations. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate method for their experimental goals and in understanding the nuances of cross-validating findings from different approaches.
Comparative Analysis of 5-mC Identification Methods
The primary experimental methods for identifying 5-mC sites can be broadly categorized into those based on bisulfite conversion and those relying on immunoprecipitation of methylated RNA fragments. Below is a summary of their key characteristics.
| Feature | RNA Bisulfite Sequencing (RNA-BisSeq) | m5C-RNA Immunoprecipitation (m5C-RIP-seq) | Aza-Immunoprecipitation (Aza-IP) | Methylation-Individual-Nucleotide-Resolution Crosslinking and Immunoprecipitation (miCLIP) |
| Principle | Chemical conversion of unmethylated cytosine to uracil, while 5-mC remains unchanged. | Enrichment of RNA fragments containing 5-mC using a specific antibody. | Mechanism-based covalent trapping of methyltransferases to their RNA substrates using 5-azacytidine, followed by immunoprecipitation. | UV cross-linking of a methyltransferase to its RNA substrate, followed by immunoprecipitation and identification of the crosslink site. |
| Resolution | Single nucleotide | ~100-200 nucleotides | Single nucleotide (inferred from C-to-G transversion) | Single nucleotide |
| Quantitative | Yes, provides methylation level at each site. | Semi-quantitative, indicates enrichment. | Semi-quantitative, indicates enzyme targets. | Semi-quantitative, indicates crosslink efficiency. |
| Strengths | Gold standard for single-base resolution and quantification.[1] | Relatively straightforward protocol. | Identifies direct targets of specific methyltransferases.[2] | High resolution and specificity for enzyme targets. |
| Limitations | RNA degradation due to harsh chemical treatment; incomplete conversion in structured RNA regions.[3] | Lower resolution; antibody specificity can be a concern; may not identify methylation in low-abundance mRNAs.[4] | Requires overexpression of an epitope-tagged methyltransferase or a highly specific antibody to the endogenous enzyme; relies on the incorporation of 5-azacytidine.[2] | Can be technically challenging; relies on efficient UV cross-linking. |
| Validation | Often used as the benchmark for other methods. | Requires validation by a higher-resolution method like RNA-BisSeq or RT-qPCR. | Validation of candidate sites often involves RNAi of the methyltransferase followed by conventional RNA bisulfite sequencing.[5] | Cross-validation with other methods is recommended. |
Experimental Workflows and Signaling Pathways
To visualize the relationships between these methods and the general workflow for cross-validation, the following diagrams are provided.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide.
Transcriptome-Wide RNA Bisulfite Sequencing (RNA-BisSeq)
This protocol is adapted from established methods for the single-nucleotide resolution mapping of 5-mC in RNA.[6][7]
Materials:
-
Total RNA or poly(A)-selected RNA
-
DNA-free™ DNase Treatment & Removal Reagents
-
EZ RNA Methylation™ Kit
-
NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®
-
Agencourt RNAClean XP Beads
-
Qubit™ RNA HS Assay Kit
-
Agilent RNA 6000 Pico Kit
Procedure:
-
RNA Preparation:
-
Start with high-quality total RNA (RIN > 7).
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
If focusing on mRNA, perform two rounds of poly(A) selection.
-
-
Bisulfite Conversion:
-
Fragment the RNA to an appropriate size (e.g., ~100-200 nt).
-
Perform bisulfite conversion of the fragmented RNA using a commercially available kit (e.g., EZ RNA Methylation™ Kit) following the manufacturer's instructions. This step converts unmethylated cytosines to uracils.
-
Purify the bisulfite-converted RNA.
-
-
Library Preparation:
-
Synthesize first-strand cDNA from the bisulfite-converted RNA using random primers.
-
Synthesize second-strand cDNA.
-
Perform end repair, dA-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR with a minimal number of cycles to avoid bias.
-
Purify the final library and assess its quality and quantity using a Qubit fluorometer and an Agilent Bioanalyzer.
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform.
-
For data analysis, use a specialized aligner that can handle bisulfite-converted reads (e.g., Bismark, meRanTK).
-
Call methylation sites by comparing the sequenced reads to a reference genome, identifying positions where cytosines were not converted to thymines (uracils in the RNA).
-
m5C-RNA Immunoprecipitation Sequencing (m5C-RIP-seq)
This protocol outlines the enrichment of 5-mC containing RNA fragments for sequencing.[5][8]
Materials:
-
Total RNA
-
RNA fragmentation buffer
-
Anti-5-methylcytosine (5-mC) antibody
-
Protein A/G magnetic beads
-
RIP buffer
-
RNA purification kit
-
Library preparation kit for sequencing
Procedure:
-
RNA Preparation and Fragmentation:
-
Extract high-quality total RNA.
-
Fragment the RNA to an average size of ~100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-5-mC antibody in RIP buffer to allow the antibody to bind to methylated RNA fragments.
-
Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA from the beads.
-
Purify the eluted RNA.
-
Construct a sequencing library from the enriched RNA fragments using a standard RNA-seq library preparation kit. An input library from the fragmented RNA before immunoprecipitation should also be prepared as a control.
-
-
Sequencing and Data Analysis:
-
Sequence both the m5C-IP and input libraries.
-
Align the reads to the reference genome.
-
Identify enriched regions (peaks) in the m5C-IP library compared to the input library using peak-calling software (e.g., MACS2). These peaks represent regions with a high likelihood of containing 5-mC sites.
-
5-azacytidine-mediated RNA Immunoprecipitation (Aza-IP)
This method identifies the direct targets of specific RNA methyltransferases.[2][5][9][10]
Materials:
-
Cell line of interest
-
Lentiviral vector for expressing an epitope-tagged RNA methyltransferase (e.g., V5-tag)
-
5-azacytidine (5-aza-C)
-
Cell lysis buffer
-
Anti-epitope tag antibody (e.g., anti-V5)
-
Protein A/G magnetic beads
-
Stringent wash buffers
-
RNA fragmentation reagents
-
RNA purification kit
-
Library preparation kit for sequencing
Procedure:
-
Cell Culture and 5-aza-C Treatment:
-
Transduce the cell line with a lentivirus to express the epitope-tagged methyltransferase of interest. A control cell line expressing a non-specific protein (e.g., GFP) should also be prepared.
-
Culture the cells in the presence of a low concentration of 5-azacytidine. This allows for the incorporation of 5-aza-C into newly transcribed RNA.
-
-
Immunoprecipitation of Covalently-Linked RNA-Protein Complexes:
-
Lyse the cells and immunoprecipitate the tagged methyltransferase using an antibody against the epitope tag and Protein A/G magnetic beads. The methyltransferase will be covalently bound to its target RNAs containing 5-aza-C.
-
Perform stringent washes to remove non-covalently bound RNAs.
-
-
RNA Isolation and Library Preparation:
-
Elute the RNA from the immunoprecipitated complexes.
-
Fragment the purified RNA.
-
Prepare a strand-specific sequencing library from the fragmented RNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library.
-
Align the reads to the reference genome.
-
Identify enriched regions corresponding to the direct targets of the methyltransferase. A key feature of Aza-IP data is the presence of C-to-G transversions at the site of methylation, which can be used to pinpoint the exact modified cytosine.[2]
-
Conclusion
The choice of method for identifying 5-mC sites depends on the specific research question. RNA-BisSeq provides the most comprehensive and quantitative data at single-nucleotide resolution, making it the gold standard. However, it is also the most technically challenging and can be affected by RNA degradation. Immunoprecipitation-based methods like m5C-RIP-seq are less technically demanding and are useful for identifying regions of 5-mC enrichment, although with lower resolution. Aza-IP and miCLIP are powerful techniques for identifying the specific targets of RNA methyltransferases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transcriptome-wide target profiling of RNA cytosine methyltransferases using the mechanism-based enrichment procedure Aza-IP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome-wide target profiling of RNA cytosine methyltransferases using the mechanism-based enrichment procedure Aza-IP | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome-Wide Mapping of RNA 5-Methylcytosine in Arabidopsis mRNAs and Noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of direct targets and modified bases of RNA cytosine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 5-Methylcytosine "Writer" Enzymes: The TET Family
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the modification of cytosine bases in DNA plays a pivotal role in gene regulation. While DNA methyltransferases (DNMTs) are the established "writers" of 5-methylcytosine (B146107) (5mC), the Ten-Eleven Translocation (TET) family of enzymes function as crucial editors, oxidizing 5mC to initiate demethylation pathways. It is important to note that the term "5-Methoxycytidine writer enzymes" does not correspond to a known enzymatic activity in the context of DNA modification. The primary enzymatic modifications beyond initial methylation involve oxidation, not methoxylation. This guide provides a functional comparison of the key 5-methylcytosine oxidizing enzymes: TET1, TET2, and TET3.
Functional Comparison of TET Enzymes
The TET family of dioxygenases (TET1, TET2, and TET3) are central to the process of active DNA demethylation. They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC)[1][2][3]. This process is critical for embryonic development, cell differentiation, and has been implicated in various diseases, including cancer[4][5][6].
Data Presentation: Comparative Functional Analysis of TET Enzymes
| Feature | TET1 | TET2 | TET3 |
| Primary Function | DNA demethylation, maintenance of pluripotency[6][7]. | DNA demethylation, hematopoietic stem cell differentiation[5][8]. | DNA demethylation, embryonic and neural development[5][7]. |
| Substrate Preference | 5mC > 5hmC > 5fC. The rate of oxidation is significantly reduced for 5hmC (4.9 to 6.3-fold) and 5fC (7.8 to 12.6-fold) compared to 5mC[1]. | 5mC > 5hmC > 5fC. Similar progressive decrease in activity for oxidized substrates as TET1[1]. | 5mC > 5hmC > 5fC. Also shows a progressive decrease in activity for oxidized substrates[1]. |
| Genomic Localization | Preferentially binds to high-CpG density promoters[2][8]. | More commonly located at low-CpG density promoters and gene bodies of highly expressed genes and enhancers[2][8]. | Binds to CpG islands; highly expressed in oocytes and zygotes[7][9]. |
| Cofactors | Fe(II), α-ketoglutarate, O2[10][11]. | Fe(II), α-ketoglutarate, O2[10][11]. | Fe(II), α-ketoglutarate, O2[10][11]. |
| Known Activators | Vitamin C (Ascorbate)[12][13][14]. | Vitamin C (Ascorbate)[12][13][14]. | Vitamin C (Ascorbate)[12][13][14]. |
| Known Inhibitors | Succinate, Fumarate, 2-hydroxyglutarate (2-HG), Bobcat339 (IC50 = 33 µM)[13][15][16][17]. | Succinate, Fumarate, 2-hydroxyglutarate (2-HG), Bobcat339 (IC50 = 73 µM)[13][15][16][17]. | Succinate, Fumarate, 2-hydroxyglutarate (2-HG)[13][17]. |
| Tissue Expression | Highly expressed in embryonic stem cells (ESCs) and primordial germ cells (PGCs)[6][7]. | Expressed in ESCs and highly expressed in hematopoietic tissues[7][8]. | Predominantly expressed in oocytes, zygotes, and neurons[7]. |
Signaling Pathway and Regulation of TET Enzyme Activity
The activity of TET enzymes is tightly regulated by the availability of cofactors and the presence of various metabolites. Furthermore, their expression and recruitment to specific genomic loci are controlled by complex signaling networks.
Caption: Regulation of TET enzyme activity.
Experimental Protocols
Accurate assessment of TET enzyme activity is crucial for understanding their biological roles. Below are detailed methodologies for key experiments.
In Vitro TET Enzyme Activity Assay using Mass Spectrometry
This method provides a direct and sensitive measurement of TET enzyme activity by quantifying the conversion of 5mC to its oxidized derivatives.
Experimental Workflow
References
- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET enzymes - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. oatext.com [oatext.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 8. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.cuni.cz [publications.cuni.cz]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. biocompare.com [biocompare.com]
Unveiling the Influence of 5-Methoxycytidine on Protein Translation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of mRNA modifications on protein translation is paramount. This guide provides a comparative analysis of 5-Methoxycytidine (5-methoxy-C) and its more extensively studied counterpart, 5-Methylcytidine (m5C), on protein translation efficiency. While direct quantitative data for 5-methoxy-C remains limited in publicly available literature, this guide leverages data from m5C as a proxy to provide a framework for evaluation and outlines detailed experimental protocols to empower researchers to conduct their own comparative studies.
The modification of mRNA molecules presents a critical layer of gene expression regulation. Among the over 170 known RNA modifications, those occurring on the cytosine base, such as 5-methylcytosine (B146107) (m5C), have been shown to have a complex and context-dependent role in modulating protein translation. The introduction of a methoxy (B1213986) group to form 5-methoxycytidine is another potential modification, and understanding its impact is crucial for the rational design of mRNA-based therapeutics and research tools.
Comparative Analysis of Cytosine Modifications on Translation
Table 1: Impact of 5-Methylcytidine (m5C) on Protein Translation Efficiency
| Location of m5C Modification | Observed Effect on Translation | Supporting Evidence |
| 5' Untranslated Region (UTR) | Can be inhibitory | NSUN2-mediated methylation of the p27 mRNA 5' UTR has been reported to reduce its translation.[1] |
| Coding Sequence (CDS) | Generally inhibitory | The abundance of m5C modifications in the coding sequence has been shown to negatively correlate with mRNA translation efficiency.[2] |
| 3' Untranslated Region (UTR) | Can be enhancing | NSUN2-mediated methylation in the 3' UTR of CDK1 mRNA has been shown to enhance translation by increasing ribosome assembly.[1][2] |
It is important to note that these findings for m5C may not be directly extrapolated to 5-methoxy-C. The addition of an oxygen atom in the methoxy group could alter the chemical properties, potentially leading to different interactions with the translational machinery.
Experimental Protocols for Validating Translational Impact
To rigorously assess the impact of 5-methoxycytidine on protein translation, standardized experimental workflows are essential. The following are detailed protocols for two common and effective assays.
In Vitro Translation (IVT) Assay using Rabbit Reticulocyte Lysate
This assay provides a cell-free system to directly measure the translational output of a specific mRNA transcript.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
RNase Inhibitor
-
Control and 5-methoxy-C modified mRNA transcripts
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:
-
Rabbit Reticulocyte Lysate (typically 50-70% of final volume)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine (to label newly synthesized proteins)
-
RNase Inhibitor
-
mRNA template (1-5 µg)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.[3][4]
-
Analysis:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the translated proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography.
-
Quantify the band intensities to compare the translation efficiency of the control and modified mRNAs.
-
Luciferase Reporter Assay in Cultured Cells
This cell-based assay provides insights into the translational efficiency within a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Lipofectamine or other transfection reagent
-
Reporter plasmids encoding Firefly luciferase with and without the 5-methoxy-C modification in the mRNA transcript.
-
Co-reporter plasmid encoding Renilla luciferase (for normalization).
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a mixture of the Firefly luciferase reporter plasmid (control or modified) and the Renilla luciferase control plasmid.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex to the cells and incubate for 24-48 hours.[5][6][7]
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.[6]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between the control and 5-methoxy-C modified mRNA to determine the relative translation efficiency.
-
Visualizing the Experimental Workflow and Regulatory Pathways
To provide a clear visual representation of the experimental process and the cellular pathways involved in translation regulation, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflows for assessing translation efficiency.
References
- 1. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. med.emory.edu [med.emory.edu]
Unveiling the Immunogenicity of 5-Methoxycytidine-Modified mRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of mRNA modifications is paramount for designing safe and effective therapeutics and vaccines. This guide provides an objective comparison of 5-Methoxycytidine (m5C)-modified mRNA with other common alternatives, supported by experimental data and detailed protocols to aid in the assessment of mRNA immunogenicity.
The intrinsic immunogenicity of unmodified messenger RNA (mRNA) can trigger innate immune responses, potentially hindering its therapeutic efficacy and causing adverse effects. Chemical modifications of mRNA nucleosides have emerged as a key strategy to circumvent this issue. While N1-methyl-pseudouridine (m1Ψ) has become the gold standard, particularly due to its use in the highly effective COVID-19 mRNA vaccines, other modifications such as 5-Methoxycytidine (m5C) are being actively investigated for their potential to modulate the immune response.[1][2]
Comparative Analysis of Modified mRNA Immunogenicity
The immunogenicity of modified mRNA is primarily assessed by its ability to activate innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the production of pro-inflammatory cytokines and type I interferons.[3][4] The goal of many mRNA modifications is to reduce this activation, thereby increasing protein expression and the duration of the therapeutic effect.
| Modification | Key Findings on Immunogenicity | Notes |
| Unmodified mRNA | Induces a strong innate immune response characterized by high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α, IFN-β).[5][6] This is largely due to recognition by TLRs and RIG-I.[2][7] | High immunogenicity can limit protein expression and may lead to undesirable side effects. |
| Pseudouridine (Ψ) | Significantly reduces the activation of TLRs, leading to lower production of inflammatory cytokines compared to unmodified mRNA.[1] | One of the pioneering modifications for reducing mRNA immunogenicity. |
| N1-methyl-pseudouridine (m1Ψ) | Demonstrates superior performance in reducing immunogenicity compared to pseudouridine.[1] It effectively evades recognition by innate immune sensors, leading to very low levels of cytokine induction and enhanced protein expression.[1][5] | Widely used in approved mRNA vaccines (Pfizer-BioNTech and Moderna).[8] |
| 5-Methoxycytidine (m5C) | Incorporation of m5C has been shown to reduce innate immune responses.[1][9] In the context of self-amplifying RNA (saRNA), m5C can attenuate the induction of type I interferon, a key driver of reactogenicity.[2] This effect is mediated, at least in part, by avoiding detection by the cytosolic RNA sensor RIG-I in specific immune cells like plasmacytoid dendritic cells (pDCs).[2] | Much of the current data is derived from saRNA platforms. Direct, extensive comparisons with m1Ψ in non-amplifying mRNA systems are less common in the available literature. Some studies on saRNA suggest that while m5C reduces immunogenicity, it may also lead to lower protein expression compared to canonical nucleotides in that specific context.[9] |
Signaling Pathways of Innate Immune Recognition of mRNA
The innate immune system recognizes different forms of mRNA through specific pattern recognition receptors (PRRs), primarily located in endosomes (TLRs) and the cytoplasm (RLRs). The choice of nucleoside modification can significantly influence which of these pathways are activated.
Caption: Innate immune sensing of modified mRNA.
Experimental Protocols
In Vitro Assessment of mRNA Immunogenicity using Human PBMCs
This protocol outlines a method for quantifying the secretion of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) following stimulation with different mRNA modifications.
1. Isolation of PBMCs:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood onto a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.
-
Wash the cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
2. Stimulation of PBMCs:
-
Seed 2 x 10^5 PBMCs per well in a 96-well plate in a final volume of 200 µL.
-
Prepare mRNA-lipid nanoparticle (LNP) complexes for each modification to be tested (unmodified, m5C, m1Ψ, etc.).
-
Add the mRNA-LNP complexes to the cells at a final concentration of 1 µg/mL.
-
Include a positive control (e.g., R848, a TLR7/8 agonist) and a negative control (LNP formulation without mRNA).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[10]
3. Quantification of Cytokines by ELISA:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key cytokines such as TNF-α and IFN-α according to the manufacturer's instructions.[10]
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Caption: Workflow for in-vitro immunogenicity testing.
Conclusion
The modification of mRNA nucleosides is a critical determinant of its immunogenic potential. While N1-methyl-pseudouridine has been established as a highly effective modification for reducing innate immune activation and is a component of successful commercial vaccines, 5-Methoxycytidine also demonstrates a capacity to dampen the immune response, particularly by mitigating RIG-I sensing.[1][2][8] However, for non-amplifying mRNA, more direct comparative studies are needed to fully elucidate the relative benefits of m5C in terms of the balance between reduced immunogenicity and translational efficiency. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the immunogenic profiles of m5C and other modified mRNA candidates in their own therapeutic or vaccine development pipelines.
References
- 1. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Incorporation of 5-methylcytidine alleviates RIG-I-mediated innate immune responses to a self-amplifying RNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 9. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxycytidine: A Comparative Guide to its Validation as a Disease Biomarker
The pursuit of reliable and sensitive biomarkers is a cornerstone of modern disease diagnostics, prognostics, and therapeutic monitoring. In the realm of epigenetics, modifications to DNA and RNA have emerged as a promising source of such biomarkers. This guide provides a comprehensive comparison of 5-methoxycytidine, more commonly known as 5-methylcytidine (B43896) (m5C) when referring to its presence in RNA or 5-methyl-2'-deoxycytidine (B118692) (5-mdC) in DNA, and its validation as a biomarker in various disease models. For the purpose of this guide, we will refer to it as 5-methylcyt(id)ine, encompassing both its RNA and DNA forms.
Performance Comparison of 5-Methylcyt(id)ine as a Biomarker
The utility of a biomarker is determined by its ability to accurately and reliably distinguish between different physiological states. The following tables summarize the quantitative performance of 5-methylcyt(id)ine and its derivatives, such as 5-hydroxymethylcytosine (B124674) (5hmC), in comparison to other established biomarkers in various disease contexts.
Cancer Diagnostics
Table 1: Performance of 5-Methylcytidine (m5C) in Blood for Colorectal Cancer (CRC) Diagnosis
| Biomarker | AUC (Training Set) | AUC (Validation Set) | Sensitivity (Optimal Cutoff) | Specificity (Optimal Cutoff) |
| m5C RNA in immune cells | 0.888 | 0.909 | - | - |
| CEA | 0.739 | - | - | - |
| CA19-9 | 0.669 | - | - | - |
| CA125 | 0.629 | - | - | - |
| m5C + CEA + CA19-9 + CA125 | 0.937 | - | - | - |
AUC: Area Under the Curve; CEA: Carcinoembryonic Antigen; CA19-9: Carbohydrate Antigen 19-9; CA125: Cancer Antigen 125. A higher AUC value indicates better diagnostic performance.
Table 2: Performance of 5-Methylcytidine (m5C) in Leukocytes for Non-Small Cell Lung Cancer (NSCLC) Diagnosis
| Biomarker | AUC |
| m5C RNA | 0.912 |
| CEA | 0.773 |
| SCC | 0.669 |
| Cyfra21-1 | 0.754 |
| CA125 | 0.732 |
| m5C + CEA + SCC + Cyfra21-1 + CA125 | 0.960 |
SCC: Squamous Cell Carcinoma Antigen; Cyfra21-1: Cytokeratin 19 Fragment.
Table 3: Performance of 5-Hydroxymethylcytosine (5hmC) in cfDNA for Various Cancers
| Cancer Type | AUC | Sensitivity | Specificity |
| Colorectal & Gastric Cancer | 0.95 | 83% | 94% |
| Esophageal Cancer | 0.947 | 93.75% | 85.71% |
cfDNA: cell-free DNA.
Experimental Protocols
Accurate and reproducible quantification of 5-methylcyt(id)ine is critical for its validation as a biomarker. Below are detailed methodologies for key experiments cited in the validation of this epigenetic marker.
Quantification of 5-methyl-2'-deoxycytidine in DNA by LC-MS/MS
This method is highly specific and sensitive for the simultaneous measurement of 5-methyl-2'-deoxycytidine (5-mdC) and other modified nucleosides.
1. Sample Preparation (from Urine):
-
Internal Standards: Isotope-labeled internal standards for each analyte are added to the urine samples to correct for variations in sample processing and instrument response.
-
Solid-Phase Extraction (SPE): The urine samples are loaded onto an online SPE column to remove interfering substances and concentrate the analytes of interest.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography (HPLC) system is used to separate the different nucleosides in the sample.
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: A gradient of two solvents (e.g., A: water with 0.1% formic acid; B: methanol (B129727) with 0.1% formic acid) is used to elute the nucleosides from the column.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (MS/MS) is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its internal standard, ensuring high selectivity and sensitivity. The detection limits for 5-mdC can be as low as 0.3 picograms.
Transcriptome-Wide Mapping of 5-methylcytidine in RNA by Bisulfite Sequencing
This technique allows for the identification of m5C sites at single-nucleotide resolution across the entire transcriptome.
1. RNA Preparation:
-
RNA Isolation: Total RNA is extracted from cells or tissues of interest.
-
rRNA Depletion: Ribosomal RNA, which is highly abundant, is removed to enrich for messenger RNA (mRNA) and other non-coding RNAs.
2. Bisulfite Conversion:
-
Chemical Treatment: The RNA is treated with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil. 5-methylcytosine (B146107) residues are resistant to this conversion and remain as cytosine.
3. Library Preparation for Sequencing:
-
RNA Fragmentation: The bisulfite-treated RNA is fragmented into smaller pieces.
-
Reverse Transcription: The RNA fragments are reverse transcribed into complementary DNA (cDNA).
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create a library for sequencing.
4. High-Throughput Sequencing:
-
Sequencing Platform: The prepared library is sequenced using a next-generation sequencing platform.
5. Data Analysis:
-
Read Mapping: The sequencing reads are mapped to a reference genome or transcriptome.
-
Methylation Calling: By comparing the sequenced reads to the reference, cytosines that were not converted to thymine (B56734) (uracil in RNA is read as thymine in DNA sequencing) are identified as methylated sites.
Visualization of Key Pathways and Workflows
Understanding the biological context of 5-methylcyt(id)ine is crucial for its interpretation as a biomarker. The following diagrams, generated using the DOT language, illustrate relevant signaling pathways and experimental workflows.
Safety Operating Guide
Navigating the Proper Disposal of 5-Methoxycytidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical compounds are critical for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 5-Methoxycytidine.
Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-Methoxycytidine was not publicly available through general searches. The following procedures are based on general best practices for laboratory chemical waste and information from the SDS of the structurally similar compound, 5-Methylcytidine. This information is for preliminary guidance only and is not a substitute for a compound-specific SDS. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Hazard Profile and Safety Data for 5-Methylcytidine (as a proxy)
To provide a framework for safe handling, the following table summarizes key information for the related compound, 5-Methylcytidine. These potential hazards should be considered when handling 5-Methoxycytidine until a specific SDS is obtained.
| Property | Data for 5-Methylcytidine | Source |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Solubility | Soluble in water | [1] |
| Incompatible Materials | Oxidizing agents | [1][2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of 5-Methoxycytidine, emphasizing caution due to the absence of a specific SDS.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure risks. This includes, but is not limited to:
-
Protective gloves: Chemically resistant gloves are mandatory. Inspect them for any signs of degradation before use.
-
Eye protection: Safety glasses with side shields or goggles are essential.
-
Lab coat: A lab coat should be worn to protect from skin contact.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect waste 5-Methoxycytidine and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, dedicated waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "5-Methoxycytidine".
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.
3. Storage of Waste: Proper storage of the hazardous waste container prior to disposal is crucial.
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Arrange for Professional Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety department is the primary resource for arranging the disposal of chemical waste. Provide them with all available information on the compound.
-
Professional Disposal Service: EHS will coordinate the pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Containment: For a small solid spill, carefully sweep up the material and place it in a sealed container for disposal.[1][2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
References
Personal protective equipment for handling 5-Methoxy cytidine
Personal Protective Equipment (PPE)
When handling 5-Methoxy cytidine (B196190), appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes recommended PPE based on safety data for similar cytidine compounds.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[1][2][3] | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][4][5] | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat.[5] | To protect skin and personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced.[5][6] | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Avoid generating dust and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][7]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4][6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2][3][4][7] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1][4][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[1][4][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water provided the person is conscious. Never give anything by mouth to an unconscious person. Get medical attention.[1][4][6][7] |
Spill and Disposal Management: In the event of a spill, evacuate non-essential personnel, wear appropriate PPE, and carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[8]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of 5-Methoxy cytidine in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
